Ici 174865
説明
特性
CAS番号 |
92535-15-4 |
|---|---|
分子式 |
C38H53N5O7 |
分子量 |
691.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |
InChIキー |
XUWLAGNFLUARAN-CHQNGUEUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ICI 174865: A Selective Delta-Opioid Receptor Antagonist with Complex Pharmacology
Introduction: Unraveling the Nuances of a Key Pharmacological Tool
ICI 174865 (also known as ICI 174864) is a synthetic peptide that has been instrumental in the pharmacological characterization of the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] While primarily recognized for its potent and selective antagonist activity at the DOR, a deeper investigation reveals a more complex pharmacological profile, including partial agonism and inverse agonism under specific experimental conditions.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical research tool.
Core Mechanism of Action: Beyond Simple Antagonism
This compound exerts its primary effect by competitively binding to the delta-opioid receptor, thereby blocking the binding and subsequent signaling of endogenous and exogenous agonists.[4] The DOR is canonically coupled to inhibitory G proteins (Gi/Go), and its activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[5]
However, the interaction of this compound with the DOR is not limited to simple blockade. In systems exhibiting constitutive (basal) receptor activity, this compound can act as an inverse agonist , reducing this spontaneous signaling.[1][5][6] This property makes it an invaluable tool for studying the intrinsic activity of the DOR. Furthermore, at higher concentrations, this compound has been observed to exhibit partial agonist activity, weakly stimulating the receptor.[2][7] This multifaceted nature underscores the importance of careful experimental design and data interpretation when utilizing this compound.
Quantitative Pharmacological Profile
A thorough understanding of a compound's binding affinity and functional potency is paramount for its effective application in research. The following tables summarize the key pharmacological parameters of this compound.
Table 1: Opioid Receptor Binding Affinity of this compound
Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher affinity of the ligand for the receptor.
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.1 ± 0.2 | [4] |
| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | [1] |
| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | >1000 | [4] |
| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | [1] |
| Mu (μ) | [³H]-DAMGO | CHO cells | 18900 | [1] |
| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | >1000 | [4] |
| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | [1] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.
Table 2: Functional Activity of this compound at the Delta-Opioid Receptor
Functional activity is assessed using assays that measure the cellular response to receptor activation or inhibition. For an antagonist, the potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For inverse agonists, the potency is expressed as the EC50 (half maximal effective concentration) for the inhibition of basal activity.
| Assay | Cell Line | Parameter | Value | Activity | Reference |
| Agonist-induced Contraction | NG108-15 cells | pA2 | 7.9 ± 0.12 | Antagonist | [4] |
| [³⁵S]GTPγS Binding | CHO cells | EC₅₀ | 1.8 ± 0.3 nM | Inverse Agonist | [1] |
| Forskolin-stimulated cAMP accumulation | HEK293/DOR cells | Dose-dependent potentiation | - | Inverse Agonist | [5] |
Signaling Pathways and Experimental Workflows
To fully comprehend the mechanism of action of this compound, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to characterize its activity.
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/Go-coupled signaling pathway of the delta-opioid receptor and the points of intervention for agonists, antagonists like this compound, and inverse agonists.
Caption: Delta-opioid receptor signaling and points of modulation by this compound.
Experimental Workflow: Characterizing this compound
The following diagram outlines a typical experimental workflow for the comprehensive characterization of a compound like this compound.
Caption: A streamlined workflow for the pharmacological evaluation of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize this compound.
Protocol 1: Radioligand Binding Assay for Delta-Opioid Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor using a radiolabeled antagonist, such as [³H]-naltrindole.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).[8]
-
Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).[8]
-
Unlabeled Ligands: this compound (test compound), naltrindole (for non-specific binding), and a positive control (e.g., DPDPE).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (GF/C).
-
Filtration apparatus and scintillation counter.
2. Procedure:
-
Membrane Preparation: Culture cells expressing the delta-opioid receptor to confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled naltrindole (e.g., 10 µM).
-
50 µL of [³H]-naltrindole at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of this compound to inhibit the basal G protein activity, characteristic of an inverse agonist.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO cells stably expressing the human delta-opioid receptor.[1]
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
GDP: Guanosine 5'-diphosphate (to maintain G proteins in their inactive state).
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).[1]
2. Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described in the binding assay protocol. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
GDP (final concentration 10-30 µM).
-
Cell membranes (20-50 µg protein/well).
-
Serial dilutions of this compound. For basal activity, add buffer. For non-specific binding, add unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity. Determine the EC50 and the maximal inhibition (Emax) from the concentration-response curve.
Protocol 3: Adenylyl Cyclase Inhibition (cAMP) Assay
This assay measures the functional consequence of DOR activation or inhibition on the downstream second messenger, cAMP. It can be used to determine the antagonist potency of this compound.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human delta-opioid receptor.[1]
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).[5]
-
Test Compounds: this compound and a DOR agonist (e.g., DPDPE).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.[1]
2. Procedure:
-
Cell Culture and Seeding: Culture the cells to ~80% confluency and seed them into a 96-well plate. Allow the cells to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the DOR agonist (e.g., EC80 of DPDPE) and forskolin (e.g., 1-10 µM) to the wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound in the presence of the agonist. Determine the IC50 value for the inhibition of the agonist response. The pA2 value can then be calculated using the Schild equation to quantify the antagonist potency. To assess inverse agonism, this compound is added in the presence of forskolin alone, and an increase in cAMP levels compared to forskolin alone would indicate inverse agonist activity.[5]
Conclusion and Future Perspectives
This compound remains an indispensable pharmacological tool for the study of the delta-opioid receptor. Its high selectivity for the DOR over other opioid receptor subtypes, combined with its well-characterized antagonist, partial agonist, and inverse agonist properties, allows for a nuanced investigation of DOR function. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to design and execute robust experiments, leading to a deeper understanding of the physiological and pathophysiological roles of the delta-opioid system. As the field moves towards the development of more selective and functionally biased opioid ligands for therapeutic applications, a thorough understanding of benchmark compounds like this compound is more critical than ever.
References
- Chan, J. S., Chiu, T. T., & Wong, Y. H. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular pharmacology, 50(6), 1651–1657.
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available at: [Link]
- Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174,864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332.
- Volpe, D. A., McMahon, Tobin, A. J., & Patierno, S. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390.
- Audet, N., & Pineyro, G. (2013). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular pharmacology, 83(4), 834–846.
- Sheldon, R. J., Riviere, P. J., Malarchik, E., Porreca, F., Burks, T. F., & Yamamura, H. I. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. The Journal of pharmacology and experimental therapeutics, 241(2), 536–542.
- Chen, Y., & Liu-Chen, L. Y. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. The Journal of pharmacology and experimental therapeutics, 302(3), 1145–1152.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to ICI 174865: A Seminal Tool in Delta-Opioid Receptor Research
Executive Summary: This document provides an in-depth technical overview of ICI 174865, a foundational peptide antagonist of the delta-opioid receptor (DOR). Developed during a critical period of opioid research, this compound was instrumental in the pharmacological dissection of opioid receptor subtypes. This guide details its discovery, chemical properties, and mechanism of action. It further provides field-validated experimental protocols for its use in characterizing receptor binding and functional antagonism, explores the signaling pathways it modulates, and discusses its historical significance and limitations, which paved the way for next-generation research tools.
The Quest for Opioid Receptor Selectivity: A Historical Context
The landscape of opioid pharmacology in the mid-20th century was complex and functionally opaque. While the analgesic effects of opiates were well-known, the molecular targets—the opioid receptors—were still being resolved. The identification of distinct receptor subtypes, primarily mu (μ), delta (δ), and kappa (κ), created an urgent need for selective chemical tools to probe their individual physiological roles.[1] Early opioid compounds often exhibited broad activity across these receptor types, confounding efforts to link a specific receptor to a specific physiological or pathological effect. The development of ligands with high selectivity for a single receptor subtype was a critical step forward, enabling researchers to isolate and study the function of each component of the opioid system.
Discovery and Genesis of this compound
This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) emerged from research programs at Imperial Chemical Industries (ICI) in the 1980s.[2] Its design was a strategic modification of endogenous enkephalin peptides, the natural ligands for the delta-opioid receptor.[3] The key structural alterations, including the N,N-diallyl group on the N-terminal tyrosine and the inclusion of two aminoisobutyric acid (Aib) residues, conferred potent antagonistic properties and, crucially, high selectivity for the DOR.[2] This peptide-based antagonist became an invaluable tool for distinguishing the functions of DOR from those of mu- and kappa-opioid receptors in various experimental models.[2]
Pharmacological Profile: A Seminal Delta-Opioid Antagonist
The utility of this compound is grounded in its specific and potent interaction with the delta-opioid receptor. It acts as a competitive antagonist, binding to the receptor's orthosteric site and preventing the binding and subsequent activation by endogenous or exogenous agonists.[2]
Binding Affinity and Selectivity
The defining characteristic of this compound is its marked preference for the DOR over other opioid receptor subtypes. This selectivity is quantified through radioligand binding assays, which measure the inhibition constant (Ki) of the compound at each receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Representative Kᵢ (nM)[4] | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |
| Delta (δ) | ~1-3 | - | - |
| Mu (μ) | >1000 | >300-fold | - |
| Kappa (κ) | >1000 | - | >300-fold |
Note: Specific Ki values can vary between studies and experimental conditions (e.g., tissue preparation, radioligand used). The data presented are representative values to illustrate selectivity.
Functional Antagonism and Inverse Agonism
Beyond simple binding, this compound effectively blocks the functional response elicited by DOR agonists. In classic in vitro bioassays, such as the mouse vas deferens preparation, it produces a concentration-dependent rightward shift in the agonist's dose-response curve, a hallmark of competitive antagonism.[5][6]
Furthermore, some studies have characterized this compound as an inverse agonist.[2][7] This means that in systems where the DOR exhibits basal, agonist-independent activity (constitutive activity), this compound can inhibit this baseline signaling, producing an effect opposite to that of an agonist.[2]
Core Experimental Applications & Methodologies
This compound has been a workhorse in opioid pharmacology, primarily used to identify and characterize DOR-mediated effects. The two most common applications are radioligand binding assays to determine affinity and in vitro functional assays to measure antagonist potency.
Workflow: Characterizing Receptor Selectivity and Potency
The logical flow for using this compound to characterize a new opioid compound involves a multi-stage process to determine its binding profile and functional activity at the DOR.
Sources
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ICI 174865: A Foundational Tool for Selective Delta-Opioid Receptor Antagonism
Authored for Drug Development Professionals, Researchers, and Scientists
This guide provides an in-depth examination of ICI 174865, a pioneering selective antagonist for the delta-opioid receptor (DOR). We will explore its pharmacological profile, mechanism of action, and detailed experimental protocols for its application in in vitro research, offering field-proven insights into its use as a critical tool for elucidating the role of the delta-opioid system.
Introduction: The Significance of a Selective Antagonist
The opioid system, comprising receptors such as the mu (MOR), kappa (KOR), and delta (DOR) types, is a cornerstone of pain modulation and a key target for analgesic drugs.[1] While MOR agonists are potent painkillers, their clinical use is hampered by severe side effects. The delta-opioid receptor has emerged as a promising alternative target for treating chronic pain, mood disorders, and anxiety, potentially with a more favorable side effect profile.[2]
To dissect the specific functions of DOR, researchers require highly selective tools that can block this receptor without significantly affecting MOR or KOR. This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) was one of the first peptide-based antagonists developed with a notable preference for the delta-opioid receptor, making it an invaluable asset in foundational opioid research.[3] Its use has been instrumental in characterizing the physiological roles of DOR and in the initial screening of novel delta-agonist compounds.[3][4]
Pharmacological Profile and Mechanism of Action
This compound functions as a competitive antagonist . It binds to the orthosteric site of the delta-opioid receptor, the same site recognized by endogenous enkephalins and exogenous agonists. However, its binding does not induce the conformational change necessary for receptor activation and downstream signaling. Instead, it occupies the receptor, physically preventing agonists from binding and initiating a biological response.
Receptor Binding Affinity and Selectivity
The utility of a pharmacological tool is defined by its affinity (how tightly it binds) and selectivity (its preference for one receptor over others). While specific Ki values (inhibition constant) can vary slightly based on experimental conditions (e.g., radioligand used, tissue preparation), this compound demonstrates a clear preference for the delta-opioid receptor.
| Receptor Subtype | Representative Binding Affinity (Ki) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |
| Delta (δ) | ~2-15 nM | - | - |
| Mu (μ) | >200 nM | ~13-100 fold | - |
| Kappa (κ) | >1000 nM | - | >65-500 fold |
Note: Data synthesized from historical studies. Absolute values may differ, but selectivity ratios remain consistent in demonstrating DOR preference.[5][6]
This selectivity profile, particularly its strong preference for DOR over MOR, allows researchers to isolate and study delta-opioid-mediated effects with confidence that the observed results are not confounded by actions at the mu-opioid receptor.
In Vitro Experimental Design and Protocols
The following sections provide detailed, self-validating protocols for characterizing the interaction of this compound with the delta-opioid receptor.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7][8]
Objective: To determine the IC₅₀ and calculate the Ki of this compound at the human delta-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Action: Culture HEK293 or CHO cells stably expressing the human delta-opioid receptor (hDOR). Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]
-
Rationale: Homogenization breaks the cells, releasing membrane fragments rich in receptors. Low temperature and protease inhibitors prevent protein degradation.
-
Action: Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9] Resuspend the pellet in fresh buffer.
-
Rationale: Differential centrifugation isolates the membrane fraction from other cellular components.
-
Action: Determine protein concentration using a standard method like the BCA assay.[9]
-
Rationale: Standardizing the amount of receptor-containing protein per well is critical for reproducible results.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane suspension, assay buffer, and a selective DOR radioligand (e.g., [³H]-DPDPE) at a concentration near its Kd.[10]
-
Rationale: This well measures the maximum amount of radioligand that can bind to the receptors.
-
Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a non-labeled, potent DOR agonist (e.g., 10 µM SNC80) or antagonist.
-
Rationale: The excess unlabeled ligand saturates all specific receptor sites, so any remaining radioactivity represents binding to non-receptor components (e.g., the filter plate), which must be subtracted.
-
Competition Binding: Add membrane suspension, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Rationale: This measures the ability of increasing concentrations of the test compound to displace the radioligand, generating a dose-response curve.
-
-
Incubation and Filtration:
-
Action: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[9][11]
-
Rationale: Sufficient incubation time ensures the binding reaction is complete.
-
Action: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[9][12]
-
Rationale: Filtration separates the large membrane fragments (with bound radioligand) from the free, unbound radioligand. Cold buffer slows the dissociation rate, preventing the radioligand from unbinding during the wash steps.
-
-
Data Analysis:
-
Action: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Action: Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Action: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).
-
Action: Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Rationale: The Cheng-Prusoff correction accounts for the presence of the competing radioligand, converting the operational IC₅₀ value into a true measure of binding affinity (Ki).
-
Protocol: Functional Antagonism Assay (cAMP Inhibition)
This assay confirms that this compound is a functional antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production. The delta-opioid receptor is a Gi/Go-coupled G protein-coupled receptor (GPCR).[13] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][14]
Objective: To quantify the potency of this compound in reversing agonist-mediated inhibition of cAMP.
Methodology:
-
Cell Culture and Plating:
-
Action: Use cells expressing hDOR (as in the binding assay). Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Rationale: A stable, adherent cell monolayer is required for a consistent response.
-
-
Assay Procedure:
-
Action: Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Rationale: This allows the antagonist to occupy the receptors before the agonist is introduced.
-
Action: Add a fixed concentration of a DOR agonist (e.g., the EC₈₀ concentration of SNC80) in the presence of an adenylyl cyclase stimulator like Forskolin (FSK).[15][16]
-
Rationale: Forskolin directly activates adenylyl cyclase, creating a high basal level of cAMP.[17] The agonist will then inhibit this production. Using the EC₈₀ of the agonist provides a robust signal window to measure antagonism.
-
Action: Include control wells: (1) Vehicle only (basal cAMP), (2) FSK only (stimulated cAMP), (3) FSK + Agonist (inhibited cAMP).
-
Rationale: These controls establish the dynamic range of the assay and validate that the agonist is effectively inhibiting cAMP production.
-
Action: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Action: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).[16][18][19]
-
Rationale: These kits provide sensitive and high-throughput methods to quantify cAMP. They are typically based on competitive immunoassays or biosensors.[18][19]
-
-
Data Analysis:
-
Action: Normalize the data, setting the FSK-only signal as 100% and the FSK + Agonist signal as 0%.
-
Action: Plot the normalized response against the log concentration of this compound.
-
Action: Fit the data to determine the IC₅₀ of this compound, which represents its functional antagonist potency. This can be used to calculate the antagonist equilibrium constant (Kb) via the Schild equation.
-
Visualization of Pathways and Workflows
Caption: Canonical Gi-coupled signaling pathway of the delta-opioid receptor.
Caption: Experimental workflow for the cAMP functional antagonism assay.
In Vivo Applications and Considerations
While this compound has been pivotal for in vitro studies, its application in whole-animal (in vivo) models is limited by its pharmacokinetic properties.
-
Blood-Brain Barrier (BBB) Penetration: As a peptide, this compound has poor ability to cross the BBB.[20] Consequently, systemic administration (e.g., intravenous or intraperitoneal injection) is often ineffective for targeting DORs in the central nervous system. To overcome this, researchers typically employ direct central administration routes, such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections.
-
Bioavailability and Half-life: The bioavailability of peptide-based drugs is generally low due to rapid degradation by proteases in the body.[21][22] This results in a short biological half-life, requiring careful timing of administration in behavioral experiments.
-
Experimental Design: When using this compound in vivo, a robust experimental design is critical. This includes:
-
Vehicle Controls: To control for the effects of the injection procedure and the solvent.
-
Agonist Controls: To confirm that the delta-agonist being used produces the expected effect (e.g., analgesia).
-
Antagonist Pre-treatment: this compound should be administered prior to the agonist to demonstrate its blocking effect. The timing of this pre-treatment is crucial and must be optimized based on the specific experimental paradigm.
-
Limitations and Concluding Remarks
This compound is a foundational tool that was instrumental in the early characterization of the delta-opioid receptor. Its primary limitations—namely its peptide nature, poor bioavailability, and limited BBB penetration—have led to the development of more advanced, non-peptidic antagonists like Naltrindole (NTI) which offer improved pharmacokinetic profiles for in vivo research.[3]
Despite these limitations, this compound remains a valuable compound for in vitro assays where bioavailability is not a concern.[23] It serves as an excellent benchmark for validating new assays and for initial screening protocols aimed at identifying novel DOR ligands. Its high selectivity continues to make it a reliable choice for definitively implicating the delta-opioid receptor in cellular and tissue-level responses. Understanding its properties and applying it within well-designed, validated protocols ensures its continued utility in the field of opioid pharmacology.
References
-
- PubMed
-
- Benchchem
-
- PubMed Central
-
- Frontiers
-
- Wikipedia
-
- PubMed Central
-
- Benchchem
-
- Gifford Bioscience
-
- PubMed Central
-
- DTIC
-
- JoVE
-
- PubMed Central
-
- NIH
-
- ScienceDirect
-
- PubMed
-
- NCBI Bookshelf
-
- MDPI
-
- Gifford Bioscience
-
- Revvity
-
- Revvity
-
- PubMed
-
- MDPI
-
- PubMed
-
- PubMed
-
- PubMed Central
-
- MyBioSource
-
- NCBI Bookshelf
-
- NIH
-
- PubMed Central
-
- NIH
-
- PubMed Central
Sources
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro potency, affinity and agonist efficacy of highly selective delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of ICI 174864: A Selective δ-Opioid Receptor Antagonist and Inverse Agonist
This guide provides a comprehensive technical overview of the essential in vitro methodologies used to characterize ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu), a cornerstone pharmacological tool in opioid research. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and reproducible characterization of this molecule's affinity, potency, and unique dual mechanism of action at the delta-opioid receptor (DOR).
Introduction: The Significance of ICI 174864
ICI 174864 is a synthetic peptide that has been instrumental in defining the physiological and pathophysiological roles of the δ-opioid system.[1] Its high selectivity for the DOR over other opioid receptor subtypes (μ and κ) makes it an invaluable tool for dissecting receptor-specific effects.[1][2][3] Critically, ICI 174864 is not a simple silent antagonist. In systems where the DOR exhibits spontaneous, ligand-independent (constitutive) activity, ICI 174864 acts as an inverse agonist, reducing this basal signaling.[2][4][5] This dual functionality provides a sophisticated means to probe the intrinsic activity of the receptor itself. This guide will detail the core in vitro assays required to fully elucidate this pharmacological profile.
Part 1: Binding Characterization — Affinity and Selectivity
The foundational step in characterizing any receptor ligand is to determine its binding affinity (Kᵢ) and selectivity profile. The Kᵢ value represents the concentration of the ligand that will occupy 50% of the receptors at equilibrium, providing a direct measure of its binding potency. A lower Kᵢ indicates a higher binding affinity.[1]
Quantitative Binding Data
The selectivity of ICI 174864 is demonstrated by comparing its binding affinity across the three primary opioid receptors.
| Receptor Subtype | Preparation Source | Radioligand Used | Kᵢ (nM) | Selectivity (fold vs. δ) | Reference |
| Delta (δ) | HEK293 cell membranes | [³H]diprenorphine | 1.3 ± 0.2 | - | [1] |
| Mu (μ) | HEK293 cell membranes | [³H]diprenorphine | 280 ± 30 | ~215-fold | [1] |
| Kappa (κ) | HEK293 cell membranes | [³H]diprenorphine | 430 ± 50 | ~330-fold | [1] |
Table 1: Opioid Receptor Binding Affinity of ICI 174864. Data demonstrates high selectivity for the δ-opioid receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled compound (ICI 174864) by measuring its ability to compete off a radiolabeled ligand of known affinity from the target receptor.
Causality: The choice of [³H]diprenorphine, a non-selective antagonist, allows for a consistent comparison across different receptor subtypes expressed in the same cell system (e.g., HEK293), thereby minimizing experimental variability.[1] The final Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[1]
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human δ, μ, or κ-opioid receptor.[1] Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of ICI 174864 (the "competitor").
-
A fixed concentration of radioligand (e.g., [³H]diprenorphine).
-
Cell membrane preparation.
-
Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB) Control: Contains buffer, radioligand, membranes, and a high concentration of a non-labeled, non-selective ligand like naloxone (10 µM) to saturate all specific binding sites.[1]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C), which traps the membranes.[6] Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of ICI 174864.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1]
-
Caption: Workflow for determining antagonist potency (pA₂) via Schild analysis.
B. Demonstrating Inverse Agonism
Inverse agonism can only be observed in systems with constitutive receptor activity. ICI 174864 demonstrates this property by reducing the basal signaling of the DOR, an effect that requires G proteins. [4] 1. Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the first step in G protein activation. Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. Conversely, an inverse agonist will decrease the basal level of [³⁵S]GTPγS binding. [1] Step-by-Step Methodology:
-
Materials:
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer containing GDP.
-
Cell membranes.
-
Serial dilutions of ICI 174864.
-
-
Initiation & Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes. [1]4. Termination & Quantification: Terminate and harvest onto filter plates as described in the radioligand binding assay. Measure radioactivity with a scintillation counter.
-
Data Analysis:
-
Plot specific binding (as a percentage of basal activity) against the log concentration of ICI 174864.
-
A concentration-dependent decrease below 100% basal activity indicates inverse agonism. Fit the data to determine the EC₅₀ and Eₘₐₓ for this effect. [1] 2. Experimental Protocol: Adenylyl Cyclase Inhibition Assay
-
This assay measures a downstream consequence of Gᵢ/G₀-coupled receptor activation: the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. [7]To observe inverse agonism, the basal cAMP level is first elevated using forskolin, a direct activator of adenylyl cyclase. An inverse agonist will then cause a further increase in cAMP levels by inhibiting the constitutive, Gᵢ-mediated suppression of adenylyl cyclase. [4] Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells expressing the DOR in a 96-well plate. [4]2. Pre-treatment: Pre-treat the cells with varying concentrations of ICI 174864. It is crucial to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. [1]3. Stimulation: Stimulate all wells (except the negative control) with a fixed concentration of forskolin to elevate basal cAMP production. [4]4. Incubation: Incubate for 15-30 minutes at 37°C. [1]5. Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of ICI 174864.
-
ICI 174864 will produce a dose-dependent potentiation of the forskolin-stimulated cAMP response, which is the hallmark of inverse agonism at a Gᵢ-coupled receptor. [4]
-
Caption: DOR signaling pathway and points of modulation.
Conclusion
The in vitro characterization of ICI 174864 reveals a pharmacologically complex and powerful research tool. Its high binding affinity and selectivity for the δ-opioid receptor are readily quantifiable through competitive radioligand binding assays. Functional assays, particularly when coupled with Schild analysis, confirm its identity as a potent competitive antagonist. Furthermore, assays like [³⁵S]GTPγS binding and forskolin-stimulated cAMP accumulation are essential to unmask its inverse agonist properties, providing a means to investigate the constitutive activity of the DOR. A thorough application of these methodologies, grounded in an understanding of their underlying principles, is critical for leveraging ICI 174864 to its full potential in advancing our understanding of opioid pharmacology.
References
-
Chiang, T. C., et al. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology, 50(6), 1651-7. [Link]
-
Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-6. [Link]
-
Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-2. [Link]
-
δ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Schoffelmeer, A. N., Hogenboom, F., & Mulder, A. H. (1987). Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(3), 278-84. [Link]
-
Cohen, M. L., et al. (1986). Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217. Journal of Pharmacology and Experimental Therapeutics, 238(3), 769-72. [Link]
-
Long, J. B., et al. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-4. [Link]
-
Papakonstantinou, M., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 22(21), 11967. [Link]
-
Martin, T. J., et al. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1056-63. [Link]
-
Massotte, D. (2015). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 67(3), 615-648. [Link]
-
Competitive Antagonism. GraphPad. [Link]
-
Functional Characterization of Sodium Channel Inhibitors at the Delta-Opioid Receptor. ACS Pharmacology & Translational Science. [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curious Thinkers. [Link]
-
Schild equation – Knowledge and References. Taylor & Francis. [Link]
-
Kenakin, T. P. (1995). The Schild regression in the process of receptor classification. ResearchGate. [Link]
-
Law, P. Y., et al. (2005). Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization. Molecular Pharmacology, 67(4), 1353-63. [Link]
-
Stegbauer, J., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793. [Link]
-
Ingram, S. L., & Williams, J. T. (1994). Opioid inhibition of Ih via adenylyl cyclase. Neuron, 13(1), 179-86. [Link]
-
Papakonstantinou, M., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of ICI 174864: A Selective Delta-Opioid Receptor Ligand
This guide offers an in-depth exploration of ICI 174864, a pivotal research tool for scientists and professionals in pharmacology and drug development. We will delve into its mechanism of action, quantitative pharmacological profile, and the detailed experimental protocols necessary to investigate its effects. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and well-validated approach to studying the delta-opioid system.
Core Profile and Mechanism of Action
ICI 174864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a synthetic peptide that has been instrumental in characterizing the function of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in analgesia, mood regulation, and more.[1][2] Its primary and most well-established role is that of a potent and highly selective competitive antagonist for the DOR.[1][3][4] By binding to the receptor, it effectively blocks endogenous ligands like enkephalins and exogenous delta-agonists from initiating downstream signaling.
Interestingly, the pharmacological profile of ICI 174864 is more complex than that of a simple antagonist. Several studies have characterized it as an inverse agonist .[1][3][5] In systems with basal (constitutive) receptor activity, an inverse agonist does not merely block agonist effects but actively reduces this spontaneous signaling, typically by stabilizing an inactive conformational state of the receptor. This property makes ICI 174864 a valuable tool for investigating the intrinsic activity of the delta-opioid receptor.[5][6]
However, its utility can be complicated by observations of partial agonist activity, particularly at higher concentrations or in specific in vivo models.[7][8][9] Some studies report that at higher doses, ICI 174864 can produce antinociceptive (pain-inhibiting) effects on its own, an action that appears to be mediated indirectly through the mu-opioid receptor system.[10] This dual pharmacology necessitates careful dose selection and experimental design to isolate and correctly interpret its antagonist versus agonist effects.
Signaling Pathway Inhibition
The delta-opioid receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). ICI 174864 competitively blocks the initial step of this pathway: agonist binding. As an inverse agonist, it can further suppress any basal G protein activation.
Caption: Workflow for the Mouse Writhing Assay.
Summary of Preliminary In Vivo Findings
-
Antagonism of Delta-Agonists: At lower, non-agonist doses (e.g., 5 μg, i.c.v.), ICI 174864 effectively antagonizes the antinociceptive effects of the selective delta-agonist DPDPE without affecting mu-receptor agonists. T[7]his confirms its role as a selective DOR antagonist in vivo.
-
Intrinsic Agonist-like Effects: At higher doses, ICI 174864 produces dose-related antinociception in the mouse writhing assay. T[7][10]his effect is surprisingly antagonized by the general opioid antagonist naloxone and blocked by pretreatment with an irreversible mu-receptor antagonist, suggesting this analgesic action is related to the mu-receptor system, not a direct delta-agonist effect. *[10] Behavioral Effects: In rats, intracerebroventricular administration of ICI 174864 has been observed to cause postural abnormalities, barrel rotation, and hypothermia. *[7] Therapeutic Potential: In a model of endotoxic shock, ICI 174864 was shown to significantly reverse hypotension, suggesting that delta-opioid receptors play a role in this pathological state. *[11] Limitations: The usefulness of ICI 174864 as a pure antagonist in vivo is limited by its own agonistic properties at higher doses. F[8]urthermore, as a peptide, it has a limited duration of action in vivo.
ICI 174864 is a foundational tool for probing the delta-opioid system. Its high selectivity and well-characterized antagonist properties allow for the precise interrogation of DOR function. However, researchers must remain cognizant of its complex pharmacology. The potential for inverse agonism and partial agonist-like effects at higher doses requires a carefully considered experimental design.
For in vitro studies, ICI 174864 remains a reliable antagonist for receptor binding and functional assays. For in vivo research, dose-response studies are critical to identify a concentration that provides effective antagonism without inducing confounding intrinsic effects. The development of non-peptide antagonists like naltrindole has provided researchers with alternatives that may offer different pharmacokinetic profiles and a reduced likelihood of agonist activity, making the choice of antagonist a critical decision based on the specific research question.
References
- Leander, J. D., Gesellchen, P. D., & Mendelsohn, L. G. (1988). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. Pharmacology Biochemistry and Behavior, 29(2), 351-5.
- Cowan, A., et al. (1985). Studies in vivo with ICI 174864 and [D-Pen2, D-Pen5]enkephalin. Neuropeptides, 5(4-6), 311-314.
- In vitro opioid receptor assays. (n.d.). PubMed.
- BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem.
- BenchChem. (2025). The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864. BenchChem.
- Dray, A., Nunan, L., & Wire, W. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-6.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Delta-Opioid Receptor Antagonists: ICI 174864 vs. TIPP-psi. BenchChem.
- Chan, J. S., Chiu, T. T., & Wong, Y. H. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology, 50(6), 1651-7.
- Tocris Bioscience. (n.d.). ICI 174864 | δ Opioid Receptors. Tocris Bioscience.
- Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-2.
- Reynolds, D. G., Gurll, N. J., Holaday, J. W., & Ganes, E. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-4.
- Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta-opioid receptor: an evolving target for the treatment of pain. Frontiers in Pharmacology, 2, 1-18.
- Tao, P. L., Lee, C. R., & Law, P. Y. (1998). Effect of the-opioid receptor antagonists naltrindole and ICI-174,864 on 5-HT.
- Krishnan, S., et al. (1995). The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference. Experts@Minnesota.
- Wikipedia. (n.d.). Naltrindole. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 10. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Naltrindole - Wikipedia [en.wikipedia.org]
A Technical Guide to ICI 174865: A Key Tool for Interrogating Delta-Opioid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of ICI 174865, a cornerstone tool in opioid research. We will delve into its pharmacological profile, detail its application in key experimental protocols for investigating delta-opioid receptor (DOR) function, and offer insights into data interpretation.
Introduction: The Significance of this compound
This compound, chemically known as N,N-diallyl-Tyr-Aib-Aib-Phe-Leu, is a synthetic peptide that has been instrumental in defining the physiological and pathological roles of the delta-opioid system.[1] As a potent and highly selective antagonist for the delta-opioid receptor (DOR), it allows researchers to specifically block DOR activity and thereby deduce its function in complex biological systems.[1][2]
Beyond its role as a competitive antagonist, this compound has also been characterized as an inverse agonist.[1][2] This means it can inhibit the basal, constitutive activity of the DOR, providing a unique mechanism to probe the receptor's intrinsic signaling properties even in the absence of an agonist.[1][3] This dual functionality makes this compound an invaluable asset for a wide range of studies, from basic receptor pharmacology to in vivo behavioral analysis.[4][5]
Pharmacological Profile of this compound
A thorough understanding of a tool compound's pharmacological properties is critical for rigorous experimental design and accurate data interpretation. This compound's utility stems from its high affinity and selectivity for the DOR over other opioid receptor subtypes, namely the mu (MOR) and kappa (KOR) receptors.[1]
Data Presentation: Receptor Binding Selectivity
The binding affinity of a ligand is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.[1] Competitive radioligand binding assays are the gold standard for determining these values.[6][7][8] The data below, summarized from studies using membranes from cells expressing human opioid receptors, clearly demonstrates the selectivity of this compound.
| Receptor Subtype | Radioligand Used | Cell Preparation | Kᵢ (nM) | Selectivity (fold) vs. Delta |
| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | - |
| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | ~215-fold |
| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | ~330-fold |
Table 1: Opioid Receptor Binding Affinity of this compound. Data compiled from authoritative sources.[1] Note: Kᵢ values can vary based on experimental conditions, such as the radioligand and cell system used.[9][10]
Mechanism of Action: How this compound Modulates DOR Signaling
Delta-opioid receptors, like other opioid receptors, are G-protein coupled receptors (GPCRs).[11][12][13] They primarily couple to inhibitory G-proteins of the Gαi/o family.[12][14]
Canonical DOR Signaling Pathway:
-
Agonist Binding: An agonist (e.g., the endogenous peptide enkephalin) binds to the DOR.
-
G-Protein Activation: This induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated G-protein.[12]
-
Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.[11]
-
Downstream Effects:
This compound exerts its effects by competitively binding to the DOR, physically preventing agonists from docking and initiating this signaling cascade. As an inverse agonist, it can also stabilize the receptor in an inactive conformation, reducing the basal signaling that occurs even without an agonist present.[2]
DOT script for DOR Signaling Pathway Diagram
Caption: DOR signaling cascade and the inhibitory action of this compound.
Experimental Protocols & Applications
This compound is employed in a variety of in vitro and in vivo assays to probe DOR function. This section provides step-by-step methodologies for core experiments.
In Vitro Assays
These assays are performed in controlled cellular or subcellular environments, ideal for dissecting molecular mechanisms.
Principle: This assay quantifies the affinity of this compound for the DOR by measuring its ability to displace a known radiolabeled ligand. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the Kᵢ.[7]
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes from a source rich in DORs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor.[1][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Radioligand: Prepare a solution of a DOR-selective radioligand (e.g., [³H]-DPDPE or [³H]-naltrindole) at a concentration near its dissociation constant (Kₑ).
-
Test Compound: Prepare serial dilutions of this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand like naloxone.[6]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and the non-specific binding control (naloxone).
-
Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[6]
-
Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]
-
DOT script for Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Principle: This functional assay measures the ability of a DOR agonist to inhibit adenylyl cyclase, and consequently, the ability of this compound to block this inhibition.[16] Forskolin is used to directly stimulate adenylyl cyclase, raising intracellular cAMP levels.[17][18][19] A DOR agonist will counteract this effect. This compound, as an antagonist, will prevent the agonist's inhibitory action, restoring cAMP levels.
Step-by-Step Protocol:
-
Cell Culture: Plate CHO cells stably expressing the human DOR in a suitable microplate (e.g., 384-well) and grow overnight.[17][20]
-
Reagent Preparation:
-
Stimulation Buffer: A physiological buffer (e.g., HBSS) often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (1 mM) to prevent cAMP degradation.[17][20]
-
Forskolin: Prepare a stock solution in DMSO. The final concentration used is typically around 1-10 µM.[18][21]
-
DOR Agonist: Prepare a solution of a selective DOR agonist (e.g., SNC80).[22]
-
Antagonist: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Pre-incubation with Antagonist: Add the different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist & Forskolin Stimulation: Add a mixture of the DOR agonist (at a concentration that gives a robust response, e.g., its EC₈₀) and forskolin to all wells.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.[20][21]
-
-
Lysis and Detection: Terminate the reaction by lysing the cells. Quantify the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF, ELISA, or chemiluminescence.[20]
-
Data Analysis:
-
Normalize the data, setting the response with forskolin alone as 100% and the response with forskolin + agonist as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound for blocking the agonist effect. This can be used to calculate the antagonist affinity constant (Kₑ).
-
In Vivo Applications
In vivo studies are essential for understanding the physiological effects of DOR modulation in a whole organism.[23]
Example Application: Mouse Writhing Assay for Antinociception
Principle: The writhing assay is a chemical-induced pain model used to screen for analgesic compounds.[5] this compound can be used in this model to determine if a test compound's antinociceptive (pain-relieving) effect is mediated by the DOR.
Methodology Outline:
-
Acclimatization: Acclimate mice to the testing environment.
-
Drug Administration:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Test Compound): Administer the potential analgesic compound.
-
Group 3 (Antagonist + Test Compound): Pre-treat with an effective dose of this compound (e.g., subcutaneously or intracerebroventricularly) a set time before administering the test compound.[5]
-
-
Induction of Writhing: After the appropriate pre-treatment time, administer an intraperitoneal (i.p.) injection of a chemical irritant like acetic acid or phenylquinone.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Interpretation:
-
If the test compound significantly reduces the number of writhes compared to the control group, it has antinociceptive properties.
-
If pre-treatment with this compound significantly reverses or blocks the antinociceptive effect of the test compound, it provides strong evidence that the compound's analgesic action is mediated, at least in part, through the delta-opioid receptor.
-
Important Note: Some studies have shown that at higher doses, this compound itself can produce antinociceptive effects, potentially through interaction with mu-opioid receptors.[4][5] Therefore, careful dose-response studies are crucial to select a dose that is selective for DOR antagonism without producing confounding agonist effects.
Conclusion
This compound remains a pivotal pharmacological tool for the study of the delta-opioid receptor. Its high selectivity and well-characterized properties as both an antagonist and inverse agonist allow for precise dissection of DOR-mediated signaling pathways and physiological functions. The experimental frameworks provided in this guide—from in vitro binding and functional assays to in vivo behavioral models—offer a robust foundation for researchers aiming to elucidate the complex roles of the delta-opioid system in health and disease.
References
- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays.
- Al-Hasani, R., & Bruchas, M. R. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.
- Rodriguez-Munoz, M., Sanchez-Blazquez, P., & Garzon, J. (n.d.). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. PMC - PubMed Central.
- Wang, D., et al. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, Cambridge University Press & Assessment.
- Kaur, H., et al. (n.d.). Opioid receptors signaling network. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). Highly sensitive and specific 384 well assay for chemiluminescent detection of cyclic AMP.
- Dray, A., & Nunan, L. (n.d.). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. [Source not specified].
- BenchChem. (n.d.). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864.
- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o.
- Vaught, J. L., et al. (n.d.). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. PubMed.
- Lelas, S., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. J Pharmacol Exp Ther, 271(3), 1630-7.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Zadina, J. E., et al. (2011). In vitro opioid receptor assays. PubMed.
- Bolan, E. A., et al. (n.d.). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. PubMed Central.
- Traynor, J. R. (n.d.). Molecular Pharmacology of δ-Opioid Receptors. PMC - PubMed Central - NIH.
- Whistler, J. L., & von Zastrow, M. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. PubMed.
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
- ResearchGate. (n.d.). Forskolin-mediated cAMP production in stably transfected CHO cells. (A)....
- ResearchGate. (n.d.). Comparison of the sCT-based cAMP assay and the forskolinbased cAMP....
- Lee, H., et al. (2020). Forskolin Increases cAMP Levels and Enhances Recombinant Antibody Production in CHO Cell Cultures. KAIST (Korea Advanced Institute of Science and Technology).
- BenchChem. (n.d.). In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols.
- bioRxiv. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior....
- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS.
- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
- YouTube. (2021). Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]
- 15. ovid.com [ovid.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. youtube.com [youtube.com]
An In-depth Technical Guide to ICI 174865: Commercial Availability and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 174865 is a potent and highly selective non-competitive antagonist of the delta-opioid receptor (δ-opioid receptor).[1] Its chemical name is N,N-diallyl-tyrosyl-α-aminoisobutyryl-α-aminoisobutyryl-phenylalanyl-leucinol. This peptide-based molecule has been instrumental in the characterization of the δ-opioid receptor system and continues to be a valuable tool in neuroscience and pharmacology research. This guide provides a comprehensive overview of the commercial availability of this compound and a detailed, field-proven methodology for its chemical synthesis.
Commercial Availability
This compound is available from several reputable suppliers of research biochemicals. When sourcing this compound, it is crucial to consider purity, formulation, and storage conditions to ensure the integrity of your experimental results.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| Tocris Bioscience | 0820 | ≥95% (HPLC) | Lyophilized solid | -20°C |
| MedChemExpress | HY-101230 | 98.84% | Lyophilized solid | -20°C (short term), -80°C (long term) |
| APExBIO | B5347 | >98% | Lyophilized solid | -20°C |
| MyBioSource | MBS5775242 | Not specified | Lyophilized solid | -20°C (3 years), -80°C (in solvent, 2 years) |
| Cayman Chemical | Search reveals multiple ICI compounds, but not specifically 174865 under that name. Researchers should verify with the supplier. | - | - | - |
| Selleck Chemicals | Not explicitly listed, researchers should inquire directly. | - | - | - |
Note: Availability and product details are subject to change. It is always recommended to consult the supplier's website for the most current information.
Chemical Synthesis of this compound
The synthesis of this compound, a modified pentapeptide, is most efficiently achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification at each step. The synthesis of this compound presents two key challenges: the incorporation of two sterically hindered α-aminoisobutyric acid (Aib) residues and the N-terminal diallylation of the tyrosine residue.
I. Rationale for Synthetic Strategy
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for the SPPS of this compound. The Fmoc group, used for temporary protection of the α-amino group, is base-labile and can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the final cleavage of the peptide from the resin. This orthogonality is crucial for a successful synthesis.
The inclusion of two consecutive Aib residues can lead to difficult coupling steps due to steric hindrance. To overcome this, specialized coupling reagents that are effective for hindered amino acids are employed.
The final N-terminal modification, diallylation, is performed after the complete assembly of the peptide chain on the solid support.
II. Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-L-Phe-OH
-
Fmoc-Aib-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Allyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the vessel and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Phenylalanine):
-
Dissolve Fmoc-L-Phe-OH (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Iterative Deprotection and Coupling for Aib and Tyrosine: Repeat steps 2 and 3 for the sequential addition of the two Fmoc-Aib-OH residues and finally Fmoc-L-Tyr(tBu)-OH.
-
Expert Insight: The coupling of Aib residues can be sluggish. The use of DIC/Oxyma is a robust combination for sterically hindered amino acids.[2] For particularly difficult couplings, extending the reaction time or performing a double coupling (repeating the coupling step before deprotection) is recommended.
-
-
Final Fmoc Deprotection: After the coupling of Fmoc-L-Tyr(tBu)-OH, perform a final Fmoc deprotection as described in step 2.
-
N-Terminal Diallylation:
-
Swell the peptide-resin in DMF.
-
Add a solution of allyl bromide (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate the reaction mixture for 12 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting group from the tyrosine side chain.
-
Causality: TIS is included as a scavenger to prevent side reactions caused by the highly reactive carbocations generated during the cleavage of the tBu group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
III. Synthetic Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Mechanism of Action: Delta-Opioid Receptor Antagonism
This compound exerts its pharmacological effects by binding to the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. In its natural state, the δ-opioid receptor is activated by endogenous opioid peptides such as enkephalins. This activation leads to a conformational change in the receptor, which in turn activates intracellular signaling pathways, primarily through the inhibitory G-protein, Gi/o.
The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The net effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to analgesic and other physiological effects.
This compound, as a non-competitive antagonist, binds to the δ-opioid receptor at a site distinct from the endogenous ligand binding site. This binding event prevents the receptor from undergoing the conformational change necessary for G-protein activation, even in the presence of an agonist. Consequently, the downstream signaling cascade is blocked.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
Conclusion
This compound remains an indispensable pharmacological tool for the study of the δ-opioid receptor system. Its commercial availability from various suppliers provides researchers with access to this critical reagent. Furthermore, a robust and reproducible synthesis can be achieved through a well-designed solid-phase peptide synthesis strategy, taking into account the specific challenges posed by its unique chemical structure. A thorough understanding of both its procurement and synthesis is essential for researchers aiming to utilize this potent and selective antagonist in their studies.
References
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10972-10975. [Link]
-
Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174,864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332. [Link]
-
Hirning, L. D., Mosberg, H. I., Hurst, R., Hruby, V. J., Burks, T. F., & Porreca, F. (1985). Studies in vitro with ICI 174,864, [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2,NMePhe4,Gly-ol]enkephalin (DAGO). Neuropeptides, 5(4-6), 383–386. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
Sources
Mastering the Bench: A Technical Guide to the Solubility and Stability of ICI 174865 for Robust Experimental Design
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, I've seen countless experiments succeed or fail based on one foundational element: the precise and proper handling of research compounds. A reagent's solubility and stability are not mere logistical hurdles; they are critical variables that dictate the reliability, reproducibility, and ultimate validity of your data. This guide provides an in-depth, experience-driven approach to managing ICI 174865, a selective δ-opioid receptor (DOR) antagonist, ensuring its effective and consistent use in your research. We will move beyond simple instructions to explore the causal science behind these crucial experimental choices.
Part 1: The Solubility Profile of this compound
The journey to meaningful data begins with dissolving your compound correctly. The choice of solvent and the method of preparation directly impact the compound's bioavailability in your experimental system. This compound, a complex organic molecule, exhibits solubility characteristics typical for its class: high solubility in polar aprotic organic solvents and poor solubility in aqueous solutions.
Causality of Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[1][2] Its power lies in its nature as a polar aprotic solvent, capable of dissolving both polar and nonpolar compounds with high efficiency.[2][3] This makes it an almost universal choice for creating high-concentration stock solutions from which aqueous working solutions can be prepared for biological assays.[2]
While solvents like ethanol may also dissolve the compound, they often do so to a lesser extent.[1] Attempting to dissolve this compound directly in aqueous buffers will almost certainly fail, leading to suspension of insoluble particles rather than a true solution, which would yield inconsistent and uninterpretable experimental results.
Quantitative Solubility Data
The following table summarizes the solubility of compounds with similar characteristics to this compound, providing a practical guide for solvent selection.
| Solvent | Estimated Solubility | Rationale & Practical Considerations |
| DMSO | ~30 mg/mL | Recommended for stock solutions. Its high solvating power ensures complete dissolution.[1][2] For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5] |
| Ethanol | Slightly Soluble | Can be used, but may not achieve the high concentrations needed for a versatile stock solution. Ethanol can also have biological effects at higher concentrations.[5][6][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Insoluble | Not recommended for initial dissolution. Working solutions for assays must be prepared by diluting a DMSO stock solution into the buffer.[1] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes a self-validating system for preparing a reliable, high-concentration stock solution.
Materials:
-
This compound (solid powder, molecular weight: 691.9 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored, tightly sealing vials
-
Calibrated pipettes
-
Vortex mixer and sonicator water bath
Methodology:
-
Pre-Weighing Calculation: Before opening the vial, calculate the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 691.9 g/mol ) = 0.0001445 L = 144.5 µL
-
-
Compound Equilibration: Allow the vial of solid this compound to come to room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and weighing accuracy.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the solid compound.
-
Facilitating Dissolution (The "Why"):
-
Vortexing: Gently vortex the vial for 10-15 seconds to create a suspension and begin the dissolution process.
-
Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates, significantly speeding up the dissolution of otherwise stubborn particles. This step is key to ensuring a homogenous, true solution.
-
-
Visual Confirmation: After sonication, visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particles remain, repeat Step 4.
-
Aliquoting for Stability: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. This practice is critical for maintaining the long-term integrity of the compound by avoiding repeated freeze-thaw cycles.[9]
Part 2: Ensuring Experimental Integrity Through Stability and Storage
A perfectly prepared stock solution is useless if it degrades before the experiment. The stability of this compound, both as a solid and in solution, is dependent on proper storage.
Principles of Compound Stability
Degradation is often driven by environmental factors like temperature, light, and water (hydrolysis). The recommended storage conditions are designed to minimize the kinetic energy available for these degradation reactions to occur.
Recommended Storage Conditions
| Form | Storage Temperature | Light Protection | Duration | Rationale |
| Solid Powder | -20°C | Recommended | ≥ 4 years | Minimizes chemical degradation over long-term storage.[1] |
| DMSO Stock Solution | -20°C | Required (Amber Vials) | ~1 month | Prevents degradation in solution. Aliquoting is essential to prevent damage from freeze-thaw cycles.[9] |
| Aqueous Working Solution | 2-8°C or Room Temp | Required | Use immediately; do not store >1 day | The presence of water greatly increases the risk of hydrolysis. These solutions are not stable and should be prepared fresh for each experiment.[1][10] |
Experimental Workflow for Compound Handling
The following workflow diagram illustrates the logical path from receiving the compound to its use in an experiment, incorporating the principles of solubility and stability.
Caption: Logical workflow for handling this compound.
Part 3: Mechanism of Action in Experimental Context
This compound functions as a selective antagonist for the δ-opioid receptor (DOR). The DOR is a G-protein coupled receptor (GPCR) that, upon binding to endogenous ligands like enkephalins, initiates an inhibitory signaling cascade.
Typically, agonist binding to the DOR causes the associated inhibitory G-protein (Gαi/G₀) to dissociate. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] This cascade ultimately modulates ion channel activity and reduces neuronal excitability. This compound competitively binds to the DOR, preventing this agonist-induced signaling and blocking the downstream effects.
Signaling Pathway of the δ-Opioid Receptor
This diagram illustrates the canonical DOR signaling pathway and the point of inhibition by this compound.
Caption: DOR signaling pathway and inhibition by this compound.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their this compound reagents, leading to more reliable, reproducible, and impactful scientific outcomes.
References
-
δ-opioid receptor - Wikipedia. Wikipedia. [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC - NIH. [Link]
-
Opioid receptors signaling network. PMC - NIH. [Link]
-
This compound | C38H53N5O7. PubChem - NIH. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PMC - NIH. [Link]
-
(PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C38H53N5O7 | CID 44149909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 11. Etoposide | DNA Topoisomerases | Tocris Bioscience [tocris.com]
Unveiling the Delta-Opioid Receptor: A Technical Guide to the Applications of ICI 174865 in Basic Research
Introduction: The Significance of a Selective Tool
ICI 174865 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) stands as a highly selective and potent antagonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its utility in basic research is multifaceted, stemming from its ability to specifically block the actions of endogenous and exogenous delta-opioid agonists. This selectivity allows for the precise dissection of DOR-mediated physiological and pathological processes, including pain modulation, mood regulation, and addiction.[3] Furthermore, this compound has been characterized as an inverse agonist, capable of inhibiting the basal, constitutive activity of the delta-opioid receptor, providing a unique avenue to investigate receptor signaling in the absence of an agonist.[2][4][5] This guide will delve into the practical applications of this compound, offering a robust framework for its integration into various research paradigms.
Pharmacological Profile: A Quantitative Overview
The efficacy of this compound as a research tool is fundamentally linked to its high affinity and selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu (μ) and kappa (κ) receptors.
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 | [2] |
| Mu (μ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 | [2] |
| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 | [2] |
| Mu (μ) | [³H]-DAMGO | CHO cells | 18900 | [2] |
Table 1: Opioid Receptor Binding Affinity of this compound. The inhibition constant (Kᵢ) represents the concentration of this compound required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.
The functional activity of this compound extends beyond simple antagonism to inverse agonism, as demonstrated in functional assays.
| Receptor Subtype | Assay | Cell Line | Parameter | Activity | Reference |
| Human Delta (δ) | [³⁵S]GTPγS Binding | CHO cells | EC₅₀ | Inverse Agonist | [2] |
| Murine Delta (δ) | cAMP Accumulation | HEK 293 cells | Potentiation of forskolin response | Inverse Agonist | [4] |
Table 2: Functional Activity of this compound. EC₅₀ (half maximal effective concentration) for inverse agonism represents the concentration required to produce 50% of the maximal inhibition of basal receptor activity.
Core Applications & Experimental Workflows
The unique pharmacological profile of this compound lends itself to a variety of in vitro and in vivo applications aimed at elucidating the role of the delta-opioid receptor.
In Vitro Characterization of Delta-Opioid Receptor Function
1. Radioligand Binding Assays: Quantifying Receptor Affinity
Competitive radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. In the context of this compound, these assays validate its high affinity for the delta-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Cell membranes (10-20 µg of protein per well).
-
A fixed concentration of a suitable radioligand, such as [³H]diprenorphine (e.g., 0.5 nM).[2]
-
A range of concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like naloxone (10 µM) in separate wells.[2]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
2. Functional Assays: Probing Inverse Agonism
The inverse agonist properties of this compound can be effectively demonstrated through functional assays that measure downstream signaling events, such as G protein activation and cAMP levels.
a) [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. As an inverse agonist, this compound will decrease the basal level of [³⁵S]GTPγS binding.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Figure 2: Workflow for a [³⁵S]GTPγS binding assay to assess inverse agonism.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add receptor membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (as a percentage of basal activity) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for inverse agonism.[2]
-
b) cAMP Accumulation Assay
Delta-opioid receptors are typically coupled to Gᵢ/G₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound can increase cAMP levels in cells with constitutive DOR activity, particularly when adenylyl cyclase is stimulated with forskolin.[4]
Experimental Workflow: cAMP Accumulation Assay ```dot graph TD { A[Culture HEK293 cells expressing DOR] --> B{Pre-treat cells with this compound}; B --> C{Stimulate with forskolin to increase basal cAMP}; C --> D[Lyse cells and measure intracellular cAMP levels]; D --> E[Analyze data to demonstrate potentiation of cAMP response]; }
Figure 4: Workflow for the tail-flick test to investigate DOR-mediated analgesia.
Detailed Protocol: Tail-Flick Test in Mice
-
Animal Acclimatization: Habituate the mice to the tail-flick apparatus and handling for several days prior to the experiment.
-
Drug Administration:
-
Vehicle: A common vehicle for in vivo administration of peptides like this compound is sterile saline. Due to its peptidic nature, solubility in aqueous solutions should be confirmed.
-
Route of Administration: Intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injections are commonly used. [6] * Dosage: Effective antagonist doses for i.c.v. administration in rats have been reported in the range of 1-3 micrograms. [6]For mice, doses would need to be scaled accordingly.
-
-
Experimental Procedure:
-
Administer this compound or vehicle to the respective groups of mice.
-
After a suitable pre-treatment time (e.g., 15-30 minutes), administer a delta-opioid agonist (e.g., DPDPE).
-
At the time of peak agonist effect, measure the tail-flick latency by applying a radiant heat source to the tail and recording the time until the mouse flicks its tail.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the tail-flick latencies between the vehicle-treated and this compound-treated groups. A significant reduction in the agonist-induced increase in latency in the this compound group indicates antagonism at the delta-opioid receptor.
2. Reward and Aversion: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of drugs. This compound can be used to block the development of CPP induced by a delta-opioid agonist, suggesting a role for the DOR in the rewarding effects of the agonist.
Experimental Workflow: Conditioned Place Preference
Figure 5: Workflow for the conditioned place preference paradigm.
Detailed Protocol: Conditioned Place Preference in Mice
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Phases of the Experiment:
-
Pre-conditioning (Habituation): On day 1, allow the mice to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers. [7][8][9] * Conditioning (typically 4-8 days):
-
On alternating days, administer a delta-opioid agonist and confine the mouse to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On the other days, administer vehicle and confine the mouse to the other conditioning chamber for the same duration.
-
To test the effect of this compound, administer it prior to the delta-opioid agonist on the conditioning days.
-
Dosage and Administration: The dosage and route of administration for this compound would be similar to those used in the tail-flick test, with adjustments made based on the specific experimental design. Ethanol can be administered intraperitoneally (i.p.) at a dose of 1.5 g/kg. [9] * Post-conditioning (Test Day): The day after the last conditioning session, place the mouse in the central chamber and allow it to freely access both conditioning chambers for a set period (e.g., 15-30 minutes) in a drug-free state. [7][8][9]3. Data Analysis: Record the time spent in each of the conditioning chambers during the test phase. A significant increase in time spent in the agonist-paired chamber in the vehicle-pretreated group indicates CPP. A lack of this preference in the this compound-pretreated group suggests that the rewarding effects of the agonist are mediated by the delta-opioid receptor.
-
-
Signaling Pathways: Visualizing the Mechanism of Action
This compound exerts its effects by modulating the signaling cascade downstream of the delta-opioid receptor. As a Gᵢ/G₀-coupled receptor, DOR activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Figure 6: Delta-opioid receptor signaling and the dual action of this compound.
Conclusion and Future Directions
This compound remains an indispensable pharmacological tool for the investigation of the delta-opioid receptor system. Its high selectivity and well-characterized inverse agonist properties provide researchers with a precise means to probe the multifaceted roles of DOR in health and disease. The experimental protocols detailed in this guide offer a validated framework for employing this compound in a variety of research contexts. As our understanding of opioid receptor pharmacology continues to evolve, the continued application of selective tools like this compound will be crucial in the development of novel therapeutics with improved efficacy and safety profiles for the treatment of pain, mood disorders, and addiction.
References
-
Chen, G., et al. (1996). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology, 50(6), 1596-1603. [Link]
- Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-332.
- Portoghese, P. S., et al. (1988). Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist. European journal of pharmacology, 146(1), 185-186.
- Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in pharmacological sciences, 32(10), 581-590.
-
Chiu, T. H., et al. (1996). Analysis of inverse agonism at the delta opioid receptor after expression in Rat 1 fibroblasts. British journal of pharmacology, 119(5), 985-992. [Link]
-
Cunningham, C. L., et al. (2006). Drug-induced conditioned place preference and aversion in mice. Nature protocols, 1(4), 1662-1670. [Link]
-
National Institutes of Health. Conditioned Place Preference. NIH CDE Repository. [Link]
- Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory and findings. Addiction biology, 12(1), 21-57.
-
Campbell, U. C., et al. (2000). Evidence for conditioned place preference to a moderate dose of ethanol in adult male Sprague-Dawley rats. Alcoholism: Clinical and Experimental Research, 24(5), 609-615. [Link]
-
Dray, A. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-1016. [Link]
Sources
- 1. lac.tu.ac.th [lac.tu.ac.th]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inverse agonism at the delta opioid receptor after expression in Rat 1 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 9. EVIDENCE FOR CONDITIONED PLACE PREFERENCE TO A MODERATE DOSE OF ETHANOL IN ADULT MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vivo Administration of ICI 174865
A Guide for Preclinical Research in Opioid Signaling
Abstract
This document provides a comprehensive guide for researchers on the design and execution of in vivo studies using ICI 174865, a selective δ-opioid receptor (DOR) antagonist. We delve into the scientific rationale behind protocol choices, offering detailed, step-by-step methodologies for preclinical animal models. This guide covers the mechanism of action, experimental design considerations, reagent preparation, administration protocols, and data interpretation, aiming to equip researchers with the necessary knowledge for rigorous and reproducible experimentation.
Scientific Background & Mechanism of Action
This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a highly selective peptide-based antagonist for the δ-opioid receptor (DOR). DORs, along with μ- (MOR) and κ-opioid receptors (KOR), are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous enkephalins and exogenous opioids.[1][2] Unlike MOR agonists (e.g., morphine), which are potent analgesics but carry a high risk of addiction and respiratory depression, the DOR system is a promising therapeutic target for pain, mood disorders, and neuroprotection with a potentially more favorable side-effect profile.[3][4]
The primary function of an antagonist like this compound in an experimental setting is to block the receptor, thereby preventing its activation by endogenous ligands or exogenously administered agonists. This allows researchers to elucidate the specific physiological roles of the DOR. Mechanistically, when an agonist binds to the DOR, it triggers a conformational change, leading to the activation of intracellular Gαi/o proteins. This activation inhibits adenylyl cyclase, reduces intracellular cAMP levels, modulates ion channels (activates K+ channels and inhibits Ca2+ channels), and engages β-arrestin pathways.[5] this compound competitively binds to the receptor's orthosteric site, preventing this signaling cascade.
It is important to note that some studies have classified this compound as an inverse agonist, meaning that in systems with constitutive (ligand-independent) receptor activity, it can reduce the basal signaling level.[6] This property can be significant in pathological states where receptor signaling may be altered.
Caption: Mechanism of this compound at the δ-opioid receptor.
Pre-Experimental Considerations
Animal Model Selection
Rats and mice are the most common models for studying opioid receptor pharmacology.[7] The choice between them depends on the specific research question, available behavioral assays, and genetic tools. Sprague-Dawley or Wistar rats are frequently used for general pharmacological and behavioral studies, while mouse models (e.g., C57BL/6) are ideal for studies requiring genetic modification.
Ethical Considerations
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Protocols should be designed to minimize animal stress and suffering, and the number of animals used should be the minimum required to obtain statistically significant results.
Dose-Response and Pilot Studies
It is critical to perform a pilot study to determine the optimal dose of this compound for your specific experimental conditions. The effective dose can vary based on the animal model, route of administration, and the specific agonist being antagonized. Published studies provide a starting point, with doses ranging from 1 to 15 µg for intracerebroventricular (ICV) administration and 1 to 10 mg/kg for systemic (e.g., subcutaneous) administration.[8][9] A dose-response curve should be generated to identify a dose that effectively blocks the DOR without producing non-specific effects or agonist-like activity at higher concentrations.[8]
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: Sterile, isotonic saline (0.9% NaCl) is the most common vehicle. Due to the peptide nature of this compound, solubility in aqueous solutions is generally good. For compounds with poor solubility, vehicles like a small percentage of DMSO (e.g., <5%) in saline or solutions containing cyclodextrins may be considered, but their potential neurotoxic or confounding effects must be evaluated.[10][11]
-
δ-Opioid Agonist: (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE) for validating antagonist activity.
-
Animal Model: Mice or rats.
-
Administration Supplies: Syringes, needles (appropriate gauge for the route of administration), surgical tools for ICV cannulation (if applicable).
-
Anesthesia: (e.g., Isoflurane) for any surgical procedures.
Detailed In Vivo Experimental Protocol
This protocol outlines a typical experiment to confirm the antagonist activity of this compound against a DOR agonist-induced effect (e.g., analgesia in a hot plate test).
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile saline at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentrations using sterile saline. For example, to achieve a 3 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.75 mg/mL.
-
Agonist Solution: Prepare the DOR agonist (e.g., DPDPE) in sterile saline according to the desired dosage for the experiment.
-
Vehicle Control: Use the same vehicle used to dissolve this compound (e.g., sterile saline) as a negative control.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of this compound.
Step-by-Step Procedure
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least 3 days and to the testing room for at least 1 hour before the experiment begins.
-
Baseline Measurement: Perform a baseline measurement for the chosen behavioral assay (e.g., record the baseline latency for a paw withdrawal on a 52°C hot plate).
-
Group Assignment: Randomly assign animals to experimental groups (minimum n=8 per group is recommended):
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound + Vehicle
-
Group 3: Vehicle + DOR Agonist
-
Group 4: this compound + DOR Agonist
-
-
Antagonist/Vehicle Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous, S.C. or intracerebroventricular, I.C.V.). The pre-treatment time is crucial; it should be sufficient for the antagonist to reach its target and exert its effect before the agonist is introduced. A typical pre-treatment time for S.C. injection is 15-30 minutes.[9]
-
Agonist/Vehicle Challenge: After the pre-treatment period, administer the DOR agonist or vehicle.
-
Behavioral Assessment: At the time of expected peak effect for the agonist, repeat the behavioral test. Record the measurements (e.g., post-treatment paw withdrawal latency). Ensure a cut-off time is used in nociceptive assays to prevent tissue damage.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Analysis and Expected Outcomes
The primary outcome is the ability of this compound to block or significantly reduce the effect of the DOR agonist.
Table 1: Sample Data Representation (Hot Plate Test)
| Group | Pre-treatment | Challenge | Mean Latency (sec) ± SEM | Statistical Significance vs. Group 3 |
| 1 (Veh/Veh) | Vehicle | Vehicle | 10.2 ± 0.8 | p < 0.001 |
| 2 (ICI/Veh) | This compound | Vehicle | 10.5 ± 0.9 | p < 0.001 |
| 3 (Veh/Agonist) | Vehicle | DOR Agonist | 25.7 ± 2.1 | - |
| 4 (ICI/Agonist) | This compound | DOR Agonist | 12.1 ± 1.3 | p < 0.001 |
Interpretation of Results:
-
Group 1 vs. Group 3: The DOR agonist should produce a significant effect (e.g., increased pain threshold, or analgesia).
-
Group 1 vs. Group 2: this compound alone should have no significant effect on the baseline measurement, confirming it lacks agonist activity at the tested dose.
-
Group 3 vs. Group 4: Pre-treatment with this compound should significantly attenuate or completely block the agonist-induced effect, demonstrating its antagonist properties at the DOR.
Troubleshooting
-
No Antagonist Effect:
-
Dose: The dose of this compound may be too low. Perform a dose-response study.
-
Timing: The pre-treatment time may be too short or too long. Optimize the timing between antagonist and agonist administration.
-
Route of Administration: The chosen route may not provide sufficient bioavailability to the target tissue. Consider a more direct route (e.g., ICV for central effects).[12]
-
-
Agonist-like Effects from this compound:
-
Dose: The dose may be too high, leading to off-target effects or partial agonist activity.[8] Reduce the dose.
-
-
High Variability:
-
Technique: Ensure consistent administration technique (injection volume, speed, location).
-
Animal Stress: Minimize animal stress, as it can significantly impact behavioral and physiological readouts.
-
References
-
Fenalti, G., et al. (2014). Molecular Control of δ-Opioid Receptor Signaling. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). δ-opioid receptor. Wikipedia. [Link]
-
Dhawan, B., et al. (2021). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology. [Link]
-
Nagi, K., et al. (2021). Opioid receptors signaling network. PMC - PubMed Central. [Link]
-
Pradhan, A. A., et al. (2010). Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance. Journal of Neuroscience. [Link]
-
Dray, A., & Nunan, L. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides. [Link]
-
Bhandari, D. S., et al. (1992). Antagonist-induced transient down-regulation of delta-opioid receptors in NG108-15 cells. Journal of Neurochemistry. [Link]
-
Abdelhamid, E. E., et al. (1987). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Whistler, J. L., & von Zastrow, M. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kovács, A. D., et al. (2019). Studies for Improving a Rat Model of Alzheimer's Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory. PMC - PubMed Central. [Link]
-
Pinter, G., et al. (2007). delta-Opioid receptor antagonism induces NMDA receptor-dependent excitotoxicity in anoxic turtle cortex. Journal of Neurophysiology. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Wang, X., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. PMC - NIH. [Link]
-
ResearchGate. (2019). Studies for Improving a Rat Model of Alzheimer's Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory. ResearchGate. [Link]
Sources
- 1. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies for Improving a Rat Model of Alzheimer’s Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing ICI 174865 for Delta-Opioid Receptor Research in Cultured Neuronal Cells
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ICI 174865, a potent and highly selective delta-opioid receptor (DOR) antagonist, in cultured neuronal cell systems. We delve into the underlying mechanism of action, including its properties as both a competitive antagonist and an inverse agonist, and present detailed, field-proven protocols for its preparation and application. This guide emphasizes scientific integrity by explaining the causality behind experimental choices and incorporating self-validating controls. Furthermore, it addresses critical considerations, such as potential non-opioid effects at high concentrations, to ensure robust and reproducible experimental outcomes.
Introduction to this compound
This compound is a synthetic peptide antagonist that has been instrumental in elucidating the physiological and pathophysiological roles of the delta-opioid system.[1] Opioid receptors, including the mu (MOR), kappa (KOR), and delta (DOR) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[2][3] At the cellular level, these receptors are generally inhibitory, reducing neurotransmitter release from presynaptic terminals and hyperpolarizing postsynaptic neurons.[3] this compound's high selectivity for the DOR subtype makes it an invaluable pharmacological tool for isolating and studying delta-opioid-mediated pathways in neuronal function, neuroprotection, and various neurological disorders.[4][5][6]
Compound Profile & Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experiments.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [7] |
| Synonyms | ICI 174,864; N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH | [4][7] |
| CAS Number | 92535-15-4 | [7][8] |
| Molecular Formula | C₃₈H₅₃N₅O₇ | [7][8] |
| Molecular Weight | 707.9 g/mol | - |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (In Solvent) | -80°C for up to 2 years | [8] |
| Solubility | Sparingly soluble in aqueous solutions; Soluble in DMSO. | [8] |
Mechanism of Action: Antagonism and Inverse Agonism
This compound primarily functions as a competitive antagonist at the delta-opioid receptor.[9] It binds with high affinity to the receptor, thereby preventing endogenous ligands (e.g., enkephalins) or exogenous agonists (e.g., SNC80) from binding and initiating downstream signaling.[9] The canonical signaling pathway for DORs involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.[3]
Intriguingly, several studies have demonstrated that this compound also exhibits inverse agonist properties.[1][9][10] In cell systems with constitutive (basal) receptor activity, this compound can reduce this spontaneous signaling, leading to an effect opposite to that of an agonist.[10] This is often observed as an enhancement of forskolin-stimulated cAMP accumulation, an effect that requires Gαi proteins.[10] This dual functionality makes this compound a powerful tool not only for blocking agonist-induced effects but also for investigating the intrinsic activity of DORs.
Caption: Delta-opioid receptor signaling and points of intervention by this compound.
Pharmacological Selectivity
The utility of this compound is defined by its high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptor subtypes. This ensures that observed effects can be confidently attributed to the modulation of DOR signaling.
| Parameter | Receptor Type | Value | Species/System | Reference(s) |
| pA₂ | δ-opioid | 7.9 ± 0.12 | NG108-15 cells | [9] |
| Kᵢ | δ-opioid | 1.1 ± 0.2 nM | Human (recombinant) | [9] |
| Kᵢ | µ-opioid | >1000 nM | Not Specified | [9] |
| Kᵢ | κ-opioid | >1000 nM | Not Specified | [9] |
-
pA₂: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher values indicate greater potency.
-
Kᵢ: The inhibition constant, representing the concentration of a ligand that will bind to half of the receptors at equilibrium. Lower values indicate higher binding affinity.
Critical Considerations for Experimental Design
-
Reagent Preparation and Storage: this compound is a peptide and requires careful handling. Prepare concentrated stock solutions (e.g., 1-10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8]
-
Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute this compound, to account for any solvent-induced effects.
-
Concentration Range: The effective concentration of this compound can vary depending on the cell type, agonist used, and experimental endpoint. A concentration-response curve (typically 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific system.[11]
-
Potential for Non-Opioid Effects: It is crucial to be aware that at high concentrations (typically in the higher micromolar range), this compound has been reported to exhibit non-opioid neuropathologic actions and potential partial agonist activity.[4][12] These effects are not mediated by DORs and can confound data interpretation. It is therefore essential to use the lowest effective concentration possible and to confirm selectivity with appropriate controls.
-
Stability in Culture Media: The stability of peptides in cell culture media can be variable.[13] For long-term experiments ( > 24 hours), the stability of this compound in your specific media formulation should be considered. If degradation is a concern, replenishing the media with fresh compound may be necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Rationale: Creating a concentrated stock solution in an organic solvent like DMSO allows for accurate and convenient dilution into aqueous cell culture media while minimizing the final solvent concentration.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with MW 707.9 g/mol , add 141.2 µL of DMSO).
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the peptide is fully dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, low-binding tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Treating Cultured Neuronal Cells
Rationale: This workflow provides a standardized framework for applying this compound to investigate its effect on agonist-induced responses in cultured neurons.
Caption: General experimental workflow for using this compound in cultured neurons.
Protocol 3: Functional Antagonism Assay (cAMP Measurement)
Rationale: This protocol validates the antagonistic activity of this compound by measuring its ability to block an agonist's inhibitory effect on cAMP production. Forskolin is used to stimulate adenylyl cyclase, providing a robust and measurable cAMP signal.
Materials:
-
Mature cultured neuronal cells expressing DORs
-
This compound stock solution
-
DOR agonist stock solution (e.g., DPDPE or SNC80)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Plate neuronal cells in a 96-well plate and culture until they reach the desired maturity and connectivity.
-
Pre-incubation: Gently wash the cells with pre-warmed serum-free medium or buffer.
-
Antagonist Addition: Add medium containing a PDE inhibitor (to prevent cAMP degradation) and varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add the DOR agonist (at its EC₈₀ concentration) to all wells except the "Basal" and "Forskolin Only" controls. Simultaneously, add a fixed concentration of Forskolin (e.g., 5 µM) to all wells except the "Basal" control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis & cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.[1]
Experimental Groups:
-
Basal (no treatment)
-
Forskolin only
-
Agonist + Forskolin
-
This compound (various concentrations) + Agonist + Forskolin
-
This compound (highest concentration) + Forskolin (to test for inverse agonism)
Data Analysis and Interpretation
For the functional antagonism assay, normalize the data by setting the "Forskolin only" response as 100% and the "Agonist + Forskolin" response as 0%. Plot the percent inhibition versus the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response). A rightward shift in the agonist's concentration-response curve in the presence of this compound is indicative of competitive antagonism.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No antagonist effect observed | 1. this compound degradation.2. Low/no DOR expression.3. Incorrect concentration. | 1. Use a fresh aliquot of this compound; avoid freeze-thaw cycles.2. Confirm DOR expression via Western blot, qPCR, or immunocytochemistry.3. Perform a wider concentration-response curve. |
| High variability between replicates | 1. Inconsistent cell numbers.2. Pipetting errors.3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate. |
| Unexpected agonist-like effect | 1. High concentration of this compound causing non-specific or partial agonist effects.[4][12] | 1. Lower the concentration of this compound. Ensure you are using the lowest effective dose determined from a concentration-response curve. |
| Cell death or morphological changes | 1. High concentration of DMSO vehicle.2. Toxicity from high this compound concentration. | 1. Ensure the final DMSO concentration is non-toxic (typically <0.1%).2. Perform a viability assay (e.g., MTT, LDH) to assess toxicity across your concentration range. |
References
-
House, R. V., Thomas, P. T., & Bhargava, H. N. (1997). In vitro exposure to peptidic delta opioid receptor antagonists results in limited immunosuppression. Neuropeptides, 31(1), 89–93. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44149909, this compound. Retrieved from [Link].
-
Paterson, S. J., & Kosterlitz, H. W. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 1, Unit1.2. [Link]
-
Dray, A., & Nunan, L. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. British Journal of Pharmacology, 90(Suppl), 205P. [Link]
-
Long, J. B., Rigamonti, D. D., deCosta, B. R., Rice, K. C., & Martinez-Arizala, A. (1989). Neurologic deficits and neuronal injury in rats resulting from nonopioid actions of the delta opioid receptor antagonist ICI 174864. The Journal of pharmacology and experimental therapeutics, 248(3), 1167–1175. [Link]
-
Pradhan, A. A., Befort, K., Nozaki, C., Gaveriaux-Ruff, C., & Kieffer, B. L. (2011). The delta opioid receptor: an evolving target for the treatment of pain. Trends in pharmacological sciences, 32(10), 581–590. [Link]
-
Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473. [Link]
-
Thomas, J. B., Atkinson, R. N., Rothman, R. B., Fix, S. E., & Carroll, F. I. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist... Journal of medicinal chemistry, 51(6), 1849–1860. [Link]
-
ResearchGate. (n.d.). The-opioid receptor antagonist ICI-174864 blocked the effect of DADLE... [Figure]. Retrieved from [Link]
-
Chan, J. S., Chiu, T. T., & Wong, Y. H. (1999). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. The Journal of pharmacology and experimental therapeutics, 289(2), 945–952. [Link]
-
Lim, S., & Borlongan, C. V. (2011). Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. CNS & neurological disorders drug targets, 10(1), 114–122. [Link]
-
Cotton, R., Kosterlitz, H. W., Paterson, S. J., & Rance, M. J. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332. [Link]
-
Axion BioSystems. (n.d.). Culturing Human iPSC-derived Excitatory Neurons on Microelectrode Arrays. Retrieved from [Link]
-
Pulido, C., & Ryan, T. A. (2023). Protocol for Neuronal Live-imaging of primary cultures. protocols.io. [Link]
-
Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of µ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]
-
ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 4. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C38H53N5O7 | CID 44149909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro exposure to peptidic delta opioid receptor antagonists results in limited immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurologic deficits and neuronal injury in rats resulting from nonopioid actions of the delta opioid receptor antagonist ICI 174864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for ICI 174865 Dosage and Administration in Rodent Models
Introduction
ICI 174865 is a potent and highly selective delta-opioid receptor (DOR) antagonist.[1] As a heptapeptide analog of enkephalin, it has been instrumental in elucidating the physiological and pathophysiological roles of the delta-opioid system in preclinical rodent models. Its utility spans across various research areas, including pain modulation, addiction, and neuroprotection. This guide provides an in-depth overview of the dosage and administration of this compound in rodent models, synthesizing technical data with practical insights to ensure experimental success and reproducibility.
Mechanism of Action: Delta-Opioid Receptor Antagonism
This compound exerts its effects by competitively binding to the delta-opioid receptor, an inhibitory G-protein coupled receptor (GPCR), thereby blocking the actions of endogenous enkephalins and exogenous DOR agonists. The delta-opioid receptor is widely distributed throughout the central and peripheral nervous systems, playing a crucial role in modulating neuronal excitability and neurotransmitter release.
Upon activation by an agonist, the delta-opioid receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. This cascade culminates in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This compound prevents these downstream effects by occupying the receptor's binding site without initiating the conformational change required for signal transduction.
Signaling Pathway of Delta-Opioid Receptor and Inhibition by this compound
Caption: Delta-opioid receptor signaling and its blockade by this compound.
Dosage and Administration in Rodent Models
The selection of an appropriate dose and route of administration for this compound is contingent upon the specific research question, the targeted physiological system (central vs. peripheral), and the desired duration of action.
Formulation and Vehicle Preparation
This compound is a peptide and, like many peptides, may have limited solubility in aqueous solutions. While specific solubility data for this compound in various solvents is not extensively published, general guidelines for peptide formulation can be followed.
Recommended Vehicle:
For many in vivo applications, a common approach for dissolving peptides with limited aqueous solubility is to first create a stock solution in a small amount of an organic solvent, which is then further diluted in a physiological buffer.
-
Stock Solution: A 10 mM stock solution in Dimethyl Sulfoxide (DMSO) is often a viable starting point.[2]
-
Working Solution: The DMSO stock should be diluted with a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity; a final DMSO concentration of less than 5-10% is generally well-tolerated for most systemic administration routes in rodents.[3] For intracerebroventricular (ICV) injections, the DMSO concentration should be kept even lower, ideally below 1%.
Example Preparation for a 1 mg/mL Working Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
To achieve a final concentration of 1 mg/mL, dilute the stock solution 1:10 with sterile 0.9% saline. This will result in a final DMSO concentration of 10%.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Before administration, visually inspect the solution for any precipitation. If precipitation occurs, further dilution or the use of a co-solvent like Tween 80 (e.g., 5% Tween 80 in saline) may be necessary.[4]
Reported Dosages and Administration Routes
The following table summarizes reported dosages of this compound from various studies in rats and mice. It is imperative for researchers to perform dose-response studies to determine the optimal dose for their specific experimental paradigm.
| Species | Route of Administration | Dosage Range | Experimental Context | Reference |
| Rat | Intravenous (IV) | 3 mg/kg | Reversal of endotoxemic hypotension | [5] |
| Rat | Intracerebroventricular (ICV) | 1-10 µg | Inhibition of high-fat diet intake | [6] |
| Rat | Subcutaneous (SC) | 0.09 mg/kg (A50) | Antagonism of DPDPE-induced rearing | [7][8] |
| Mouse | Intracerebroventricular (ICV) | 1.4 µ g/mouse (ED50) | Inhibition of writhing | [9] |
| Mouse | Subcutaneous (SC) | 8.5 mg/kg (ED50) | Inhibition of writhing | [9] |
A50: Dose that produces 50% of the maximal response. ED50: Dose that is effective in 50% of the subjects.
Experimental Protocols
Subcutaneous (SC) Injection Protocol for Rats and Mice
Subcutaneous administration is a common and relatively non-invasive method for systemic drug delivery.
Materials:
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
This compound solution in the appropriate vehicle
-
70% ethanol for disinfection (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse or rat. For mice, scruffing the back of the neck is effective. For rats, a towel can be used to gently wrap the animal, leaving the injection site exposed.[10]
-
Site Preparation: The loose skin over the shoulders and back is the preferred site for SC injections.[10] While not mandatory, the injection site can be wiped with 70% ethanol.
-
Injection:
-
Create a "tent" of skin by lifting it with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
Experimental Workflow for Subcutaneous Administration
Caption: Step-by-step workflow for subcutaneous injection of this compound.
Intracerebroventricular (ICV) Injection Protocol for Mice
ICV injection allows for the direct administration of this compound into the central nervous system, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery and appropriate anesthesia.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
This compound solution in a low-DMSO vehicle
-
Suturing material or tissue adhesive
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane and place it in the stereotaxic frame. Shave the head and sterilize the surgical area with an appropriate antiseptic.[11]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Coordinate Identification: Identify the bregma. Typical coordinates for the lateral ventricle in mice are approximately:
-
Anterior-Posterior (AP): -0.6 mm from bregma
-
Medial-Lateral (ML): ±1.15 mm from the midline
-
Dorsal-Ventral (DV): -1.6 mm from the pial surface[11]
-
Note: These coordinates may vary depending on the age and strain of the mouse and should be optimized for each laboratory.
-
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
Injection:
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to prevent tissue damage and backflow.
-
Leave the needle in place for a few minutes post-injection before slowly retracting it.
-
-
Closure and Recovery: Suture the incision or close it with tissue adhesive. Allow the animal to recover from anesthesia in a warm, clean cage. Provide post-operative analgesia as per approved institutional protocols.
Pharmacokinetic Considerations
Detailed pharmacokinetic studies specifically for this compound in rodents are not widely available in the public domain. However, as a peptide-based antagonist, its pharmacokinetic profile is likely to be characterized by:
-
Short Half-Life: Peptides are generally susceptible to enzymatic degradation in vivo, leading to a relatively short plasma half-life. The duration of action will depend on the dose and route of administration.
-
Limited Oral Bioavailability: Due to enzymatic degradation in the gastrointestinal tract and poor absorption, oral administration of this compound is not a viable option.
-
Distribution: Following systemic administration, the distribution of this compound to the central nervous system is expected to be limited by the blood-brain barrier. Therefore, for targeting central delta-opioid receptors, ICV administration is the preferred route.
Researchers should consider the expected short duration of action when designing experiments, particularly for behavioral studies, and may need to administer the compound shortly before the experimental endpoint or consider continuous infusion for longer-term studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the delta-opioid system in rodent models. Careful consideration of the dosage, route of administration, and vehicle preparation is paramount for obtaining reliable and reproducible data. The protocols and information provided in this guide serve as a comprehensive resource for researchers, but should be adapted and optimized for the specific experimental conditions of each study. Adherence to institutional guidelines for animal care and use is mandatory for all procedures.
References
- Anand, J. P., Kochan, K. E., et al. (2018). In vivo effects of μ-opioid receptor agonist/δ-opioid receptor antagonist peptidomimetics following acute and repeated administration. British Journal of Pharmacology, 175(11), 2013–2027.
- Long, J. B., et al. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-294.
- Islam, A. K., & Bodnar, R. J. (1990).
- Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-1016.
- Barsegov, V. (1999). Kinetic studies of the delta-opioid antagonist [3H]DPN induced receptor binding on suspensions of mouse splenocytes. Biophysical Chemistry, 76(1), 55-62.
- Cowan, A., et al. (1988). In vivo studies on delta opioid receptors. NIDA Research Monograph, 90, 439-442.
- Jiang, Q., et al. (1990). Opioid antinociceptive effects of delta-receptor antagonists. The Journal of Pharmacology and Experimental Therapeutics, 255(2), 636-640.
- Cowan, A., et al. (1988). In vivo studies on delta opioid receptors. Progress in Clinical and Biological Research, 287, 439-442.
- O'Neill, M. F., et al. (1986). In vivo evidence for the selectivity of ICI 154129 for the delta-opioid receptor. Neuropharmacology, 25(7), 795-800.
- protocols.io. (2023). Rodent intracerebroventricular AAV injections.
- Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968.
- Altasciences. (n.d.). Intra-Cerebroventricular (ICV)
- Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-332.
- ResearchGate. (n.d.). Effect of subcutaneous administration of vehicle (5% Tween 80), 0.15 or...
- Frontiers in Pharmacology. (2024).
- PMC. (2018). Stability of isoniazid injection in i.v. solutions.
- ResearchGate. (2012). Intravenous injection of drug in DMSO solution.
- MyBioSource. (n.d.). Ici174865, inhibitor.
- Semantic Scholar. (n.d.). In vivo studies on delta opioid receptors.
- Gutenberg Open Science. (2024).
- ResearchGate. (2025).
- PubMed. (n.d.). Long-term Stability Study of Clofarabine Injection Concentrate and Diluted Clofarabine Infusion Solutions.
- PubMed. (n.d.). Stability of nizatidine in commonly used intravenous fluids and containers.
- PMC. (2018). Stability of isoniazid injection in i.v. solutions.
- NIH OACU. (n.d.).
- NIH OACU. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes.
- UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
- PubMed. (n.d.). Evolution of a physiological pH 6.
- ResearchGate. (2015). Why is I.c.v.
- ResearchGate. (2016). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?
- Semantic Scholar. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- PMC. (2025).
- YouTube. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials.
- ResearchGate. (2015). Why is I.c.v.
Sources
- 1. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrindole administration during the preweanling period and manipulation affect adrenocortical reactivity in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo studies on delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo studies on delta opioid receptors. | Semantic Scholar [semanticscholar.org]
- 9. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols: ICI 174865 for Selective Blockade of Delta-Opioid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Delta-Opioid System with a Selective Antagonist
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of a wide range of physiological and pathological processes, including pain perception, mood, and seizure activity.[1][2] Its endogenous ligands are enkephalins.[2] Unlike the mu-opioid receptor, which is the primary target of traditional opioid analgesics like morphine, the delta-opioid system offers a promising alternative therapeutic target with a potentially improved side-effect profile.[3] To dissect the precise roles of the DOR in these complex biological systems, highly selective pharmacological tools are indispensable. ICI 174865 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) has emerged as a potent and selective antagonist for the delta-opioid receptor, making it an invaluable tool for both in vitro and in vivo investigations.[4][5] This document provides a comprehensive guide to the application of this compound, detailing its mechanism of action, experimental protocols, and data interpretation to empower researchers in their exploration of the delta-opioid system.
Mechanism of Action: Competitive Antagonism of the Delta-Opioid Receptor
This compound exerts its effects by competitively binding to the delta-opioid receptor, thereby preventing the binding and subsequent signaling of endogenous and exogenous DOR agonists.[4][5] As a member of the opioid receptor family, the DOR primarily couples to inhibitory G-proteins (Gi/Go).[2] Agonist binding to the DOR initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, DOR activation can modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[6][7]
By occupying the agonist binding site without activating the receptor, this compound effectively blocks these downstream signaling events. This selective blockade allows researchers to isolate and study the specific contributions of the delta-opioid system in various physiological and disease models.
Figure 1: Simplified signaling pathway of the delta-opioid receptor and the inhibitory action of this compound.
Data Presentation: Quantitative Profile of this compound
The selectivity and potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data for this antagonist.
| Receptor Subtype | Assay Type | Species | Ki (nM) | Reference |
| Delta (δ) | Radioligand Binding | Human | 1.3 ± 0.2 | [8] |
| Mu (μ) | Radioligand Binding | Human | 280 ± 30 | [8] |
| Kappa (κ) | Radioligand Binding | Human | 430 ± 50 | [8] |
Ki (inhibition constant) represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
In Vitro Application: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the delta-opioid receptor using a competitive radioligand binding assay. The principle lies in the competition between a fixed concentration of a radiolabeled DOR ligand and varying concentrations of the unlabeled antagonist (this compound).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-hDOR or HEK293-hDOR cells).
-
Radiolabeled DOR antagonist (e.g., [³H]naltrindole) or agonist (e.g., [³H]DPDPE).[9]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled DOR ligand (e.g., 10 µM naloxone).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range that will produce a complete inhibition curve (e.g., 0.01 nM to 1 µM).
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of this compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate concentration of this compound.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd value.
-
50 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for the in vitro competitive radioligand binding assay.
In Vivo Application: Acetic Acid-Induced Writhing Test in Mice
This protocol describes a common in vivo model to assess the ability of this compound to antagonize the analgesic effects of a DOR agonist. The writhing test is a chemical-induced pain model that is sensitive to opioid analgesics.[10]
Materials:
-
Male ICR or Swiss Webster mice (20-25 g).
-
This compound
-
A selective DOR agonist (e.g., SNC80).
-
0.6% acetic acid solution in saline.
-
Vehicle for drug administration (e.g., saline, DMSO/saline).
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
-
Observation chambers.
-
Timer.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before the experiment.
-
Grouping and Administration:
-
Divide the mice into at least four groups:
-
Group 1: Vehicle (for both antagonist and agonist) + Acetic acid
-
Group 2: Vehicle (for antagonist) + DOR agonist + Acetic acid
-
Group 3: this compound + DOR agonist + Acetic acid
-
Group 4: this compound + Vehicle (for agonist) + Acetic acid (to test for any intrinsic analgesic/pro-nociceptive effects of this compound).
-
-
Administer this compound (e.g., 1-10 mg/kg, s.c. or i.p.) or its vehicle. The pretreatment time will depend on the pharmacokinetic profile of this compound (typically 15-30 minutes).[11]
-
Administer the DOR agonist (e.g., SNC80, at a dose known to produce significant analgesia in this model) or its vehicle.
-
-
Induction of Writhing: After the appropriate pretreatment time with the DOR agonist (typically 15-30 minutes), administer 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 10-20 minutes, typically starting 5 minutes after the acetic acid injection.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Compare the number of writhes in the DOR agonist group (Group 2) to the vehicle group (Group 1) to confirm the analgesic effect of the agonist.
-
Compare the number of writhes in the this compound + DOR agonist group (Group 3) to the DOR agonist group (Group 2) to determine the antagonistic effect of this compound. A significant increase in the number of writhes in Group 3 compared to Group 2 indicates blockade of the agonist's analgesic effect.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be designed to minimize any pain or distress.
Conclusion and Future Directions
This compound stands as a cornerstone tool for researchers investigating the multifaceted roles of the delta-opioid receptor. Its high selectivity allows for the precise interrogation of DOR function in a variety of experimental settings. The protocols detailed in this guide provide a solid foundation for utilizing this compound to block DOR signaling in both in vitro and in vivo models. As our understanding of the delta-opioid system continues to evolve, the application of selective antagonists like this compound will be crucial in validating the DOR as a therapeutic target for pain, mood disorders, and other neurological conditions, ultimately paving the way for the development of novel and safer therapeutics.
References
-
The delta opioid receptor: an evolving target for the treatment of brain disorders. (2012). Frontiers in Psychiatry. [Link]
-
The Delta-Opioid Receptor; a Target for the Treatment of Pain. (n.d.). Frontiers in Pharmacology. [Link]
-
Opioid receptors signaling network. (2020). Journal of Biosciences. [Link]
-
δ-opioid receptor. (n.d.). Wikipedia. [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (2013). International Union of Basic and Clinical Pharmacology. [Link]
-
Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. (1984). Peptides. [Link]
-
Drawing Flow Diagrams with GraphViz. (2011). LornaJane. [Link]
-
Opioid Antinociceptive Effects of Delta-Receptor Antagonists. (1986). Pharmacology Biochemistry and Behavior. [Link]
-
Building diagrams using graphviz. (2021). Chad's Blog. [Link]
-
Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. (2023). Medium. [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. (2021). Molecules. [Link]
-
Real examples of Graphviz. (2021). Medium. [Link]
-
Graphviz Example: workflow. (n.d.). DevTools daily. [Link]
-
ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. (1984). Neuropeptides. [Link]
-
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2024). International Journal of Molecular Sciences. [Link]
-
ICI 174864: a highly selective antagonist for the opioid delta-receptor. (1984). European Journal of Pharmacology. [Link]
-
Opioid receptor selectivity profile change via isosterism for 14-O-substitued naltrexone derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. (2022). Molecules. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Methods in Molecular Biology. [Link]
-
Development of a lanthanide-based assay for detection of receptor-ligand interactions at the delta-opioid receptor. (2005). Analytical Biochemistry. [Link]
-
Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. (2022). Journal of Medicinal Chemistry. [Link]
-
In-Vivo Models for Management of Pain. (2014). Pharmacology & Pharmacy. [Link]
-
δ opioid receptor antagonist, ICI 174864, is suitable for the early treatment of uncontrolled hemorrhagic shock in rats. (2013). Anesthesia & Analgesia. [Link]
-
The principle of the delta opioid receptor – ligand binding assay... (n.d.). ResearchGate. [Link]
-
Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior ... (2021). bioRxiv. [Link]
-
Anesthesia and analgesia for common research models of adult mice. (2022). Animal Models and Experimental Medicine. [Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers in Pharmacology. [Link]
-
Exploring GPCR signaling pathway networks as cancer therapeutic targets. (2024). Cell Genomics. [Link]
-
Current Protocols in Mouse Biology. (n.d.). National Institutes of Health. [Link]
-
Exploring GPCR signaling pathway networks as cancer therapeutic targets. (2024). PubMed. [Link]
-
Evidence on Strategies for Addressing the Opioid Epidemic. (n.d.). National Center for Biotechnology Information. [Link]
-
Perception of Resource Allocations to Address the Opioid Epidemic. (2023). Substance Use & Misuse. [Link]
-
Societal Biases, Institutional Discrimination, and Trends in Opioid Use in the USA. (n.d.). National Institutes of Health. [Link]
-
Opioid use and misuse: health impact, prevalence, correlates and interventions. (2018). Psychology & Health. [Link]
Sources
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. In-Vivo Models for Management of Pain [scirp.org]
- 11. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ICI 174865 Binding Affinity
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding ICI 174865 and the Importance of Binding Affinity
This compound is a highly selective peptide antagonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] Its chemical name is N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH (where Aib is α-aminoisobutyric acid).[1] As a selective antagonist, this compound binds to the delta-opioid receptor without activating it, thereby blocking the effects of endogenous and exogenous delta-opioid receptor agonists. This property makes it a valuable tool for studying the physiological and pathophysiological roles of the delta-opioid receptor system and as a potential therapeutic agent. At higher concentrations, it may exhibit partial agonist activity.[4]
The binding affinity of a ligand, such as this compound, to its receptor is a critical parameter in pharmacology and drug development. It quantifies the strength of the interaction between the ligand and the receptor.[5] This is typically represented by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Accurate measurement of binding affinity is essential for:
-
Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications to a ligand affect its binding to the target receptor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Predicting the in vivo efficacy and required dosage of a drug.
-
Lead optimization: Selecting drug candidates with optimal affinity and selectivity profiles.
-
Quality control: Ensuring the consistency and potency of synthesized compounds.
This document provides a detailed guide to the primary techniques for measuring the binding affinity of this compound to the delta-opioid receptor. We will delve into the theoretical underpinnings of each method, offer step-by-step protocols, and discuss the rationale behind experimental choices to ensure robust and reproducible results.
Core Techniques for Measuring Binding Affinity
Several biophysical and biochemical techniques can be employed to determine the binding affinity of this compound. The choice of method often depends on the available resources, the desired throughput, and the specific information required (e.g., kinetics vs. thermodynamics). The most common and robust methods include:
-
Radioligand Binding Assays: The gold standard for measuring receptor-ligand interactions, particularly for GPCRs.
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on association and dissociation rates.[6][7][8]
-
Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that directly measures the thermodynamics of binding.[9][10][11][12]
Radioligand Binding Assays
Radioligand binding assays are highly sensitive and widely used to characterize receptor-ligand interactions.[13] The principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of an unlabeled ligand (a "cold" ligand), such as this compound, is measured by its ability to compete with and displace the radioligand from the receptor.
Scientific Rationale
This assay relies on the law of mass action. In a competition binding experiment, a fixed concentration of a high-affinity radioligand for the delta-opioid receptor (e.g., [³H]-naltrindole or [³H]-DPDPE) is incubated with a preparation of membranes from cells expressing the receptor. Increasing concentrations of the unlabeled test compound (this compound) are added, and the displacement of the radioligand is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the binding affinity of this compound, can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-naltrindole or another suitable delta-opioid receptor selective radioligand.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane pellet on ice.
-
Resuspend the pellet in ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL (optimize as needed). Homogenize gently.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding (NSB): A high concentration of a non-radiolabeled, high-affinity delta-opioid ligand (e.g., 10 µM naloxone or unlabeled naltrindole).
-
Competition: Serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
To each well, add the following in order:
-
50 µL of Assay Buffer (for Total Binding), NSB ligand, or this compound dilution.
-
50 µL of the radioligand solution (at a final concentration close to its Kd).
-
100 µL of the membrane suspension.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[14]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of this compound that inhibits 50% of specific radioligand binding. | Dependent on assay conditions |
| Ki | Inhibition constant, representing the binding affinity of this compound. | Expected in the low nanomolar range |
| Radioligand Kd | Dissociation constant of the radioligand for the delta-opioid receptor. | Must be predetermined |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[6] It is particularly useful for determining the kinetics of binding (association and dissociation rates) in addition to the equilibrium binding affinity.[7][8] For GPCRs like the delta-opioid receptor, which are membrane proteins, specialized SPR methods are required.[6][15][16]
Scientific Rationale
In a typical SPR experiment for a GPCR, the purified and solubilized delta-opioid receptor is immobilized on a sensor chip. A solution containing the ligand (this compound) is then flowed over the chip surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The rate of signal increase corresponds to the association rate (ka), and the rate of signal decrease after the ligand solution is replaced with buffer corresponds to the dissociation rate (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
Experimental Workflow
Caption: Workflow for an SPR-based binding affinity measurement.
Detailed Protocol: SPR Analysis
Materials:
-
Purified, detergent-solubilized, and functional delta-opioid receptor (often with an affinity tag like His-tag or FLAG-tag).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling or a specific capture chip).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or an anti-tag antibody).
-
Running Buffer: A buffer compatible with the solubilized receptor (e.g., HEPES-buffered saline with a low concentration of detergent and NaCl).
-
This compound solutions at various concentrations.
Procedure:
-
Receptor Immobilization:
-
Prepare the sensor chip surface according to the manufacturer's instructions for the chosen immobilization strategy (e.g., antibody capture).
-
Inject the purified delta-opioid receptor solution over the activated sensor surface to achieve the desired immobilization level. A lower density is often better for kinetic analysis.
-
Block any remaining active sites on the surface.
-
-
Binding Analysis:
-
Equilibrate the system by flowing Running Buffer over the sensor surface until a stable baseline is achieved.
-
Inject a series of concentrations of this compound (e.g., from 0.1x to 10x the expected Kd) over the sensor surface for a defined period (association phase).
-
Switch back to flowing Running Buffer to monitor the dissociation of the ligand-receptor complex (dissociation phase).
-
Between different concentrations, regenerate the sensor surface if necessary (e.g., with a pulse of low pH solution) to remove all bound ligand.
-
-
Data Analysis:
-
The instrument software will generate a sensorgram (RU vs. time) for each concentration of this compound.
-
Perform a reference subtraction using data from a control flow cell to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
| Parameter | Description | Units |
| ka | Association rate constant | M⁻¹s⁻¹ |
| kd | Dissociation rate constant | s⁻¹ |
| Kd | Equilibrium dissociation constant (kd/ka) | M |
Isothermal Titration Calorimetry (ITC)
ITC is a highly rigorous, label-free technique that directly measures the heat released or absorbed during a binding event.[9][10][17] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kd), the stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10]
Scientific Rationale
An ITC instrument consists of a reference cell and a sample cell. The purified delta-opioid receptor is placed in the sample cell, and this compound is in a syringe. Small aliquots of the this compound solution are injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells. The instrument measures the power required to maintain a zero temperature difference. The resulting data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein yields a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.[11][12]
Experimental Workflow
Caption: Workflow for an ITC experiment to determine binding affinity.
Detailed Protocol: ITC Analysis
Materials:
-
Highly purified and concentrated delta-opioid receptor.
-
Pure this compound.
-
ITC instrument.
-
Dialysis buffer (e.g., PBS or HEPES with a suitable detergent).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the purified receptor and the this compound solution against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of the receptor and this compound.
-
Degas the solutions before loading them into the ITC instrument.
-
-
ITC Experiment:
-
Load the delta-opioid receptor solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the receptor).
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform an initial control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
Run the main experiment by titrating this compound into the receptor solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting will provide the binding affinity (as Ka, which is 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
| Parameter | Description | Units |
| Kd | Equilibrium dissociation constant | M |
| n | Stoichiometry of binding (ligand:receptor ratio) | Dimensionless |
| ΔH | Enthalpy of binding | kcal/mol or kJ/mol |
| ΔS | Entropy of binding | cal/mol·K or J/mol·K |
Conclusion and Best Practices
Measuring the binding affinity of this compound to the delta-opioid receptor is fundamental to its characterization and application in research.
-
Radioligand binding assays are highly sensitive and the most established method for GPCRs, providing robust Ki values.
-
Surface Plasmon Resonance offers the advantage of real-time kinetic data, which can provide deeper insights into the binding mechanism. However, it requires purified receptor and careful optimization of immobilization and running conditions.
-
Isothermal Titration Calorimetry provides a complete thermodynamic profile of the binding interaction, but it is the most demanding in terms of sample purity and concentration.
For a comprehensive understanding of the binding of this compound, it is often beneficial to use at least two of these techniques to validate the results. By carefully following these protocols and understanding the underlying principles, researchers can obtain accurate and reproducible binding affinity data, which is crucial for advancing our understanding of the delta-opioid system and for the development of novel therapeutics.
References
-
Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]
- Song, C., & Zhang, Y. (2015). Basic principles of isothermal titration calorimetry. RSC Advances, 5(11), 8193-8201.
-
Krainer, G., & Keller, S. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61–74. [Link]
-
Shank-Retzlaff, M. L. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 746, 315–337. [Link]
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS chemical biology, 6(5), 430–435. [Link]
-
Rich, R. L., et al. (2003). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 42(6), 1431–1437. [Link]
-
Bio-Rad Laboratories. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]
-
Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in molecular biosciences, 4, 76. [Link]
- Aristotelous, T., et al. (2015). Chapter Twenty-Three - Surface Plasmon Resonance Analysis of Seven-Transmembrane Receptors. In Methods in Enzymology (Vol. 556, pp. 549-573). Academic Press.
- Sheldon, R. J., et al. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Journal of Pharmacology and Experimental Therapeutics, 241(2), 526-531.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. The principle of the delta opioid receptor – ligand binding assay... [Link]
- Holaday, J. W., & Tortella, F. C. (1984). Opioid Antinociceptive Effects of Delta-Receptor Antagonists. Pharmacology Biochemistry and Behavior, 21(5), 813-817.
-
ResearchGate. Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... [Link]
-
Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]
-
George, S. R., et al. (2007). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. British journal of pharmacology, 152(1), 51–60. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
-
Long, J. B., et al. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291–294. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44149909, this compound. [Link]
-
Neumeyer, J. L., et al. (2012). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 63(1), 93–98. [Link]
-
Mosberg, H. I., & Fowler, C. B. (2002). Development and validation of opioid ligand-receptor interaction models: the structural basis of mu vs. delta selectivity. Journal of peptide research, 60(6), 329–335. [Link]
-
Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249. [Link]
-
Erreger, K., et al. (2005). Ligand-binding residues integrate affinity and efficacy in the NMDA receptor. Neuron, 46(6), 891–902. [Link]
-
Landry, J. P., et al. (2016). Physiologically Relevant Binding Affinity Quantification of Monoclonal Antibody PF-00547659 to Mucosal Addressin Cell Adhesion Molecule for in Vitro in Vivo Correlation. British journal of pharmacology, 173(17), 2634–2647. [Link]
-
Akgönüllü, S., et al. (2024). Characterization of Receptor Binding Affinity for Vascular Endothelial Growth Factor with Interferometric Imaging Sensor. Biosensors, 14(7), 302. [Link]
-
Parker, C. G., et al. (2020). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. bioRxiv. [Link]
Sources
- 1. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. Ligand-binding residues integrate affinity and efficacy in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for ICI 174,864 in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 174,864 is a potent and selective antagonist for the delta-opioid receptor (DOR). This characteristic makes it an invaluable tool in pain research, enabling the elucidation of the role of the DOR in various pain states. Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid analgesics but are fraught with side effects like respiratory depression and addiction, DOR-targeted therapies present a promising alternative for chronic pain management[1][2]. ICI 174,864 allows researchers to dissect the specific contributions of the delta-opioid system in nociceptive processing.
This guide provides an in-depth overview of the application of ICI 174,864 in preclinical pain research models. It covers the mechanism of action, provides detailed experimental protocols, and offers insights into data interpretation to facilitate the effective use of this compound in investigating pain pathways and developing novel analgesics.
Mechanism of Action and Scientific Rationale
ICI 174,864 functions as a competitive antagonist at the delta-opioid receptor. Endogenous ligands for DORs are enkephalins, which are involved in modulating pain perception[3]. By blocking the binding of endogenous enkephalins or exogenous DOR agonists, ICI 174,864 allows for the investigation of the tonic activity of the delta-opioid system and its role in analgesia.
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP levels, and modulation of ion channel activity[3]. This ultimately results in reduced neuronal excitability and decreased neurotransmitter release, contributing to an analgesic effect. The use of ICI 174,864 can help determine if a particular analgesic effect is mediated through the DOR pathway. For instance, if an investigational compound's analgesic properties are reversed by ICI 174,864, it strongly suggests the involvement of the delta-opioid receptor.
Signaling Pathway of the Delta-Opioid Receptor
The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor and the point of intervention for ICI 174,864.
Caption: Simplified signaling pathway of the delta-opioid receptor.
Quantitative Data for ICI 174,864
| Parameter | Value | Species | Assay | Reference |
| ED50 (Intracerebroventricular) | 1.4 µ g/mouse | Mouse | Writhing Assay | [4] |
| ED50 (Subcutaneous) | 8.5 mg/kg | Mouse | Writhing Assay | [4] |
Note: Efficacy and potency can vary depending on the specific pain model, route of administration, and species used.
Experimental Protocols
The following protocols provide a framework for utilizing ICI 174,864 in common preclinical pain models. It is crucial to optimize dosages and timing for each specific experimental setup.
General Considerations for Animal Models
-
Species and Strain: Commonly used species include mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar).
-
Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Acclimatization: Animals should be acclimatized to the testing environment to minimize stress-induced variability.
-
Controls: Appropriate vehicle and positive controls should be included in each experiment.
Experimental Workflow Diagram
Caption: General experimental workflow for using ICI 174,864.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic pain that involves two distinct phases of nocifensive behavior[5][6][7]. The early phase (0-5 minutes) is attributed to direct activation of nociceptors, while the late phase (15-60 minutes) involves an inflammatory response and central sensitization[7][8]. ICI 174,864 can be used to investigate the role of the delta-opioid system in modulating these phases.
Materials:
-
ICI 174,864
-
Vehicle (e.g., saline, DMSO)
-
Formalin solution (1-5% in saline)
-
Test animals (mice or rats)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Place animals in the observation chambers for at least 30 minutes prior to the experiment to allow for habituation[5].
-
Drug Administration:
-
Administer ICI 174,864 or vehicle via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.)). The timing of administration should be determined based on the pharmacokinetic profile of the compound and the chosen route. A typical pre-treatment time for i.p. injection is 20-30 minutes[9].
-
If testing the effect of ICI 174,864 on an analgesic compound, administer the test compound after the ICI 174,864 pre-treatment.
-
-
Formalin Injection: Inject a small volume (e.g., 20 µL for mice) of formalin solution into the plantar surface of one hind paw[5].
-
Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and record the amount of time the animal spends licking or biting the injected paw for up to 60 minutes[5][8]. The observation period is typically divided into 5-minute intervals.
-
Data Analysis: Analyze the data for the early phase (0-5 minutes) and the late phase (15-60 minutes) separately. Compare the nocifensive behavior in the ICI 174,864-treated group to the vehicle-treated group.
Hot Plate Test for Thermal Nociception
The hot plate test measures the response latency to a thermal stimulus and is a common method for assessing centrally-mediated analgesia[10][11][12][13][14].
Materials:
-
ICI 174,864
-
Vehicle
-
Hot plate apparatus
-
Test animals
Procedure:
-
Baseline Latency: Determine the baseline response latency for each animal by placing it on the hot plate (typically set at 52-55°C) and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping)[10][12]. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer ICI 174,864 or vehicle.
-
Post-Treatment Latency: At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the treatment groups. An increase in latency indicates an analgesic effect.
Tail-Flick Test for Spinal Reflex
The tail-flick test assesses the spinal reflex to a thermal stimulus and is useful for differentiating spinal from supraspinal analgesic mechanisms[15][16][17][18].
Materials:
-
ICI 174,864
-
Vehicle
-
Tail-flick apparatus (radiant heat source or warm water bath)
-
Test animals
Procedure:
-
Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail or immersing the tail in a warm water bath (e.g., 52-55°C) and recording the time until the tail is withdrawn[16][19]. A cut-off time is necessary to prevent injury.
-
Drug Administration: Administer ICI 174,864 or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Analyze the data by comparing the post-treatment latencies to baseline and between groups.
Models of Neuropathic and Inflammatory Pain
ICI 174,864 can also be employed in more chronic pain models to investigate the role of the delta-opioid system in the development and maintenance of these pain states.
-
Neuropathic Pain Models: These models are created by surgically inducing nerve injury, such as in the Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI), or Partial Sciatic Nerve Ligation (PSNL) models[20][21][22][23]. Pain behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus), are assessed over time.
-
Inflammatory Pain Models: Persistent inflammatory pain can be induced by injecting an inflammatory agent, such as Complete Freund's Adjuvant (CFA) or carrageenan, into the paw[24][25][26]. This leads to edema, hyperalgesia, and allodynia.
In these models, ICI 174,864 can be administered acutely to assess its effect on established pain behaviors or chronically to investigate its impact on the development of the pain state.
Interpretation of Results
-
Antagonism of an Agonist: If pre-treatment with ICI 174,864 significantly reduces or abolishes the analgesic effect of a test compound, it provides strong evidence that the compound's mechanism of action involves the delta-opioid receptor.
-
Intrinsic Effects: In some models, ICI 174,864 alone may produce an effect. For example, if the delta-opioid system is tonically active in a particular pain state, blocking this activity with ICI 174,864 could lead to an increase in pain sensitivity (hyperalgesia). Conversely, some studies have reported that under certain conditions, delta-opioid antagonists can produce antinociceptive effects, possibly through interactions with other opioid receptor systems[4].
-
Differentiating Receptor Subtypes: By using selective antagonists for different opioid receptors (e.g., naloxone for non-selective, CTAP for mu, nor-BNI for kappa), researchers can dissect the specific contributions of each receptor subtype to a given analgesic response.
Conclusion
ICI 174,864 is a critical pharmacological tool for investigating the role of the delta-opioid receptor in pain modulation. By employing this selective antagonist in a variety of well-established pain research models, scientists can gain valuable insights into the mechanisms of pain and identify novel therapeutic targets. The protocols and information provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to utilize ICI 174,864 in their studies.
References
- JCI Insight - Peripherally restricted PICK1 inhibitor mPD5 ameliorates pain behaviors in murine inflammatory and neuropathic pain models.
- Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience.
- Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System.
- The Delta-Opioid Receptor; a Target for the Treatment of Pain - Frontiers.
- Agonist-specific down-regulation of the human delta-opioid receptor - PubMed.
- Opioid receptors signaling network - PMC - PubMed Central.
- Opioid Antinociceptive Effects of Delta-Receptor Antagonists - PubMed.
- δ-opioid receptor - Wikipedia.
- Neuropathic Pain models in Mice and Rats - Phenotype Expertise.
- Formalin Test.
- The Delta-Opioid Receptor; a Target for the Treatment of Pain | Semantic Scholar.
- ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed.
- Animal models of neuropathic pain - PubMed.
- Neuropathic Pain Models - Charles River Laboratories.
- Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf.
- Animal models of neuropathic pain - PubMed.
- ICI 174864 | δ Opioid Receptors - Tocris Bioscience.
- Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model.
- An overview of animal models of pain: disease models and outcome measures - PMC.
- Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed.
- Analgesia Hot Plat Test.
- Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed.
- Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents - ResearchGate.
- Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed - NIH.
- Models of Pain: Hot-Plate and Formalin Test in Rodents | Request PDF - ResearchGate.
- Tail flick test – Knowledge and References - Taylor & Francis.
- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed.
- Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats.
- The novel compound AS1 abolishes second phase formalin nocifensive behavior - bioRxiv.
- Tail Flick Test - Conduct Science.
- Left panel: Mean tail-flick latencies after tail immersion in a 53 °C... - ResearchGate.
Sources
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. The Delta-Opioid Receptor; a Target for the Treatment of Pain | Semantic Scholar [semanticscholar.org]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mousephenotype.org [web.mousephenotype.org]
- 6. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model [mdpi.com]
- 9. The novel compound AS1 abolishes second phase formalin nocifensive behavior | bioRxiv [biorxiv.org]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuropathic Pain models in Mice and Rats [phenotype-expertise.com]
- 21. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. JCI Insight - Peripherally restricted PICK1 inhibitor mPD5 ameliorates pain behaviors in murine inflammatory and neuropathic pain models [insight.jci.org]
- 25. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Nexus of Addiction and Reward: A Technical Guide to the Application of ICI 174865
Introduction: Unveiling the Role of the Delta-Opioid Receptor in Addiction
The landscape of addiction research is continually evolving, with a significant focus on the intricate neural circuits that govern reward and reinforcement. Central to this exploration is the endogenous opioid system, a complex network of receptors and ligands that modulates not only pain but also pleasure, mood, and motivation.[1][2] Among the opioid receptor subtypes, the delta-opioid receptor (DOPr) has emerged as a critical target for understanding and potentially treating substance use disorders.[3] Its distinct distribution and functional profile, separate from the well-studied mu-opioid receptor (MOPr) responsible for the primary effects of morphine, offer a unique avenue for therapeutic intervention.[4]
This technical guide focuses on ICI 174865 , a potent and highly selective peptide antagonist for the delta-opioid receptor.[5] Historically, this compound and the closely related compound ICI 174864 have been instrumental as pharmacological tools to dissect the nuanced role of the DOPr in the rewarding and reinforcing effects of drugs of abuse. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, detailed protocols for its application in key preclinical addiction models, and the scientific rationale underpinning these experimental designs.
Pharmacological Profile and Mechanism of Action
This compound exerts its effects by selectively binding to and blocking the delta-opioid receptor. This antagonism prevents endogenous or exogenous agonists from activating the receptor and initiating downstream signaling cascades. A crucial aspect of its pharmacological profile is its high selectivity for the DOPr over the mu- (µ) and kappa- (κ) opioid receptors, which is essential for isolating the specific functions of the delta-opioid system.[5]
Interestingly, beyond its role as a competitive antagonist, this compound has also been characterized as an inverse agonist .[5] This means that in systems with basal, constitutive DOPr activity, this compound can inhibit this spontaneous signaling, providing a powerful tool to probe the receptor's baseline function.
Data Presentation: Binding Affinity and Selectivity
The efficacy of a pharmacological tool is fundamentally defined by its binding characteristics. The following table summarizes the binding affinity (Ki) of this compound for the three main opioid receptor subtypes, highlighting its remarkable selectivity for the delta-opioid receptor.
| Receptor Subtype | Radioligand Used | Tissue/Cell Preparation | Binding Affinity (Ki) in nM |
| Delta (δ) | [³H]diprenorphine | HEK293 cell membranes | 1.3 ± 0.2 |
| Mu (µ) | [³H]diprenorphine | HEK293 cell membranes | 280 ± 30 |
| Kappa (κ) | [³H]diprenorphine | HEK293 cell membranes | 430 ± 50 |
Data sourced from BenchChem Application Notes.[5]
The selectivity ratio, calculated from the Ki values, demonstrates that this compound is approximately 215-fold more selective for the delta-opioid receptor over the mu-opioid receptor and 330-fold more selective over the kappa-opioid receptor .[5] This high degree of selectivity is paramount for attributing observed in vivo effects to the specific blockade of the delta-opioid system.
Signaling Pathways
The delta-opioid receptor is a G-protein coupled receptor (GPCR), primarily coupling to inhibitory G-proteins (Gi/o). Activation of the DOPr by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking this receptor, this compound prevents these downstream signaling events, thereby antagonizing the physiological effects of DOPr agonists.
Figure 2: Conditioned Place Preference Experimental Workflow.
Detailed Protocol: Morphine-Induced CPP
-
Animals: Male C57BL/6J mice are commonly used. [6]House animals individually to prevent social influences on preference.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers.
-
Phase 1: Pre-Conditioning (Baseline Preference)
-
On Day 1, place each mouse in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the two outer chambers. An unbiased design is often preferred, where animals showing a strong initial preference for one chamber (e.g., >80% of the time) are excluded.
-
-
Phase 2: Conditioning (6 days)
-
This phase involves alternating daily pairings of the drug and vehicle with the two distinct chambers.
-
Drug Pairing Days (e.g., Days 2, 4, 6):
-
Vehicle Pairing Days (e.g., Days 3, 5, 7):
-
Administer the vehicle for this compound (i.p.).
-
After 15 minutes, administer saline (s.c.).
-
Immediately place the animal in the alternate, saline-paired chamber for 30-45 minutes.
-
-
The assignment of which chamber is paired with the drug should be counterbalanced across subjects.
-
-
Phase 3: Post-Conditioning (Test Day)
-
On Day 8, in a drug-free state, place the mouse in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the two outer chambers.
-
-
Data Analysis:
-
Calculate a preference score for each mouse: Time spent in the drug-paired chamber - Time spent in the saline-paired chamber.
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare the preference scores between the vehicle-pretreated and this compound-pretreated groups.
-
Causality and Experimental Choices:
-
Pretreatment Interval: The 15-minute interval between this compound and morphine administration allows for the antagonist to reach peak brain levels and occupy the delta-opioid receptors before the agonist is introduced.
-
Control Groups: A vehicle-pretreated group receiving morphine is essential to establish that morphine induces a CPP under the experimental conditions. A group receiving both vehicles (for this compound and morphine) controls for any non-specific effects of the injections or handling.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures an animal's motivation to actively work to receive the drug. [8][9] Core Directive: To determine if blockade of the delta-opioid receptor with this compound can reduce the reinforcing efficacy of cocaine, as measured by a decrease in self-administration behavior.
Experimental Workflow:
Figure 3: Intravenous Self-Administration Experimental Workflow.
Detailed Protocol: Cocaine Self-Administration
-
Animals and Surgery: Male Sprague-Dawley or Wistar rats are commonly used. Surgically implant a chronic indwelling catheter into the jugular vein. Allow for a recovery period of at least 5-7 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for infusions, and visual/auditory cues.
-
Phase 1: Acquisition
-
Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) during daily 2-hour sessions. [10] * A press on the "active" lever results in a cocaine infusion paired with a cue (e.g., light and/or tone), followed by a time-out period (e.g., 20 seconds) where lever presses have no consequence. Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
Phase 2: Antagonist Testing
-
Once a stable baseline of self-administration is established, begin antagonist testing.
-
On test days, pre-treat the rats with this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 15-30 minutes before the self-administration session.
-
The doses and pretreatment times should be determined based on pharmacokinetic data if available, or through pilot studies.
-
Record the number of infusions earned during the session.
-
A within-subjects design is often used, where each animal receives all treatments in a counterbalanced order, with washout periods (non-test days with regular self-administration) in between.
-
-
Data Analysis:
-
Compare the number of cocaine infusions self-administered following this compound pretreatment to the vehicle pretreatment condition using appropriate statistical tests (e.g., repeated measures ANOVA).
-
A significant decrease in cocaine intake following this compound administration would suggest that delta-opioid receptor activity contributes to the reinforcing effects of cocaine.
-
Causality and Experimental Choices:
-
Route of Administration: While intraperitoneal (i.p.) administration is common for systemic effects, intracerebroventricular (i.c.v.) or site-specific microinjections (e.g., into the nucleus accumbens) can be used to pinpoint the central nervous system as the site of action.
-
Schedule of Reinforcement: While a fixed-ratio (FR) schedule is suitable for assessing the overall reinforcing effect, a progressive-ratio (PR) schedule can be used to measure the motivation for the drug. In a PR schedule, the number of lever presses required for each subsequent infusion increases. A decrease in the "breakpoint" (the last ratio completed) following this compound would indicate a reduction in the motivation to obtain cocaine.
-
Control for Non-Specific Effects: It is crucial to assess whether the doses of this compound used have any effects on general locomotor activity or motor coordination, which could confound the interpretation of the self-administration data. This can be tested in an open-field apparatus or on a rotarod.
In Vitro Applications: Characterizing Receptor Interactions
In vitro assays are fundamental for determining the pharmacological properties of a compound like this compound, providing precise data on its binding affinity and functional activity at the molecular level.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Protocol: Competitive Radioligand Binding
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human delta-, mu-, or kappa-opioid receptor.
-
Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]diprenorphine (non-selective) or [³H]naltrindole (delta-selective).
-
Test Compound: A range of concentrations of this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Control for Non-specific Binding: A high concentration (e.g., 10 µM) of a non-radiolabeled, non-selective opioid like naloxone.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For "total binding" wells, add buffer instead of this compound.
-
For "non-specific binding" wells, add the high concentration of naloxone.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signal Transduction Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of a ligand's efficacy (agonist, antagonist, or inverse agonist activity).
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Receptor Source: Cell membranes expressing the delta-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test Compound: A range of concentrations of this compound.
-
Assay Buffer: Containing MgCl₂, EDTA, NaCl, and GDP.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound (this compound) or a known agonist (positive control) or buffer (basal activity).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of the radioligand.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as described for the binding assay.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
For an antagonist: this compound will not stimulate [³⁵S]GTPγS binding on its own but will inhibit the stimulation caused by a known DOPr agonist.
-
For an inverse agonist: this compound will decrease the basal [³⁵S]GTPγS binding (below the level of buffer alone), indicating inhibition of constitutive receptor activity. [5]
-
Conclusion and Future Directions
This compound remains an invaluable tool for dissecting the role of the delta-opioid receptor in the complex neurobiology of addiction and reward. Its high selectivity allows for the confident attribution of its effects to the DOPr system, and its characterization as both an antagonist and an inverse agonist provides a multifaceted approach to studying receptor function. The protocols outlined in this guide provide a robust framework for utilizing this compound in both in vivo behavioral models and in vitro molecular assays.
Future research can leverage this compound to explore the interaction between the delta-opioid system and other neurotransmitter systems implicated in addiction, such as dopamine and glutamate. Furthermore, its use in more complex behavioral models that assess aspects like relapse, motivation, and compulsive drug-seeking will continue to shed light on the therapeutic potential of targeting the delta-opioid receptor for the treatment of substance use disorders. By providing a clear understanding of its application, this guide aims to facilitate further discoveries in the critical field of addiction science.
References
- Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630-1637.
- BenchChem. (2025). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864.
- Koek, W., et al. (2014). Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice. Psychopharmacology, 231(10), 2139-2152.
- Etemad, L., et al. (2021). Effects of morphine on conditioned place preference and pain are independent of uptake-2. Acta Neurobiologiae Experimentalis, 81(2), 154-162.
- Wu, H. C., et al. (2007). (+)-Morphine attenuates the (−)-morphine-produced conditioned place preference and the μ-opioid receptor-mediated dopamine increase in the posterior nucleus accumbens of the rat. Behavioural Brain Research, 182(2), 149-156.
- Zarrindast, M. R., et al. (2005). Dose-response curve for morphine-induced conditioned place preference in opioid-naive male and female rats. Journal of Psychopharmacology, 19(2), 127-133.
- Li, T., et al. (2023). A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors.
- Al-Hasani, R., et al. (2020). Differential Effects of Cocaine Self-Administration Regimens on Incubation of Cocaine Craving and Nucleus Accumbens Neuronal. bioRxiv.
- Luo, Y. X., et al. (2020). Limited versus extended cocaine intravenous self-administration: Behavioral effects and electrophysiological changes in insular cortex. CNS Neuroscience & Therapeutics, 26(12), 1298-1308.
- Cureus. (2023). Immune Checkpoint Inhibitors in Therapeutics and their Adverse Effect Profile: A Review. Cureus, 15(7), e42583.
- Wang, B., et al. (2003). Reinstatement of morphine-induced conditioned place preference in mice by priming injections. Neuropsychopharmacology, 28(5), 949-956.
- Shang, Y., et al. (2021). Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound.
- Neisewander, J. L., et al. (2014). Protracted withdrawal from cocaine self-administration flips the switch on 5-HT1B receptor modulation of cocaine-abuse related behaviors. Neuropsychopharmacology, 39(10), 2347-2357.
- Tall, S. J., et al. (2022). Intranasal cocaine self-administration in male mice.
- Gipson, C. D., et al. (2011).
- van Rijn, R. M., et al. (2020). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 25(11), 2649.
- Venniro, M., et al. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 13, 26.
- Cureus. (2023). Immune Checkpoint Inhibitors in Therapeutics and their Adverse Effect Profile: A Review. Cureus, 15(7), e42583.
- Dove Medical Press. (2023). Pharmacokinetic traits of immune checkpoint inhibitors. Pharmacogenomics and Personalized Medicine, 16, 1-12.
- Kwako, L. E., et al. (2018). Translational Models of Addiction Phenotypes to Advance Addiction Pharmacotherapy. Alcoholism: Clinical and Experimental Research, 42(10), 1849-1862.
- Icahn School of Medicine at Mount Sinai. (n.d.).
- Schiller, P. W. (2010). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 62(4), 536-563.
- ResearchGate. (2024).
- Lomanowska, A. M., et al. (2017). Neurodevelopmental origins of substance use disorders: Evidence from animal models of early-life adversity and addiction. Developmental Cognitive Neuroscience, 25, 11-29.
- Spanagel, R. (2017). Animal models of addiction. Dialogues in Clinical Neuroscience, 19(3), 247-258.
- Tucker, J. A. (2019). Addiction Models and the Challenge of Having Impact. Perspectives on Psychological Science, 14(1), 117-120.
- Farr, O. M., et al. (2024). Mechanisms of GLP-1 in Modulating Craving and Addiction: Neurobiological and Translational Insights. International Journal of Molecular Sciences, 25(16), 8887.
- Adinoff, B. (2004). Neurobiologic Processes in Drug Reward and Addiction.
- Volkow, N. D., et al. (2019). The Neuroscience of Drug Reward and Addiction. Annual Review of Psychology, 70, 1-27.
- Gardner, E. L. (2011). Introduction: Addiction and Brain Reward and Anti-Reward Pathways.
Sources
- 1. Neurobiologic Processes in Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Morphine attenuates the (−)-morphine-produced conditioned place preference and the μ-opioid receptor-mediated dopamine increase in the posterior nucleus accumbens of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinstatement of morphine-induced conditioned place preference in mice by priming injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Protracted withdrawal from cocaine self-administration flips the switch on 5-HT1B receptor modulation of cocaine-abuse related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Co-administration of ICI 174864 with δ-Opioid Receptor Agonists: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the co-administration of ICI 174864, a selective δ-opioid receptor (DOR) antagonist, with DOR agonists. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction: The Scientific Rationale for Co-administration Studies
ICI 174864 is a potent and selective peptide antagonist of the δ-opioid receptor.[1][2] Its primary utility in research lies in its ability to competitively block the binding of endogenous and exogenous agonists to the DOR, thereby elucidating the specific roles of this receptor subtype in various physiological and pathological processes. Co-administration of ICI 174864 with a DOR agonist is a cornerstone of classical pharmacology, allowing researchers to:
-
Confirm the mechanism of action: By demonstrating that the effects of a putative DOR agonist are blocked or attenuated by ICI 174864, researchers can confirm that the agonist's activity is mediated through the δ-opioid receptor.
-
Characterize receptor subtypes: The specific blockade by ICI 174864 helps to differentiate the involvement of DORs from that of µ-opioid (MOR) and κ-opioid (KOR) receptors in a given biological response.[3]
-
Quantify antagonist potency: Through techniques like Schild analysis, the affinity of ICI 174864 for the DOR can be quantitatively determined, providing a pA2 value that is a fundamental measure of its potency.[4][5][6]
It is important to note that while ICI 174864 is primarily an antagonist, it can exhibit partial agonist or inverse agonist activity at high concentrations.[5][7][8] This characteristic should be considered when designing experiments and interpreting results.
Essential Reagents and Their Properties
A thorough understanding of the properties of the key reagents is critical for successful co-administration studies.
| Reagent | Chemical Name | Primary Function | Key Considerations |
| ICI 174864 | N,N-diallyl-Tyr-Aib-Aib-Phe-Leu | Selective δ-opioid receptor antagonist | Soluble in DMSO and water.[5] Its binding to DORs can be enhanced by sodium ions.[9] May exhibit partial agonist/inverse agonist activity at high concentrations.[5][7] |
| DPDPE | [D-Pen²,D-Pen⁵]-enkephalin | Highly selective δ-opioid receptor agonist | A synthetic peptide agonist commonly used in both in vitro and in vivo studies.[10][11][12] |
| DADLE | [D-Ala²,D-Leu⁵]-enkephalin | δ-opioid receptor agonist | Another commonly used peptide agonist for DOR studies. |
| Naloxone | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | Non-selective opioid antagonist | Used as a control to confirm general opioid receptor involvement. |
In Vitro Co-administration Protocols
In vitro assays are fundamental for characterizing the interaction between ICI 174864 and DOR agonists at the molecular and cellular level.
Radioligand Binding Assay: Competitive Inhibition
This assay directly measures the ability of ICI 174864 to compete with a radiolabeled agonist for binding to the δ-opioid receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the δ-opioid receptor (e.g., CHO-DOR, HEK293-DOR).
-
Reagent Preparation:
-
Prepare a stock solution of ICI 174864 in DMSO and create a serial dilution in assay buffer. A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁵ M.
-
The assay buffer should be optimized and importantly, should contain sodium chloride (e.g., 100 mM) to enhance ICI 174864 binding.[9]
-
Use a radiolabeled DOR agonist, such as [³H]DPDPE, at a concentration close to its Kd.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-labeled agonist (e.g., 10 µM unlabeled DPDPE).
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of ICI 174864.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[6][13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ICI 174864 to determine the IC₅₀ value (the concentration of ICI 174864 that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assays: cAMP Measurement
This assay measures the functional consequence of DOR activation (inhibition of adenylyl cyclase) and its blockade by ICI 174864.
Signaling Pathway of DOR and its Inhibition
Caption: Inhibition of DOR signaling by ICI 174864.
Detailed Protocol:
-
Cell Culture: Plate cells expressing DOR (e.g., CHO-DOR, HEK293-DOR, or NG108-15 cells) in a 96-well plate.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of ICI 174864 (e.g., 10⁻⁹ M to 10⁻⁵ M) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a DOR agonist (e.g., DPDPE at its EC₅₀ or EC₈₀ concentration) to the wells.
-
Forskolin Stimulation: Co-stimulate with forskolin to activate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the absence and presence of different concentrations of ICI 174864.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value. A slope of 1 is indicative of simple competitive antagonism.[4][5][14] A slope deviating from 1 may suggest more complex interactions, such as the involvement of multiple receptor populations.[3]
-
In Vivo Co-administration Protocols
In vivo studies are essential to understand the physiological effects of DOR modulation in a whole-organism context.
Nociception Assays: Hot Plate and Tail Flick Tests
These assays are commonly used to assess the analgesic effects of opioid agonists and their reversal by antagonists.
Workflow for In Vivo Nociception Assay
Caption: General workflow for in vivo nociception studies.
Detailed Protocol:
-
Animal Acclimatization: Acclimate rodents (mice or rats) to the testing environment and handling procedures to minimize stress-induced variability.
-
Baseline Measurement: Determine the baseline nociceptive threshold for each animal using either the hot plate or tail flick test.
-
Drug Administration:
-
Administer ICI 174864 via the appropriate route (e.g., intracerebroventricular, i.c.v., for central effects). A typical dose range for i.c.v. administration is 1-3 µg.[1]
-
After a pre-determined time (e.g., 15-30 minutes), administer the DOR agonist (e.g., DPDPE) via the same or a different route. The dose of the agonist should be determined from a prior dose-response study.
-
-
Nociceptive Testing: Measure the latency to respond in the hot plate or tail flick test at various time points after agonist administration.
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100 .
-
Compare the %MPE between groups treated with the agonist alone and those pre-treated with ICI 174864. A significant reduction in %MPE in the co-administration group indicates antagonism.
-
Data Presentation and Interpretation
| Parameter | Description | Typical Value for ICI 174864 | Reference |
| Ki (nM) | Inhibition constant; a measure of the binding affinity of an antagonist. Lower values indicate higher affinity. | ~1.1 nM for human δ-opioid receptor | [2] |
| IC₅₀ (nM) | The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. | Varies depending on assay conditions. | [7] |
| pA₂ | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. | ~7.9 | [2] |
| Schild Plot Slope | The slope of the line in a Schild plot. A slope of 1 indicates competitive antagonism. | A study with DPDPE showed a slope of -0.68, suggesting potential complexity. | [3] |
Troubleshooting and Considerations
-
Solubility: ICI 174864 is a peptide and may have limited solubility. Prepare stock solutions in DMSO and make fresh dilutions in aqueous buffers for experiments.[5]
-
Peptide Stability: Peptides can be susceptible to degradation by proteases. Handle with care, store appropriately, and consider the stability in the chosen assay medium.[15][16]
-
Partial Agonism/Inverse Agonism: At higher concentrations, ICI 174864 may exhibit agonist or inverse agonist effects.[5][7][8] It is crucial to perform dose-response curves for ICI 174864 alone to identify the concentration range where it acts as a pure antagonist.
-
Non-Unity Schild Plot Slope: A slope deviating from 1 in a Schild analysis can indicate several possibilities, including interactions with multiple receptor subtypes, non-equilibrium conditions, or allosteric effects.[3][14] Further investigation may be required to elucidate the exact mechanism.
-
In Vivo Bioavailability: The bioavailability of peptides administered peripherally can be low. The choice of administration route is critical for achieving effective concentrations at the target site.[15]
Conclusion
The co-administration of ICI 174864 with δ-opioid receptor agonists is a powerful and indispensable tool in opioid research. By carefully designing and executing the protocols outlined in this guide, researchers can obtain reliable and interpretable data to further our understanding of the δ-opioid system's role in health and disease.
References
-
What Is pA2 and Why Does It Matter? (2025). YouTube. Available at: [Link]
- Hirning, L. D., et al. (1985). Studies in Vitro With ICI 174864, [D-Pen2, D-Pen5]-enkephalin (DPDPE) and [D-Ala2, NMePhe4, Gly-ol]-enkephalin (DAGO). Neuropeptides, 5(4-6), 383-386.
- Mollica, A., et al. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. ACS Medicinal Chemistry Letters, 8(4), 449-454.
- Mollica, A., et al. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. ACS Medicinal Chemistry Letters, 8(4), 449-454.
- Houghten, R. A., et al. (1997). In vitro exposure to peptidic delta opioid receptor antagonists results in limited immunosuppression. International Journal of Immunopharmacology, 19(9-10), 525-533.
- Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-1016.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Stefanucci, A., et al. (2020).
- Paterson, S. J., et al. (1986). Sodium ions increase the binding of the antagonist peptide ICI 174864 to the delta-opiate receptor. Neuropeptides, 7(2), 139-143.
- Otvos, L. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62.
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Available at: [Link]
- Otvos, L., et al. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry, 2, 62.
- Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331-332.
- Costa, T., & Herz, A. (1989). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 251(3), 1137-1142.
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies in vitro with ICI 174,864, [D-Pen2, D-Pen5]-enkephalin (DPDPE) and [D-Ala2, NMePhe4, Gly-ol]-enkephalin (DAGO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. sciencing.com [sciencing.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding pA2 and pD2' Values: Calculation and Significance in Pharmacology | PDF [slideshare.net]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 15. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 16. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ICI 174865 Antagonist Activity
Welcome to the technical support center for researchers utilizing the delta-opioid receptor antagonist, ICI 174865. This guide is designed to provide in-depth troubleshooting assistance for experiments where this compound is not exhibiting its expected antagonist effect. Our approach is rooted in scientific first principles, combining mechanistic explanations with practical, field-proven solutions to help you diagnose and resolve your experimental challenges.
Introduction: Understanding this compound and the Delta-Opioid Receptor
This compound is a highly selective peptide antagonist for the delta-opioid receptor (DOR)[1]. The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go)[2][3]. Canonical activation of DOR by an agonist, such as [D-Pen²,D-Pen⁵]-enkephalin (DPDPE), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the receptor's role in modulating pain, mood, and other physiological processes[4][5].
An antagonist like this compound is expected to bind to the DOR and block the effects of an agonist, thereby preventing the downstream signaling events. If you are observing a lack of antagonist effect, it is crucial to systematically evaluate each component of your experimental system. This guide will walk you through a logical troubleshooting process, from simple reagent checks to more complex experimental design considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is showing no effect. How can I confirm the compound is active?
Answer: Before troubleshooting complex biological parameters, it's essential to verify the integrity of your this compound stock.
-
Source and Purity: Ensure your compound is from a reputable supplier and you have access to a certificate of analysis confirming its identity and purity.
-
Storage and Stability: this compound is a peptide and should be stored under appropriate conditions, typically lyophilized at -20°C or colder[6]. Once reconstituted in a solvent (e.g., DMSO or water), it should be stored in aliquots at -80°C to minimize freeze-thaw cycles[7]. Improper storage can lead to degradation and loss of activity[8][9].
-
Solubility: Confirm that this compound is fully dissolved in your vehicle. Incomplete solubilization will result in an inaccurate final concentration in your assay.
Question 2: I've confirmed my this compound is of high quality. Why am I still not seeing antagonism in my functional assay?
Answer: If the compound is viable, the next step is to scrutinize your experimental setup. The most common reason for an apparent lack of antagonism is a suboptimal assay design.
-
Inappropriate Agonist Concentration: The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it can competitively overcome the antagonist, making it appear ineffective.
-
Recommendation: Perform an agonist dose-response curve to determine its EC₅₀ (the concentration that produces 50% of the maximal response). For antagonist validation, use an agonist concentration at or near its EC₈₀. This concentration provides a robust signal that can be effectively inhibited by a competitive antagonist.
-
-
Insufficient Antagonist Concentration or Incubation Time: Antagonism is dependent on both the concentration of the antagonist and the time allowed for it to bind to the receptor.
-
Recommendation: Perform a dose-response experiment with this compound. Pre-incubate your cells or tissue with varying concentrations of this compound for a sufficient duration (e.g., 15-30 minutes) before adding the agonist. This allows the antagonist to reach binding equilibrium.
-
Question 3: In some of my experiments, this compound appears to be acting as an agonist. Is this possible?
Answer: Yes, this is a known characteristic of this compound. At higher concentrations, it can exhibit partial agonist activity[10]. This is a critical consideration in interpreting your results.
-
Mechanism: This dual activity suggests that the conformation induced by this compound binding can, under certain conditions (like high receptor expression or high compound concentration), partially activate the G-protein signaling cascade.
-
Troubleshooting:
-
Concentration Range: Carefully evaluate the concentration range of this compound you are using. If you are observing agonist-like effects, you are likely working at the higher end of its concentration-response curve. Reduce the concentration to a range where it exhibits purely antagonistic effects.
-
System Sensitivity: The level of receptor expression in your cell line or the specific tissue being studied can influence the manifestation of partial agonism. In systems with high receptor reserve, the threshold for observing agonist activity from a partial agonist is lower.
-
Question 4: My in vitro assays look good, but I'm not seeing the expected antagonist effect in my in vivo model. What could be the issue?
Answer: Translating in vitro findings to an in vivo model introduces several additional layers of complexity.
-
Pharmacokinetics and Bioavailability: Consider the route of administration and the metabolic stability of this compound. As a peptide, it may have poor oral bioavailability and be susceptible to degradation by proteases. The dose and timing of administration are critical to ensure that sufficient concentrations of the antagonist reach the target receptors in the central nervous system or peripheral tissues[11][12][13].
-
Receptor Subtype Specificity: While this compound is highly selective for the delta-opioid receptor, the physiological response you are measuring in vivo may be mediated by multiple receptor systems. Ensure that the observed effect is indeed DOR-mediated.
-
Partial Agonism in a Complex System: The partial agonist activity of this compound at higher doses can lead to complex and sometimes counterintuitive results in vivo[10][14].
Experimental Validation Protocols
To systematically troubleshoot, it is essential to perform well-controlled validation experiments. Below are step-by-step protocols for two key functional assays.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of a DOR agonist to inhibit adenylyl cyclase and the ability of this compound to block this effect.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., HEK293-DOR or NG108-15 cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
DOR agonist (e.g., DPDPE)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C. Include a vehicle control (no antagonist).
-
Agonist Stimulation: Add the DOR agonist (at its EC₈₀ concentration) mixed with forskolin and IBMX to all wells. The final concentration of forskolin will need to be optimized to generate a robust cAMP signal.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. A successful antagonist will show a dose-dependent reversal of the agonist-induced cAMP inhibition.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures G-protein activation and is a more proximal measure of receptor activation than cAMP measurement.[17][18]
Materials:
-
Cell membranes prepared from cells or tissue expressing the DOR
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
DOR agonist (e.g., DPDPE)
-
This compound
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the DOR.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, assay buffer, and GDP.
-
Antagonist Addition: Add varying concentrations of this compound or vehicle and incubate for 15-30 minutes on ice.
-
Agonist Addition: Add the DOR agonist at a concentration that elicits a robust response.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction. Incubate for 60 minutes at 30°C with gentle shaking.[19][20]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of this compound. A successful antagonist will dose-dependently inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Visualizing the Pathways and Workflows
To aid in your understanding, the following diagrams illustrate the key signaling pathway and a logical troubleshooting workflow.
Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Quantitative Data Summary
| Parameter | Typical Value Range | Key Consideration |
| This compound Antagonist pA₂ | 7.0 - 8.5 | A measure of antagonist potency. Lower values may indicate compound degradation or assay issues. |
| DOR Agonist (e.g., DPDPE) EC₅₀ | 1 - 10 nM | Varies with cell line and assay conditions. Must be determined empirically in your system. |
| This compound Partial Agonism | > 1 µM | Typically observed at higher concentrations. |
Conclusion
When encountering a lack of expected antagonist effect with this compound, a systematic and logical approach to troubleshooting is paramount. By first verifying the integrity of your reagents and then critically evaluating your experimental design, you can efficiently identify and resolve the root cause of the issue. Understanding the nuances of this compound, particularly its potential for partial agonism, is key to designing informative experiments and accurately interpreting your data. We hope this guide serves as a valuable resource in your research endeavors.
References
-
Fenalti, G., et al. (2014). Molecular control of δ-opioid receptor signaling. Nature, 506(7487), 191-196. [Link]
-
Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta-opioid receptor: a target for the treatment of pain. Frontiers in Pharmacology, 2, 10. [Link]
-
Wikipedia contributors. (2023, December 2). δ-Opioid receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]
-
Sheldon, R. J., et al. (1987). Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system. Life Sciences, 41(13), 1645-1652. [Link]
-
Dhawan, B. N., et al. (1996). International Union of Pharmacology. XII. Classification of opioid receptors. Pharmacological Reviews, 48(4), 567-592. [Link]
-
El Kouhen, R., et al. (2001). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. Assay and Drug Development Technologies, 1(1-2), 167-176. [Link]
-
Meza-García, E., et al. (2011). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 6(3), 420-431. [Link]
-
Le, T. P., et al. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. European Journal of Pharmacology, 873, 172947. [Link]
-
ResearchGate. (n.d.). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay (G protein-dependent pathway). [Link]
-
Audet, N., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology, 85(5), 739-750. [Link]
-
Ramarao, P., & Jablonski, J. F. (1990). Opioid antinociceptive effects of delta-receptor antagonists. Pharmacology Biochemistry and Behavior, 35(3), 663-667. [Link]
-
Long, J. B., et al. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides, 5(1-3), 291-294. [Link]
-
Karjalainen, M., et al. (2022). Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. bioRxiv. [Link]
-
ResearchGate. (n.d.). Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. [Link]
-
Toll, L., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Bolan, E. A., et al. (2007). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology, 71(5), 1267-1277. [Link]
-
Karjalainen, M., et al. (2022). Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. bioRxiv. [Link]
-
Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology, 97(3-4), 331-332. [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]
-
Wang, D., et al. (2005). In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects. Proceedings of the National Academy of Sciences, 102(12), 4573-4578. [Link]
-
Bourget, P., et al. (2017). Stability studies of five anti-infectious eye drops under exhaustive storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 146, 393-399. [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]
-
Kalter, V., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636. [Link]
-
ResearchGate. (n.d.). Experiment 2) The -opioid receptor antagonist D-Phe-Cys-Try-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) administered to the ventral pallidum (VP) blocked development and expression of sensitization induced by systemic morphine. [Link]
-
Kalter, V., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
ResearchGate. (n.d.). (PDF) Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
Friedman, E. M., & Shum, S. C. (2011). Stability models for sequential storage. AAPS PharmSciTech, 12(1), 96-103. [Link]
Sources
- 1. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. ICI 63197 | Calmodulin-dependent phosphodiesterase 1 (PDE-1) inhibitor | Hello Bio [hellobio.com]
- 8. Stability studies of five anti-infectious eye drops under exhaustive storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability models for sequential storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade | bioRxiv [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Opioid Antagonism in Humans: A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade | bioRxiv [biorxiv.org]
- 14. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICI 174865 Solubility
Introduction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective δ-opioid receptor antagonist, ICI 174865. As a modified pentapeptide, the physicochemical properties of this compound necessitate a systematic approach to achieve complete dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS), which is crucial for ensuring accurate and reproducible experimental outcomes. This document outlines the underlying scientific principles, provides step-by-step protocols, and offers troubleshooting advice to effectively prepare this compound solutions for your research needs.
Troubleshooting Guide: Common Solubility Issues
Question: Why is my lyophilized this compound not dissolving in PBS?
Answer: The limited solubility of this compound in aqueous solutions is a known challenge. One of its suppliers reports a solubility of only up to 1 mg/mL in water[1][2]. This is primarily due to the peptide's chemical structure, which includes hydrophobic amino acid residues. Peptides with a high proportion of non-polar amino acids tend to have limited solubility in aqueous solutions[3]. The salts in PBS can further decrease the solubility of some peptides compared to distilled water[4]. Therefore, direct reconstitution in PBS often results in incomplete dissolution, appearing as a cloudy suspension or visible particulates.
Question: I see a precipitate after adding my DMSO stock of this compound to PBS. What should I do?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound, while highly soluble in the organic solvent, crashes out when the solution becomes predominantly aqueous. To mitigate this, it is crucial to add the DMSO stock to the PBS buffer slowly and with constant, gentle agitation[5]. This helps to prevent localized high concentrations of the peptide that can lead to precipitation. If precipitation still occurs, it may be necessary to use a higher final concentration of DMSO in your working solution (if your experimental system allows) or to re-evaluate the final desired concentration of this compound.
Question: Can I sonicate or heat the solution to improve solubility?
Answer: Yes, both sonication and gentle warming can be effective methods to aid dissolution. Sonication can help break up aggregates and increase the surface area of the peptide powder exposed to the solvent[5][6][7]. Gentle warming (e.g., to <40°C) can also increase the kinetic energy of the system and improve solubility[8]. However, excessive heating should be avoided as it can lead to degradation of the peptide. It is recommended to use these methods in conjunction with a co-solvent like DMSO for hydrophobic peptides like this compound.
Recommended Protocol for Solubilizing this compound
This protocol is designed to achieve a clear, homogenous solution of this compound in a PBS-based buffer by first utilizing a co-solvent.
Materials
-
Lyophilized this compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
Step-by-Step Methodology
-
Pre-dissolution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Preparation of a High-Concentration Stock Solution in DMSO:
-
Based on the reported solubility of up to 69.19 mg/mL in DMSO, prepare a concentrated stock solution[1][2]. For example, to create a 10 mM stock solution of this compound (M.Wt: 691.87), add the appropriate volume of DMSO to your peptide.
-
Calculation Example: For 1 mg of this compound, add 144.5 µL of DMSO to achieve a 10 mM stock.
-
Vortex gently until the peptide is fully dissolved. The solution should be clear and free of particulates.
-
-
Preparation of the Working Solution in PBS:
-
Dispense the required volume of sterile 1x PBS (pH 7.4) into a new tube.
-
While gently vortexing or stirring the PBS, slowly add the required volume of the this compound DMSO stock solution drop-wise to the PBS[5]. This gradual addition is critical to prevent precipitation.
-
Important: The final concentration of DMSO in your working solution should be kept as low as possible and must be compatible with your experimental system. For most cell-based assays, a final DMSO concentration of <1% is generally well-tolerated[6].
-
-
Final Checks and Storage:
-
Visually inspect the final working solution to ensure it is clear. If any cloudiness or precipitate is observed, sonication in a water bath for a few minutes may help.
-
For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C[1][9]. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow Diagram
Caption: Decision workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the composition of 1x PBS? A standard 1x PBS solution typically contains 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄. The final pH is adjusted to 7.4[3].
Q2: Can I adjust the pH of the PBS to improve solubility? Adjusting the pH can be a viable strategy for improving peptide solubility[3][6]. The solubility of a peptide is generally lowest at its isoelectric point (pI), where it has a net neutral charge[10]. To improve solubility, the pH of the buffer should be adjusted to be at least 1.5-2 units away from the pI[6].
For this compound, a precise pI is difficult to calculate due to the modified N,N-diallyl-Tyrosine. However, we can make an estimation. The peptide has a free carboxyl group at the C-terminus (Leucine) and a phenolic hydroxyl group on the modified Tyrosine. The N-terminal amino group is tertiary and likely has a lower pKa than a primary amine. The aminoisobutyric acid (Aib) residues are neutral. Given the presence of the C-terminal carboxyl group, the peptide is likely to have a net negative charge at neutral pH (7.4), suggesting an acidic pI. Therefore, slightly increasing the pH of the buffer (e.g., to pH 8.0-8.5) might increase its net negative charge and improve solubility. Conversely, if the peptide were basic, lowering the pH would be beneficial[5][7]. This approach should be considered experimental and validated for compatibility with your assay.
Q3: What are the key chemical properties of this compound? The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 691.87 g/mol | [1][2] |
| Formula | C₃₈H₅₃N₅O₇ | [1][2] |
| Sequence | Tyr(N,N-diallyl)-Aib-Aib-Phe-Leu | [1][2] |
| Solubility in Water | ≤ 1 mg/mL | [1][2] |
| Solubility in DMSO | ≤ 69.19 mg/mL | [1][2] |
Q4: How should I store stock solutions of this compound? Stock solutions, especially those prepared in DMSO, should be stored at -20°C or -80°C for long-term stability[1][9]. It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide over time.
References
-
Peptide Solubilization - JPT. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide - SB-PEPTIDE. [Link]
-
Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System - PubMed. [Link]
-
ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed. [Link]
-
Solubility Guidance - Advanced Peptides. [Link]
-
Isoelectric point - Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 3. ibisci.com [ibisci.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. usbio.net [usbio.net]
- 6. Isoelectric Point (pI) Calculator | PepDraw Educational Resources [pepdraw.com]
- 7. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 8. NP-MRD: Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428) [np-mrd.org]
- 9. 磷酸緩衝生理鹽水 (PBS) [sigmaaldrich.com]
- 10. Isoelectric point - Wikipedia [en.wikipedia.org]
troubleshooting Ici 174865 off-target effects
Welcome to the technical support center for ICI 174865. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective delta-opioid receptor (DOR) antagonist. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on identifying and mitigating off-target effects.
Introduction to this compound
This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a highly selective peptide antagonist for the delta-opioid receptor (DOR)[1][2]. It has been instrumental in exploring the physiological and pathological roles of the delta-opioid system. Beyond its antagonist properties, this compound has also been characterized as an inverse agonist, meaning it can inhibit the basal, constitutive activity of the receptor[2]. However, like many specific pharmacological tools, its utility can be compromised by off-target effects, particularly at higher concentrations. This guide will help you troubleshoot and control for these potential artifacts.
Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I'm using this compound as a DOR antagonist, but I'm observing an unexpected agonist-like effect in my assay. What could be happening?
This is a documented phenomenon with this compound. At higher concentrations, it can exhibit agonistic properties[3]. Additionally, what appears to be a direct agonist effect might be a more complex, indirect action involving other opioid receptors[4].
Underlying Causes and Explanations:
-
Concentration-Dependent Agonism: The selectivity of this compound is not absolute. As the concentration increases, it may begin to interact with other receptors or exhibit partial agonism at the delta-opioid receptor itself. Studies have shown that at higher doses, this compound can produce inhibitory effects that are not blocked by naloxone, a general opioid antagonist, suggesting a complex mechanism[3].
-
Mu-Opioid Receptor (MOR) Interaction: Research has indicated that the antinociceptive effects observed with this compound can be related to the mu-opioid receptor[4]. This could be due to direct, low-affinity binding to MOR or through indirect modulation of the MOR system.
Experimental Workflow for Troubleshooting:
To dissect this unexpected agonist effect, a systematic approach is necessary. The following workflow is designed to differentiate between on-target DOR antagonism, off-target agonism, and indirect effects.
Caption: Troubleshooting workflow for unexpected agonist effects of this compound.
Step-by-Step Protocol:
-
Confirm Compound Integrity and Concentration:
-
Ensure the purity and identity of your this compound stock through appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Verify the final concentration in your assay. Serial dilution errors can lead to unexpectedly high concentrations.
-
-
Perform a Full Dose-Response Curve:
-
Test a wide range of this compound concentrations, from low nanomolar to high micromolar. This will help determine if the agonist effect is only present at higher concentrations.
-
-
On-Target Validation with a Selective DOR Agonist:
-
Use a known selective DOR agonist, such as DPDPE ([D-Pen2, D-Pen5]enkephalin)[3].
-
Co-administer a concentration of this compound that produces the agonist effect with the DOR agonist.
-
Expected Outcome: If this compound is acting as a DOR antagonist, it should reduce the effect of DPDPE, even if it has some intrinsic agonist activity at that concentration.
-
-
Off-Target Validation with General and Selective Antagonists:
-
Naloxone: Co-administer the effective concentration of this compound with naloxone, a non-selective opioid antagonist[1]. If the agonist effect is mediated by an opioid receptor, naloxone should block it.
-
CTAP: To specifically probe for mu-opioid receptor involvement, use a selective MOR antagonist like CTAP. If CTAP blocks the agonist effect, it strongly suggests an off-target action at the MOR[5].
-
Question 2: My results with this compound are inconsistent or not reproducible. What are the common pitfalls?
Inconsistent results can stem from the experimental setup, the inherent properties of the compound, or the biological system being studied.
Potential Causes and Solutions:
-
Peptide Stability: this compound is a peptide and may be susceptible to degradation by peptidases in cell culture media or biological fluids.
-
Solution: Prepare fresh solutions for each experiment. When possible, include protease inhibitors in your assay buffer. Store stock solutions in appropriate solvents and at recommended temperatures (typically -20°C or -80°C).
-
-
Inverse Agonism: In systems with high basal DOR activity, the inverse agonist properties of this compound can lead to a decrease in signaling, which might be misinterpreted as a lack of effect or an unexpected inhibitory action[2].
-
Solution: Characterize the basal activity of your system. If you suspect inverse agonism, compare the effect of this compound to a neutral antagonist like naltrindole.
-
-
Receptor Heterodimerization: Opioid receptors can form heterodimers, such as mu-delta opioid receptor (MDOR) heterodimers[5]. This compound's effect might be altered in cells or tissues where these heterodimers are present.
-
Solution: Be aware of the expression profile of opioid receptors in your experimental system. If co-expression of MOR and DOR is high, consider that heterodimerization may influence your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound as a selective DOR antagonist?
To maintain selectivity, it is crucial to use the lowest effective concentration. Based on binding affinity data, concentrations in the low nanomolar range are typically sufficient to antagonize DOR. It is always recommended to perform a dose-response curve to determine the optimal concentration in your specific assay.
Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki in nM) | Selectivity Ratio (vs. DOR) |
| Delta-Opioid (DOR) | ~1.3 | - |
| Mu-Opioid (MOR) | ~280 | ~215-fold |
| Kappa-Opioid (KOR) | ~430 | ~330-fold |
Data synthesized from available literature[2].
Q2: How can I confirm that the effect I'm observing is mediated by the delta-opioid receptor?
The following experimental controls are essential for validating DOR-mediated effects:
-
Use a structurally different DOR antagonist: To ensure the observed effect is not an artifact of the this compound chemical structure, use another selective DOR antagonist, such as naltrindole.
-
Use a selective DOR agonist: The effect of this compound should be surmountable by a selective DOR agonist in a competitive manner.
-
Use a DOR knockout/knockdown system: The most definitive control is to use cells or animals lacking the delta-opioid receptor. In such a system, the effect of this compound should be absent.
Q3: What are the key downstream signaling pathways of the delta-opioid receptor that I can measure?
DOR is a G-protein coupled receptor (GPCR), primarily coupling to Gi/Go proteins. Its activation typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).
-
Inhibition of N-type voltage-gated calcium channels.
-
Activation of the mitogen-activated protein kinase (MAPK) pathway.
Signaling Pathway of a Typical Gi/Go-Coupled Receptor
Caption: Simplified signaling pathway for a Gi/Go-coupled receptor like DOR.
References
-
Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-6. [Link]
-
Le, T. M., et al. (2021). Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. Molecules, 26(16), 4983. [Link]
-
Traynor, J. R., & Kivell, B. M. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.9. [Link]
-
Jiang, Q., et al. (1990). Opioid antinociceptive effects of delta-receptor antagonists. The Journal of pharmacology and experimental therapeutics, 255(2), 636–640. [Link]
-
Cotton, R., et al. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332. [Link]
-
Mould, R., et al. (2022). Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling. International Journal of Molecular Sciences, 23(19), 11883. [Link]
Sources
- 1. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICI 174865 Concentration for Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of ICI 174865 in cell culture experiments. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. This resource aims to address specific challenges you may encounter, ensuring the scientific integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective peptide antagonist for the delta (δ)-opioid receptor, which is a G protein-coupled receptor (GPCR).[1] Its primary function is to act as a competitive antagonist, binding to the δ-opioid receptor and thereby preventing endogenous ligands (like enkephalins) and exogenous agonists from activating the receptor and its downstream signaling pathways.[1]
It is crucial to note that under certain experimental conditions, particularly at high concentrations, this compound can exhibit partial agonist activity.[2][3] Furthermore, in systems with basal or constitutive receptor activity, this compound has been shown to act as an inverse agonist, meaning it can reduce this spontaneous signaling.[1][4][5]
Q2: What is a good starting concentration range for this compound in cell culture?
A2: Based on in vitro studies, a broad starting concentration range to explore is 0.01 µM to 10 µM .[6] However, the optimal concentration is highly dependent on the cell type, the expression level of the δ-opioid receptor, and the specific experimental endpoint. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a peptide and requires careful handling to maintain its stability.
-
Solubility: It is soluble in DMSO and to a lesser extent in water.[7]
-
Stock Solution Preparation:
-
We recommend preparing a high-concentration stock solution in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide.[8]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Troubleshooting Guide
This section addresses common problems encountered when optimizing this compound concentration.
Problem 1: No observable effect of this compound.
-
Q: I've treated my cells with this compound, but I'm not seeing any change in my downstream assay. What could be the issue?
A: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps Sub-optimal Concentration Range The concentration of this compound may be too low to effectively antagonize the δ-opioid receptor in your specific cell line. Solution: Perform a broad dose-response experiment, starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM to 10 µM). Insufficient Incubation Time The antagonist may require a longer incubation period to reach equilibrium and exert its effect. Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time. Low or Absent Receptor Expression Your cell line may not express the δ-opioid receptor at a sufficient level for a measurable response. Solution: Verify δ-opioid receptor expression in your cell line using techniques like qPCR, Western blot, or a cell-based ELISA.[9][10] Compound Inactivity The peptide may have degraded due to improper storage or handling. Peptides are susceptible to degradation from repeated freeze-thaw cycles, exposure to light, and proteases.[8] Solution: Use a fresh aliquot of this compound for your experiments. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. Assay Insensitivity The downstream assay you are using may not be sensitive enough to detect the effects of δ-opioid receptor antagonism. Solution: Consider using a more direct and sensitive functional assay, such as a cAMP accumulation assay or a GTPγS binding assay, to validate the antagonist's activity.
Problem 2: High levels of cell death observed in treated wells.
-
Q: After treating my cells with this compound, I'm observing significant cytotoxicity. What should I do?
A: Cell death can be a result of either the compound's intrinsic cytotoxicity at high concentrations or issues with the solvent used for dilution.
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps Compound Cytotoxicity At high concentrations, this compound, like many compounds, may induce off-target effects leading to cell death. Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) across a range of this compound concentrations to determine the maximum non-toxic concentration for your cell line. Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (generally < 0.5%). Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Problem 3: Unexpected agonist-like effects are observed.
-
Q: I'm using this compound as an antagonist, but my results are showing an agonist-like response. Why is this happening?
A: This is a known characteristic of this compound and highlights the importance of careful dose selection.
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps Partial Agonist Activity At higher concentrations, this compound has been reported to exhibit partial agonist activity at the δ-opioid receptor.[2][3][11] Solution: Re-evaluate your dose-response curve. The agonist-like effects should diminish at lower concentrations where this compound acts as a pure antagonist. Compound Degradation Degradation products of this compound may have different pharmacological properties. For example, a carboxypeptidase degradation product has been shown to have µ-opioid receptor agonist activity.[3] Solution: Use fresh, properly stored aliquots of this compound. If you suspect degradation, consider analyzing the purity of your compound.
Problem 4: High variability between replicate wells.
-
Q: My experimental replicates are showing a lot of variability. How can I improve the consistency of my results?
A: High variability can obscure real biological effects and is often due to technical inconsistencies.
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable responses. Solution: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. Pipetting Errors Inaccurate pipetting of the compound or reagents will introduce variability. Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of the treatment medium. Edge Effects Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. Peptide Adsorption Peptides can adsorb to plastic surfaces, reducing the effective concentration in the well. Solution: Consider using low-adhesion microplates for your experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
Objective: To identify the effective concentration range of this compound for antagonizing a known δ-opioid receptor agonist in your cell line.
Materials:
-
Your cell line of interest (expressing δ-opioid receptors)
-
Complete cell culture medium
-
This compound
-
A known δ-opioid receptor agonist (e.g., SNC80, DPDPE)
-
96-well cell culture plates
-
Assay for measuring a relevant downstream endpoint (e.g., cAMP assay kit, calcium flux assay)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Agonist and Antagonist Dilutions:
-
Prepare a fixed, sub-maximal (e.g., EC₈₀) concentration of the δ-opioid agonist in complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium to cover a broad range (e.g., 1 nM to 10 µM).
-
-
Treatment:
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Agonist Control: Medium with the fixed concentration of the δ-opioid agonist.
-
Antagonist Controls: Medium with each concentration of this compound alone.
-
-
For the experimental wells, pre-incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
-
Add the fixed concentration of the δ-opioid agonist to the wells pre-treated with this compound.
-
-
Incubation: Incubate the plate for the desired time period to allow for the agonist-induced response.
-
Assay: Perform your chosen downstream assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced response).
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
Objective: To determine the concentration range at which this compound is non-toxic to your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete culture medium, covering a range that extends beyond your expected effective concentrations.
-
Treatment:
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the same duration as your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualization of Key Concepts
Mechanism of Action of this compound
Caption: Competitive antagonism of the δ-opioid receptor by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound.
References
-
Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular Pharmacology. Available at: [Link]
-
Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
In vitro exposure to peptidic delta opioid receptor antagonists results in limited immunosuppression. International Journal of Immunopharmacology. Available at: [Link]
-
Opioid Receptor-delta Colorimetric Cell-Based ELISA Kit. AlgentBio. Available at: [Link]
-
The Delta Opioid Receptor Tool Box. Frontiers in Psychiatry. Available at: [Link]
-
Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
The principle of the delta opioid receptor – ligand binding assay... ResearchGate. Available at: [Link]
-
Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides. Available at: [Link]
-
Semi-quantitative determination of the delta opioid receptor number in... ResearchGate. Available at: [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules. Available at: [Link]
-
Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available at: [Link]
-
Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. Molecules. Available at: [Link]
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. Available at: [Link]
-
Human delta opioid receptor: functional studies on stably transfected Chinese hamster ovary cells after acute and chronic treatment with the selective nonpeptidic agonist SNC-80. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. Nature Communications. Available at: [Link]
-
Presentation of antagonist peptides to naive CD4+ T cells abrogates spatial reorganization of class II MHC peptide complexes on the surface of dendritic cells. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Peptide antagonism as a mechanism for NK cell activation. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Immunology. Available at: [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness. Available at: [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of inverse agonism at the delta opioid receptor after expression in Rat 1 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. algentbio.com [algentbio.com]
- 10. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Ici 174865 degradation and storage issues
Welcome to the technical support center for ICI 174865. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of this potent and selective delta-opioid receptor antagonist. As a peptide-based compound, N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH (this compound) requires careful handling to ensure its stability and integrity for reliable experimental outcomes.[1] This guide synthesizes established best practices for peptide chemistry with specific considerations for this compound to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, it is imperative to store this compound as a lyophilized powder at -20°C or colder, preferably in a desiccated environment. Lyophilized peptides are significantly more stable than peptides in solution. For short-term storage of a few days, refrigeration at 2-8°C is acceptable for the lyophilized powder. Once in solution, the stability of the peptide decreases. It is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term use.
Q2: What are the primary degradation pathways I should be concerned about with this compound?
A2: While specific degradation pathways for this compound have not been extensively published, peptides, in general, are susceptible to several degradation mechanisms. The most common pathways include:
-
Hydrolysis: The peptide bonds in the backbone of this compound can be cleaved by water, especially at acidic or basic pH. The presence of the C-terminal carboxylic acid can also influence hydrolysis rates.
-
Oxidation: The tyrosine residue in this compound contains a phenol group that is susceptible to oxidation. This can be initiated by exposure to air, metal ions, or certain buffer components.
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation of aromatic residues like tyrosine and phenylalanine. It is crucial to protect both the solid compound and its solutions from light.
-
Deamidation and Isomerization: While less common for this specific sequence, these pathways can occur under certain conditions and lead to loss of activity.
Q3: What is the best solvent for dissolving this compound?
A3: The solubility of this compound should be empirically determined. Due to its peptide nature with both hydrophobic (Phe, Leu, Aib) and hydrophilic (Tyr, C-terminal acid) residues, a common starting point for creating a stock solution is a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution with an appropriate aqueous buffer. For biological experiments, it is critical to ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed cytotoxic levels.
Q4: How can I assess the purity and integrity of my this compound sample?
A4: High-performance liquid chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is a standard approach for peptide analysis. The purity can be determined by integrating the peak area of the main compound relative to any impurity peaks. Mass spectrometry (MS) should be used to confirm the identity of the main peak by verifying its molecular weight.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Bioassays
Possible Cause & Troubleshooting Steps:
-
Degradation of Stock Solution:
-
Reasoning: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to significant degradation of the peptide.
-
Solution: Prepare fresh stock solutions from lyophilized powder. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C.
-
-
Incorrect Concentration of Stock Solution:
-
Reasoning: Peptides can be hygroscopic, meaning they absorb water from the atmosphere. This can lead to an overestimation of the amount of peptide weighed.
-
Solution: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing. Use a microbalance for accurate measurement. For critical applications, consider performing a concentration determination of the stock solution using UV-Vis spectroscopy by measuring the absorbance of the tyrosine residue at 280 nm.
-
-
Adsorption to Labware:
-
Reasoning: Peptides can adsorb to the surface of plastic and glass labware, leading to a lower effective concentration in your assay.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution before dispensing can also help mitigate this issue.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause & Troubleshooting Steps:
-
Inappropriate Buffer pH or Ionic Strength:
-
Reasoning: The solubility of peptides is highly dependent on the pH and ionic strength of the solution. The net charge of the peptide changes with pH, affecting its interaction with the solvent.
-
Solution: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO. Then, slowly add the aqueous buffer while vortexing. If precipitation occurs, try adjusting the pH of the buffer. The isoelectric point (pI) of the peptide can be estimated using online tools, and solubility is generally lowest at the pI.
-
-
Aggregation:
-
Reasoning: At high concentrations, peptides can self-associate and form aggregates, leading to precipitation.
-
Solution: Avoid preparing highly concentrated stock solutions if not necessary. If a high concentration is required, you may need to screen different buffer systems or consider the use of solubilizing agents, though their compatibility with your assay must be verified.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause & Troubleshooting Steps:
-
Oxidation of Tyrosine:
-
Reasoning: The tyrosine residue is prone to oxidation, which can result in the formation of new, more polar species that elute earlier in a reverse-phase HPLC chromatogram.
-
Solution: Prepare buffers with de-gassed, high-purity water. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination in your buffers.
-
-
Hydrolysis of Peptide Bonds:
-
Reasoning: Storage of solutions at room temperature for extended periods or in buffers with extreme pH values can lead to the cleavage of peptide bonds, resulting in fragment peaks in the chromatogram.
-
Solution: Prepare solutions fresh before use whenever possible. If solutions need to be stored, keep them at 4°C for short periods (hours to a few days) or frozen at -80°C for longer durations. Use buffers with a pH close to neutral (pH 6-8) to minimize hydrolysis.
-
Data and Protocols
Table 1: General Storage Recommendations for this compound
| Form | Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or colder | Years | Desiccate, protect from light |
| Stock Solution (in organic solvent) | -80°C | Months | Aliquot, avoid freeze-thaw |
| Working Solution (in aqueous buffer) | 4°C | Hours to Days | Prepare fresh, protect from light |
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Accurately weigh a small amount of the peptide (e.g., 1 mg) using a calibrated microbalance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C38H53N5O7) is approximately 691.9 g/mol .
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the peptide.
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light.
Protocol 2: Assessment of this compound Purity by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the stock solution of this compound in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
Visualizing Experimental Logic
Diagram 1: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results with this compound.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Major potential degradation pathways for peptide-based compounds like this compound.
References
-
Kosterlitz, H. W., et al. (1987). Selectivities of opioid peptide analogues as agonists and antagonists at the delta-receptor. British Journal of Pharmacology, 91(2), 271–279. [Link]
Sources
Technical Support Center: Refining Experimental Design with ICI 174,865
Welcome to the technical support resource for ICI 174,865, a selective δ-opioid receptor antagonist. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful design and execution of your experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific reasoning behind them, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common queries and challenges encountered when working with ICI 174,865, from basic handling to complex experimental troubleshooting.
Section 1: Compound Characteristics and Handling
Question: What are the fundamental properties of ICI 174,865?
Answer: ICI 174,865 is a peptide-based, highly selective antagonist for the δ-opioid receptor.[1] Its full chemical name is N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH, where Aib stands for α-aminoisobutyric acid.[2] Understanding its peptide nature is crucial for proper handling and storage to prevent degradation.
| Property | Value | Source |
| Molecular Formula | C38H53N5O7 | PubChem[3] |
| Molecular Weight | 691.9 g/mol | PubChem[3] |
| CAS Number | 92535-15-4 | MyBioSource[4] |
Question: How should I properly store and handle ICI 174,865?
Answer: Proper storage is critical to maintaining the compound's integrity.
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[4]
-
Solvent Stocks: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to 2 years.[4]
Question: I'm having trouble dissolving ICI 174,865. What is the recommended procedure for preparing a stock solution?
Answer: Solubility issues are a common source of experimental variability. The manufacturer notes that solubility is less than 1 mg/mL in aqueous solutions.[4] For most biological experiments, a common practice for peptide-based compounds is to first dissolve them in a minimal amount of a suitable organic solvent before making the final dilution in aqueous buffer.
Recommended Protocol for Stock Solution Preparation:
-
Allow the vial of ICI 174,865 powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[4]
-
To prepare a 10 mM stock, first dissolve the compound in DMSO.
-
Once fully dissolved, further dilute with your aqueous experimental buffer (e.g., PBS, Tris-HCl) to the desired final concentration.
-
Causality: DMSO is a common solvent for organic molecules, but high concentrations can be toxic to cells. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Section 2: Mechanism of Action and Experimental Design
Question: How does ICI 174,865 work and how selective is it?
Answer: ICI 174,865 functions as a competitive antagonist at the δ-opioid receptor, a G protein-coupled receptor (GPCR). When activated by endogenous ligands like enkephalins, the δ-receptor signals through the Gαi/o subunit to inhibit adenylyl cyclase, reducing intracellular cAMP levels. ICI 174,865 binds to the receptor but does not activate it, thereby blocking the binding and downstream effects of agonists. It is highly selective for the δ-opioid receptor over the µ- and κ-opioid receptors.[1]
Question: I've observed a weak agonistic effect at high concentrations. Is this expected?
Answer: Yes, this is a known characteristic of ICI 174,865. While it is a potent antagonist, some studies have reported partial agonist activity at higher concentrations.[2] This is a critical consideration for experimental design. If your goal is to achieve a complete blockade of the δ-opioid receptor, it is essential to use a concentration that is effective for antagonism without inducing a partial agonist response.
Troubleshooting Flowchart: Unexpected Agonist Effects
Caption: Troubleshooting unexpected agonist activity with ICI 174,865.
Question: What are typical working concentrations for in vitro and in vivo experiments?
Answer: The optimal concentration is highly dependent on the specific assay system.
-
In Vitro: For cell-based functional assays and binding assays, concentrations typically range from 1 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the IC50 (for antagonism) in your specific system.
-
In Vivo: Doses can vary significantly based on the animal model and route of administration. For instance, intracerebroventricular (ICV) administration in mice has used doses as low as 1.4 µ g/mouse , while subcutaneous (SC) administration required higher doses around 8.5 mg/kg.[5] Intravenous (i.v.) administration in rats has been effective at 3 mg/kg for reversing endotoxic shock hypotension.[6] A thorough literature review for your specific model is essential.
Detailed Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is a self-validating system to determine the binding affinity (Ki) of ICI 174,865 for the δ-opioid receptor.
Objective: To measure the ability of ICI 174,865 to displace a known radiolabeled δ-opioid receptor agonist (e.g., [³H]-DPDPE) from its binding site on cell membranes expressing the receptor.
Materials:
-
Cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-DPDPE ([D-Pen², D-Pen⁵]enkephalin).
-
ICI 174,865 (test antagonist).
-
Naloxone (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, cell harvester, glass fiber filters, scintillation counter, and scintillation fluid.
Workflow Diagram: Competitive Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of ICI 174,865 in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [³H]-DPDPE (at a concentration near its Kd) + Assay Buffer.
-
Non-Specific Binding (NSB): Cell membranes + [³H]-DPDPE + high concentration of Naloxone (e.g., 10 µM).
-
Competition: Cell membranes + [³H]-DPDPE + varying concentrations of ICI 174,865.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate the specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of ICI 174,865.
-
Determine the IC50 value (the concentration of ICI 174,865 that displaces 50% of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol measures the functional antagonism of ICI 174,865.
Objective: To determine the ability of ICI 174,865 to block the agonist-induced inhibition of cAMP production.
Signaling Pathway and Antagonist Action
Caption: Antagonistic action of ICI 174,865 on δ-opioid receptor signaling.
Step-by-Step Procedure:
-
Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., CHO-hDOR) in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with various concentrations of ICI 174,865 for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a δ-opioid agonist (e.g., DPDPE at its EC80) along with a stimulator of adenylyl cyclase, such as Forskolin.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis: Plot the cAMP levels against the log concentration of ICI 174,865. The resulting curve will show ICI 174,865 reversing the agonist-induced inhibition of cAMP, allowing you to calculate its functional IC50.
References
-
Ici 174865 | C38H53N5O7 | CID 44149909 . PubChem, National Institutes of Health. [Link]
-
Dray, A., Nunan, L., & Wire, W. (1987). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System . British Journal of Pharmacology. [Link]
-
Vaught, J. L., & Takemori, A. E. (1980). Opioid Antinociceptive Effects of Delta-Receptor Antagonists . Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Long, J. B., & Holaday, J. W. (1984). ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action . Neuropeptides. [Link]
-
Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174864: a highly selective antagonist for the opioid delta-receptor . European Journal of Pharmacology. [Link]
-
Traynor, J. R., & Kivell, B. (2011). In vitro opioid receptor assays . Current Protocols in Pharmacology. [Link]
-
Stevens, D. L., & Yaksh, T. L. (1989). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord . Brain Research. [Link]
Sources
- 1. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C38H53N5O7 | CID 44149909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Opioid antinociceptive effects of delta-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of Ici 174865 in solution
A Guide to Preventing Precipitation and Ensuring Solution Stability
Welcome to the technical support center for ICI 174865. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and solubilization of this compound, a selective δ-opioid receptor antagonist. Due to its peptidic nature and hydrophobic characteristics, achieving and maintaining a stable solution of this compound can be challenging. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you avoid precipitation and ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a synthetic peptide with the sequence N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH. Its structure, containing several hydrophobic residues (Phenylalanine, Leucine) and non-standard amino acids (Aminoisobutyric acid - Aib), contributes to its limited aqueous solubility.[1] Precipitation is a common issue that can lead to inaccurate dosing, loss of active compound, and unreliable experimental results.
The key to preventing precipitation lies in understanding the isoelectric point (pI) of the peptide. The pI is the pH at which a molecule carries no net electrical charge.[2][3] At or near its pI, a peptide's solubility is at its minimum due to the lack of electrostatic repulsion between molecules.[3]
Based on its amino acid composition (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH), the estimated isoelectric point (pI) of this compound is acidic, likely in the range of 3.5 - 4.5 . This is due to the presence of a free C-terminal carboxyl group and the phenolic hydroxyl group of Tyrosine, which can be deprotonated. The N-terminal amine is tertiary and thus not protonated.
Therefore, to maximize solubility, it is crucial to work at a pH that is at least 1-2 units away from the pI. This means preparing solutions in either a more acidic (pH < 2.5) or, more practically, a neutral to slightly basic (pH > 5.5) environment.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
-
A1: Precipitation of this compound is most likely due to its hydrophobic nature and working at or near its isoelectric point (estimated to be around pH 3.5-4.5). At this pH, the peptide has a minimal net charge, reducing its interaction with water molecules and leading to aggregation and precipitation.[3] Other factors can include using an inappropriate solvent, high concentrations of the peptide, and improper storage conditions.
Q2: What is the best solvent for this compound?
-
A2: For initial solubilization, an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for hydrophobic peptides and its miscibility with aqueous solutions.[4][5] A stock solution can be prepared in 100% DMSO and then diluted into the desired aqueous buffer. For applications where DMSO is not suitable, other organic solvents like ethanol or acetonitrile can be considered.
Q3: Can I dissolve this compound directly in an aqueous buffer?
-
A3: Direct dissolution in aqueous buffers can be challenging and is generally not recommended, especially at higher concentrations. If you must use an aqueous buffer directly, ensure the pH is well above the estimated pI (e.g., pH 7.4) and be prepared for a potentially slow dissolution process that may require sonication.
Q4: How should I store my this compound solutions?
-
A4: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C.[6] Once in solution, especially in an aqueous buffer, the stability decreases. It is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution in DMSO, it should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -80°C for up to two years.[6] Aqueous solutions should be used immediately or stored at 4°C for a very short period (hours to a day), though stability should be verified.
Q5: My solution is cloudy even after following the protocol. What should I do?
-
A5: Cloudiness indicates incomplete dissolution or aggregation. Try sonicating the solution in a water bath for a few minutes. If the solution remains cloudy, it may be necessary to start over with a lower concentration or a different co-solvent. Gentle warming (to no more than 40°C) can also aid dissolution, but be cautious as this may affect the stability of the peptide.
Troubleshooting Guide: Step-by-Step Protocols for Solubilization
This section provides detailed protocols for preparing stable solutions of this compound for both in vitro and in vivo applications.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This is the recommended starting point for most applications.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparing a Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HEPES, TRIS at pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise to the buffer. This is a critical step to prevent localized high concentrations of the peptide which can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
The final concentration of DMSO in your working solution should be kept as low as possible (ideally <0.5%) to avoid solvent effects in your assay.
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparing a Formulation for In Vivo Administration
For in vivo studies, the final formulation must be biocompatible and sterile.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Co-solvents such as polyethylene glycol (PEG) or cyclodextrins (optional, for improved solubility and stability)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Follow the steps in Protocol 2 to dilute the DMSO stock solution into sterile saline. The final DMSO concentration should be minimized (typically <5% for intravenous injections, but this should be validated for your specific animal model and route of administration).
-
For challenging formulations, consider the use of solubilizing agents. For example, a vehicle containing a small percentage of a biocompatible co-solvent like PEG 400 or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can enhance solubility and stability.[7][8][9][10][11]
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
Administer the freshly prepared solution to the animal.
Data Summary
| Property | Value/Observation | Source |
| Molecular Formula | C38H53N5O7 | [1] |
| Molecular Weight | 691.9 g/mol | [1] |
| Sequence | N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH | [1] |
| Estimated Isoelectric Point (pI) | 3.5 - 4.5 | Calculated |
| Solubility in DMSO | Soluble | [6] |
| Solubility in Water | <1 mg/mL (slightly soluble to insoluble) | [6] |
Visualizing the Workflow
Decision Tree for Solubilizing this compound
Caption: A flowchart outlining the decision-making process for preparing this compound solutions.
References
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved January 16, 2026, from [Link]
-
Calistry. (n.d.). Isoelectric point Calculator. Retrieved January 16, 2026, from [Link]
-
PepDraw. (2026, January 5). Isoelectric Point (pI) Calculator. Retrieved January 16, 2026, from [Link]
-
NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator. Retrieved January 16, 2026, from [Link]
-
Science Geek. (n.d.). Amino Acid pKa and pI Values. Retrieved January 16, 2026, from [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved January 16, 2026, from [Link]
-
Unknown. (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx. Retrieved January 16, 2026, from [Link]
-
Unknown. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
NP-MRD. (2022, February 14). Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428). Retrieved January 16, 2026, from [Link]
-
Homework.Study.com. (n.d.). The amino acid phenylalanine has pKa = 1.83, and tryptophan has pKa = 2.83. Which is the stronger acid? Retrieved January 16, 2026, from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved January 16, 2026, from [Link]
-
Unknown. (n.d.). General Guide for Dissolving Peptides. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). L-Leucine. Retrieved January 16, 2026, from [Link]
- Irie, T., & Uekama, K. (1999). Cyclodextrins in peptide and protein delivery. Advanced Drug Delivery Reviews, 36(1), 101-123.
- Otzen, D. E., Knudsen, B. R., Aachmann, F., Larsen, K. L., & Wimmer, R. (2002). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. Protein Science, 11(7), 1779-1787.
- Wszołek, K., & Gawarecka, K. (2020).
- Brewster, M. E., & Loftsson, T. (2007). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Pharmaceutical Research, 24(4), 824-835.
-
Human Metabolome Database. (2006, August 13). Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911). Retrieved January 16, 2026, from [Link]
- Gao, Y., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102839.
- Google Patents. (n.d.). EP1722819B1 - Method for solubilising peptide mixtures.
-
ResearchGate. (2023, July 3). Any other methods to dissolve a hydrophobic peptide? Retrieved January 16, 2026, from [Link]
- Jales, A. R., et al. (2000). In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. British Journal of Pharmacology, 131(7), 1363-1372.
- Schiller, P. W., et al. (1993). TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity. Journal of Medicinal Chemistry, 36(21), 3182-3187.
-
Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Aminoisobutyric acid. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Indium-Labeled Macrocyclic Conjugates of Naltrindole: High-Affinity Radioligands for In Vivo Studies of Peripheral δ Opioid Receptors. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Agonist Activity of the δ-Antagonists TIPP and TIPP-ψ in Cellular Models Expressing Endogenous or Transfected δ-Opioid Receptors. Retrieved January 16, 2026, from [Link]
-
PubMed. (1990). In vivo and in vitro investigation of naltrindole, a delta-opioid antagonist. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Naltrindole. Retrieved January 16, 2026, from [Link]
-
PubMed. (1994). Synthesis and delta-opioid receptor antagonist activity of a naltrindole analogue with a regioisomeric indole moiety. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved January 16, 2026, from [Link]
-
PubMed. (2010). In vitro methods to assess drug precipitation. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2006). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). L-Phenylalanine. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). N,N-dihydroxy-L-tyrosine. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound | C38H53N5O7 | CID 44149909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoelectric point Calculator | Calistry [calistry.org]
- 3. Isoelectric Point (pI) Calculator | PepDraw Educational Resources [pepdraw.com]
- 4. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. biosynth.com [biosynth.com]
- 8. juliet84.free.fr [juliet84.free.fr]
- 9. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in ICI 174865 Experiments
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable troubleshooting for experiments involving the selective delta-opioid receptor antagonist, ICI 174865. Our goal is to empower you with the knowledge to anticipate and mitigate sources of variability, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist for the delta-opioid receptor (DOR).[1] Its primary mechanism of action is to bind to DORs without activating them, thereby blocking the effects of endogenous and exogenous DOR agonists.[2][3][4] The delta-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity.[5][6][7] By competitively inhibiting agonist binding, this compound prevents these downstream signaling events.[3]
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its potency and minimizing experimental variability.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[8] It is recommended to prepare a high-concentration primary stock solution in 100% DMSO.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. This reduces the risk of solvent-induced artifacts.
-
Aliquoting and Storage: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[1][8] A product datasheet suggests that in solvent, it can be stored at -80°C for up to two years.[1]
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh working solutions by diluting the stock in your assay buffer or cell culture medium. Do not store diluted solutions for extended periods.[8]
Q3: How can I be sure of the quality and purity of my this compound compound?
A3: Ensuring the quality of your reagents is a fundamental aspect of reproducible research.[9]
-
Supplier Validation: Purchase this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity (typically >98% by HPLC), identity (confirmed by mass spectrometry and NMR), and lot number.
-
Lot-to-Lot Consistency: Be aware that even with high purity, there can be lot-to-lot variability in reagents.[9] If you observe a sudden shift in your experimental outcomes after starting a new vial, consider lot-to-lot differences as a potential cause. It is good practice to perform a bridging experiment to compare the performance of a new lot against the old one.
-
In-House QC: For long-term or critical studies, consider performing your own quality control, such as analytical HPLC, to confirm the purity and integrity of the compound over time.
Troubleshooting Guide
Issue 1: Inconsistent or No Antagonist Effect Observed
Potential Causes & Solutions
-
Degraded Compound:
-
Causality: Improper storage, such as repeated freeze-thaw cycles or exposure to light, can lead to the chemical degradation of this compound.
-
Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots.[8] If degradation is suspected, use a new, unopened vial of the compound.
-
-
Incorrect Concentration:
-
Causality: Errors in calculating dilutions or inaccurate pipetting can lead to a final concentration that is too low to effectively antagonize the delta-opioid receptor.
-
Solution: Double-check all calculations for serial dilutions. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. It's advisable to perform a concentration-response curve to determine the optimal antagonist concentration for your specific assay.
-
-
Suboptimal Assay Conditions:
-
Causality: The effectiveness of this compound can be influenced by assay parameters such as incubation time, temperature, and the concentration of the agonist being used.
-
Solution:
-
Incubation Time: Ensure a sufficient pre-incubation period with this compound before adding the agonist to allow the antagonist to bind to the receptors.
-
Agonist Concentration: The concentration of this compound required for effective antagonism will depend on the concentration and binding affinity of the agonist you are trying to block. You may need to perform a Schild analysis to determine the potency of the antagonist in your system.
-
Assay Validation: Validate your assay with a known, potent delta-opioid receptor agonist and antagonist pair to confirm that the assay system is working as expected.[10][11]
-
-
Issue 2: High Background Signal or Off-Target Effects
Potential Causes & Solutions
-
Solvent Effects:
-
Causality: High concentrations of solvents like DMSO can have their own biological effects, leading to high background signals or cellular toxicity that can be misinterpreted as off-target effects.[12]
-
Solution: Keep the final concentration of the solvent in your assay as low as possible (typically ≤ 0.1% for DMSO). Always include a vehicle control (assay medium with the same final concentration of the solvent) to account for any solvent-induced effects.
-
-
Non-Specific Binding:
-
Causality: At very high concentrations, this compound may exhibit non-specific binding to other receptors or cellular components, leading to off-target effects.[13][14]
-
Solution: Use the lowest effective concentration of this compound as determined by your concentration-response experiments. To confirm that the observed effects are mediated by the delta-opioid receptor, consider using a structurally different DOR antagonist as a control.
-
-
Cell Line Integrity:
-
Causality: Genetic drift in continuously passaged cell lines can alter receptor expression levels or signaling pathways, leading to variable responses.[15][16]
-
Solution: Use low-passage number cells and perform regular cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and consistency of your cell line.
-
Issue 3: High Variability Between Experimental Replicates
Potential Causes & Solutions
-
Inconsistent Cell Seeding:
-
Causality: Uneven cell density across wells of a microplate is a common source of variability in cell-based assays.[17]
-
Solution: Ensure a single-cell suspension before seeding by gentle trituration. Mix the cell suspension between plating to prevent settling. Adopt a consistent plating technique, such as a "zig-zag" or "cross-well" pattern, to minimize edge effects.
-
-
Reagent and Assay Plate Variability:
-
Causality: Inconsistencies in reagents, such as lot-to-lot differences in serum or media supplements, can impact cell health and response.[9][18] Similarly, variations in the plastic or coating of assay plates can affect cell attachment and growth.
-
Solution: Use the same lot of critical reagents for a set of experiments. If a new lot must be introduced, perform a validation experiment to ensure consistency. Use high-quality assay plates from a reliable supplier.
-
-
Pipetting Errors:
-
Causality: Small inaccuracies in pipetting volumes, especially during serial dilutions or when adding compounds to assay plates, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure they are used within their specified volume range. Use fresh tips for each addition to avoid carryover. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for greater consistency.
-
Data and Protocols
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Form | Powder | More stable for long-term storage. |
| Storage (Powder) | -20°C for up to 3 years[1] | Minimizes degradation. |
| Solvent for Stock | 100% DMSO | High solubility. |
| Stock Concentration | 1-10 mM | Minimizes solvent volume in final assay. |
| Storage (Stock Solution) | -80°C in single-use aliquots for up to 2 years[1] | Prevents repeated freeze-thaw cycles. |
| Working Solutions | Prepare fresh daily from stock | Ensures potency and stability. |
| Final Solvent Conc. | ≤ 0.1% | Avoids solvent-induced artifacts. |
Protocol: Validating this compound Antagonist Activity in a Cell-Based Assay
This protocol outlines a general workflow for validating the antagonist activity of this compound in a cell line expressing the delta-opioid receptor.
-
Cell Seeding:
-
Plate cells expressing the delta-opioid receptor at a predetermined optimal density in a 96-well plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in assay buffer by diluting the stock solution.
-
Prepare a 2X working solution of a known delta-opioid receptor agonist (e.g., [D-Pen², D-Pen⁵]enkephalin - DPDPE) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
Carefully remove the cell culture medium.
-
Add the 1X this compound working solution (or vehicle control) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the 1X agonist working solution to the wells.
-
Incubate for the optimal time to elicit a measurable response (this will depend on the specific downstream signaling pathway being measured, e.g., cAMP accumulation, calcium mobilization, or receptor internalization).
-
-
Assay Readout:
-
Lyse the cells (if necessary for the assay).
-
Measure the desired endpoint using a plate reader or other appropriate instrumentation.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the agonist response in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism.
-
Visualizing Key Concepts
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of the delta-opioid receptor and the inhibitory action of this compound.
Caption: this compound blocks agonist activation of the delta-opioid receptor.
Experimental Workflow for Antagonist Validation
This workflow diagram outlines the key steps for validating the antagonist properties of this compound.
Caption: Step-by-step workflow for validating this compound antagonist activity.
References
-
Fenalti, G., et al. (2014). Molecular Control of δ-Opioid Receptor Signaling. Nature, 506(7487), 191-196. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. [Link]
-
Gavériaux-Ruff, C., & Kieffer, B. L. (2007). The Delta-Opioid Receptor: a Target for the Treatment of Pain. Frontiers in Molecular Neuroscience, 4, 1. [Link]
-
Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs Blog. [Link]
-
Li, C., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Journal of Clinical Medicine, 12(11), 3635. [Link]
-
Wikipedia. (n.d.). δ-opioid receptor. Wikipedia. Retrieved January 15, 2026, from [Link]
-
Gerlach, B., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1494. [Link]
-
Kandhasamy, R., et al. (2021). Opioid receptors signaling network. Journal of Biomedical Science, 28(1), 1-13. [Link]
-
Taciak, B., et al. (2018). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Molecular Pharmaceutics, 15(7), 2685-2696. [Link]
-
Cree, I. A., & Charlton, P. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. British Journal of Cancer, 116(4), 421-423. [Link]
-
Ahn, J., et al. (2021). Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists. Archives of Toxicology, 95(1), 225-238. [Link]
-
Lee, Y., et al. (2023). Functional validation of co-culture model of human keratinocytes and neuronal cell line for sensitive skin by using transient receptor potential channel vanilloid subfamily member 1 antagonist. Journal of Cosmetic Dermatology, 22(1), 284-293. [Link]
-
Healthline. (2023). What Are Opioid Antagonists? Examples and How They Work. Healthline. [Link]
-
Ibsen, L. (2024). What are μ opioid receptor antagonists and how do they work? SYNthesis med chem. [Link]
-
Cleveland Clinic. (2023). Opioid Antagonist. Cleveland Clinic. [Link]
-
Murphy, P. B., & Bechmann, S. (2023). Opioid Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
International Contractors, Inc. (n.d.). Quality Control. ICI. Retrieved January 15, 2026, from [Link]
-
Kalter, V., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 31(7), 1871-1886. [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44149909, this compound. PubChem. Retrieved January 15, 2026, from [Link].
-
ICI Manufacturing. (n.d.). Committed to Quality in Machining, Plating & Finishing. ICI Manufacturing. Retrieved January 15, 2026, from [Link]
-
Rojas-Tapias, D., & Bonilla-Rosso, G. (2018). Antagonism assays to identify bacterial strains producing antimicrobial compounds. Protocols.io. [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Transneural Therapeutics. (2026). Transneural Therapeutics Presents Preclinical Data on Lead Candidate TN-001 at 64th Annual Meeting of ACNP. Business Wire. [Link]
-
Feaster, M. S. (2018). Opioid Agonists, Partial Agonists, Antagonists: Oh My! Pharmacy Times. [Link]
-
Zhang, X., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy, 8(1), 1-13. [Link]
-
Palermo, G., et al. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. [Link]
-
Poral, A., et al. (2017). Stability studies of five anti-infectious eye drops under exhaustive storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 149, 482-487. [Link]
-
Friedman, E. M., & Shum, S. C. (2011). Stability models for sequential storage. AAPS PharmSciTech, 12(1), 96-103. [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. What Are Opioid Antagonists? Examples and How They Work [healthline.com]
- 3. What are μ opioid receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICI 63197 | Calmodulin-dependent phosphodiesterase 1 (PDE-1) inhibitor | Hello Bio [hellobio.com]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 18. cmdclabs.com [cmdclabs.com]
Validation & Comparative
A Head-to-Head Comparison of ICI 174864 and Naltrindole for Delta-Opioid Receptor Antagonism
For researchers, scientists, and drug development professionals, the precise selection of a pharmacological tool is paramount. In the study of the delta-opioid receptor (DOR), a key player in pain modulation, mood regulation, and neuroprotection, two antagonists have been cornerstones of research: ICI 174864 and naltrindole. This guide provides an in-depth, objective comparison of these two critical research compounds, delving into their pharmacological nuances, experimental applications, and the practical implications of their distinct profiles.
This comparison moves beyond a simple cataloging of features, offering a synthesized analysis grounded in experimental data to empower researchers to make informed decisions for their specific experimental needs. We will explore the subtle yet significant differences in their mechanism of action, selectivity, and in vivo behavior, supported by detailed experimental protocols for their evaluation.
At a Glance: Key Pharmacological Distinctions
While both ICI 174864 and naltrindole are recognized as selective antagonists for the delta-opioid receptor, their pharmacological profiles are not interchangeable. ICI 174864, a peptide-based antagonist, has been shown to exhibit partial agonist or even inverse agonist activity under certain experimental conditions.[1][2][3] In contrast, naltrindole, a non-peptide antagonist, is generally considered a neutral antagonist, although some of its derivatives have been reported to act as inverse agonists.[4][5] This fundamental difference in their interaction with the DOR can have profound implications for experimental outcomes and their interpretation.
Quantitative Pharmacological Data: A Comparative Analysis
The binding affinity and selectivity of an antagonist are critical parameters for its utility as a research tool. The following table summarizes key quantitative data for ICI 174864 and naltrindole, compiled from multiple sources. It is important to note that direct head-to-head comparisons from a single study are not always available, and inter-laboratory variations in experimental conditions can influence the reported values.
| Parameter | ICI 174864 | Naltrindole | Receptor Type | Species/System | Reference |
| Ki (nM) | 1.1 ± 0.2 | ~0.02-0.056 | δ-opioid | Human (recombinant), Mouse brain | [6][7][8] |
| Ki (nM) | >1000 | ~14 | µ-opioid | Not Specified, Mouse brain | [6][7] |
| Ki (nM) | >1000 | ~65 | κ-opioid | Not Specified, Mouse brain | [6][7] |
| pA2 | 7.9 ± 0.12 | - | δ-opioid | NG108-15 cells | [6] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA2 value indicates greater antagonist potency.
Delving Deeper: Functional and In Vivo Characteristics
Beyond binding affinities, the functional activity and in vivo behavior of these antagonists are crucial considerations for experimental design.
Functional Activity:
-
ICI 174864: As mentioned, ICI 174864 is not a pure antagonist. At higher concentrations, it can exhibit partial agonist activity.[1] Furthermore, in systems with constitutive (basal) receptor activity, ICI 174864 can act as an inverse agonist, reducing this spontaneous signaling.[2][3][9] This property can be a valuable tool for studying the intrinsic activity of the DOR but also a confounding factor if a purely neutral antagonist is required.
-
Naltrindole: Naltrindole is generally characterized as a neutral antagonist, meaning it binds to the receptor and blocks agonist binding without affecting the basal activity of the receptor.[4] This makes it a more straightforward tool for studies aiming to simply block agonist-induced effects.
In Vivo Profile:
-
Potency and Duration of Action: In vivo studies have shown that naltrindole is a potent antagonist with a long duration of action.[10] In contrast, ICI 174864 has a very limited duration of action in vivo.[11] This difference is likely due to the peptidic nature of ICI 174864, making it more susceptible to degradation by peptidases.
-
Blood-Brain Barrier Permeability: Naltrindole, as a non-peptide molecule, was designed to cross the blood-brain barrier, enabling the study of central opioid systems after systemic administration.[12] The ability of the peptide-based ICI 174864 to effectively cross the blood-brain barrier is more limited, often necessitating direct central administration (e.g., intracerebroventricular injection) for CNS studies.[13]
Signaling Pathways Modulated by Delta-Opioid Receptor Antagonists
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Antagonists like ICI 174864 and naltrindole block the downstream signaling cascades initiated by agonist binding.
Caption: Antagonism of the delta-opioid receptor signaling pathway.
Experimental Protocols for Characterization and Comparison
To empirically determine the pharmacological properties of delta-opioid receptor antagonists, several key in vitro assays are employed.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of the antagonist for the receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL Binding Buffer + 50 µL of a radiolabeled delta-opioid ligand (e.g., [³H]-naltrindole or [³H]-DPDPE) at a concentration near its Kd + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM naloxone) + 50 µL radioligand + 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test antagonist (ICI 174864 or naltrindole) + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sources
- 1. ICI 174,864 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N1’-([11C]Methyl)naltrindole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Naltrindole - Wikipedia [en.wikipedia.org]
- 13. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ICI 174864 for Delta-Opioid Receptors
For researchers, scientists, and professionals in drug development, the precise characterization of a ligand's interaction with its target receptor is paramount. This guide provides an in-depth, objective comparison of ICI 174864, a notable delta-opioid receptor antagonist, with other key opioid receptor ligands. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.
Introduction to Opioid Receptors and the Significance of Selective Ligands
The opioid system, comprising receptors and their endogenous peptide ligands, plays a crucial role in mediating a wide array of physiological and pathological processes, including pain, mood, and addiction. The three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—are all G-protein coupled receptors (GPCRs) that share a significant degree of structural homology.[1] This similarity, however, belies their distinct functional roles and pharmacological profiles. Consequently, the development and validation of receptor-selective ligands are critical for dissecting the specific functions of each receptor subtype and for designing therapeutics with improved efficacy and reduced side effects.
ICI 174864 emerged as a valuable pharmacological tool due to its high selectivity for the delta-opioid receptor.[2] This guide will delve into the experimental validation of this selectivity, comparing its binding affinity and functional activity with those of other well-characterized opioid ligands.
Comparative Analysis of Opioid Ligand Selectivity
The selectivity of a ligand is quantitatively expressed by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of ICI 174864 and other key opioid ligands for the mu, delta, and kappa opioid receptors, as determined by radioligand binding assays.
Table 1: Comparative Binding Affinities (Ki, nM) of Opioid Ligands
| Ligand | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Primary Activity | Reference(s) |
| ICI 174864 | >1000 | 1.1 ± 0.2 | >1000 | δ-Antagonist | [2] |
| Naltrindole | 14 | 0.02 | 65 | δ-Antagonist | [3] |
| DAMGO | 1.23 | ~500-fold less selective | ~500-fold less selective | µ-Agonist | [4][5] |
| U-50488 | 370 | >500 | 12 | κ-Agonist | [6] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here are representative values from the cited literature.
As the data illustrates, ICI 174864 exhibits a remarkably high selectivity for the delta-opioid receptor, with its affinity for mu and kappa receptors being significantly lower. Naltrindole also demonstrates high selectivity for the delta receptor. In contrast, DAMGO is highly selective for the mu receptor, and U-50488 is selective for the kappa receptor.[4][6]
Functional Validation of Selectivity
Beyond binding affinity, the functional activity of a ligand at its target receptor is a critical aspect of its pharmacological profile. Functional assays, such as GTPγS binding and cAMP accumulation assays, provide insights into the cellular response following ligand binding.
GTPγS Binding Assay
GTPγS binding assays measure the activation of G-proteins, a proximal event in GPCR signaling.[7][8] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
cAMP Accumulation Assay
Opioid receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for the production of cyclic AMP (cAMP).[9] Therefore, agonist activation of these receptors leads to a decrease in intracellular cAMP levels. Conversely, an antagonist will block the agonist-induced decrease in cAMP.
While specific EC50 or IC50 values for ICI 174864 in these functional assays are not consistently reported across the literature in a comparative format, its antagonistic properties at the delta-opioid receptor are well-established. It effectively blocks the effects of delta-selective agonists.[10] Interestingly, at higher concentrations, ICI 174864 has been reported to exhibit some partial agonist or inverse agonist activity.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to validate the selectivity of ligands like ICI 174864.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ)
-
Test compound (e.g., ICI 174864)
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., Brandel cell harvester with glass fiber filters)
-
Scintillation counter and fluid
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Thaw the cell membranes on ice.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or its ability to antagonize an agonist's effect.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Test compound (agonist or antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Filtration apparatus and scintillation counter
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive state.
-
Incubation: Add the [³⁵S]GTPγS and the test compound (at varying concentrations for an agonist, or a fixed concentration of an agonist with varying concentrations of an antagonist).
-
Reaction: Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[12]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: For agonist activity, plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax. For antagonist activity, analyze the rightward shift of the agonist dose-response curve in the presence of the antagonist.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental logic, the following diagrams are provided in Graphviz DOT language.
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Caption: Workflow for characterizing an opioid receptor antagonist.
Conclusion
The validation of ICI 174864's selectivity for the delta-opioid receptor is a clear example of the rigorous pharmacological characterization required in drug discovery and neuroscience research. Through a combination of radioligand binding assays and functional assays, its high affinity and antagonistic activity at the delta-opioid receptor, with minimal interaction at mu and kappa subtypes, have been firmly established. This high degree of selectivity makes ICI 174864 an invaluable tool for elucidating the specific physiological and pathological roles of the delta-opioid system. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize ICI 174864 and other opioid ligands in their studies, ensuring both technical accuracy and a solid foundation for experimental design.
References
-
Che, T., et al. (2021). Signaling pathways used by opioid receptors. ResearchGate. Available at: [Link]
-
Sakurada, T., et al. (2005). The signal transduction pathway of opioid receptor activation. ResearchGate. Available at: [Link]
-
Raynor, K., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630-1637. Available at: [Link]
-
National Center for Biotechnology Information. (2007). N1'-([11C]Methyl)naltrindole. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Pasternak, G. W., & Wood, P. L. (1986). U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites. Life sciences, 38(21), 1889–1893. Available at: [Link]
-
Gomes, I., et al. (2004). Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 557-565. Available at: [Link]
-
Prezzavento, O., et al. (2019). Schematic representation of opioid receptors signaling. ResearchGate. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. BenchChem.
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. Available at: [Link]
-
Tufts University. (n.d.). Pain Transmission Pathway – Opioid Peptides. Tufts University. Available at: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Chakrabarti, S., et al. (2018). Radioligand-binding studies. Bio-protocol, 8(18), e3009. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays. BenchChem.
-
Kascodi, M., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 60(1), 55-60. Available at: [Link]
- Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio.
-
National Center for Biotechnology Information. (n.d.). Opioid Signalling. In PubChem. Available at: [Link]
-
Bdioui, S., et al. (2019). Forskolin-free cAMP assay for Gi-coupled receptors. Scientific reports, 9(1), 1-11. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]
-
Calderon, S. N., et al. (1994). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 268(2), 708–716. Available at: [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem.
-
Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of visualized experiments : JoVE, (124), 55561. Available at: [Link]
-
Vonvoigtlander, P. F., et al. (1983). U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist. The Journal of pharmacology and experimental therapeutics, 224(1), 7–12. Available at: [Link]
-
Minami, M., et al. (1995). DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors. FEBS letters, 364(1), 23-27. Available at: [Link]
-
Roz-de-Mare, S., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The open neuroimaging journal, 3, 1-10. Available at: [Link]
- Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins.
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). U50488 [Ligand Id: 1652] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
- BenchChem. (n.d.). The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide. BenchChem.
-
National Center for Biotechnology Information. (2013). Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Gavrilyuk, V., et al. (2005). Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity. The Journal of pharmacology and experimental therapeutics, 314(2), 796-803. Available at: [Link]
- Defense Technical Information Center. (1991). The Kappa Opioid Agonist U-50, 488H Antagonizes Respiratory Effects of Mu Opioid Receptor Agonists in Conscious Rats.
-
Horvath, G., et al. (1999). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of medicinal chemistry, 42(25), 5034-5039. Available at: [Link]
-
Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-1016. Available at: [Link]
-
Wikipedia. (n.d.). U-50488. Wikipedia. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
- Revvity. (n.d.). GTP binding assay. Revvity.
-
Gavrilenko, A. V., et al. (1995). Immunomodulatory action of class mu-, delta- and kappa-opioid receptor agonists in mice. British journal of pharmacology, 115(6), 1083–1088. Available at: [Link]
- ResearchGate. (n.d.). Characterization of opioid receptor antagonist activity of cyclo[Pro‐Sar‐Phe‐d‐Phe] in the mouse 55°C warm‐water tail‐withdrawal assay.
-
Granier, S., et al. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400-404. Available at: [Link]
- ResearchGate. (n.d.). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2).
Sources
- 1. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N1’-([11C]Methyl)naltrindole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors [pubmed.ncbi.nlm.nih.gov]
- 6. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ICI 174865 and Other Opioid Receptor Antagonists for the Research Professional
This guide offers a detailed, data-supported comparison of the delta-opioid receptor antagonist ICI 174865 against other critical opioid receptor antagonists. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of these tools to design robust experiments and accurately interpret results. We move beyond simple cataloging of features to explain the causality behind experimental choices and the significance of pharmacological data.
The Opioid System: A Landscape of Receptors and Ligands
The endogenous opioid system is a fundamental neuromodulatory network that governs pain perception, mood, reward, and autonomic functions. Its actions are mediated primarily by three G-protein coupled receptors (GPCRs): the mu (μ), delta (δ), and kappa (κ) opioid receptors. Antagonists, which bind to these receptors without initiating a signaling cascade, are indispensable tools. They allow for the pharmacological dissection of receptor-specific pathways and are clinically vital for treating opioid overdose and substance use disorders.[1] The value of an antagonist is fundamentally defined by its affinity and, critically, its selectivity for a specific receptor subtype.
This compound: A Pioneering Selective Delta-Opioid Receptor Antagonist
This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH) stands as a landmark compound, being one of the first potent and highly selective peptide antagonists developed for the delta-opioid receptor (DOR).[2][3] Its development provided researchers with a crucial tool to isolate and study the specific physiological and pathological roles of the delta-opioid system.
Mechanism of Action: this compound functions as a competitive antagonist, binding to the orthosteric site of the DOR and sterically blocking the binding of endogenous (e.g., enkephalins) and exogenous agonists. This prevents receptor activation and the subsequent G-protein-mediated inhibition of adenylyl cyclase. Interestingly, further research has also characterized this compound as an inverse agonist, meaning it can suppress the basal, constitutive activity of the DOR in certain experimental systems.[2]
A Comparative Pharmacological Analysis
The utility of this compound is best understood when compared directly with other commonly used opioid antagonists, which possess vastly different pharmacological profiles.
The "Gold Standard" Non-Selective Antagonists: Naloxone & Naltrexone
Naloxone and naltrexone are the most widely recognized opioid antagonists. Their clinical utility stems from their broad-spectrum action, with a primary and high affinity for the mu-opioid receptor (MOR), the main target for classical opioids like morphine and fentanyl.
-
Naloxone: Characterized by a rapid onset and short duration of action, naloxone is the first-line emergency treatment for reversing the life-threatening respiratory depression caused by opioid overdose.[1][4][5]
-
Naltrexone: With a longer biological half-life, naltrexone is used for the long-term management of opioid and alcohol use disorders, as it can block the euphoric effects of opioids for an extended period.[4][5][6]
While indispensable clinically, their lack of selectivity (possessing significant affinity for DOR and KOR as well) renders them unsuitable for experiments designed to probe the specific functions of the delta-opioid receptor.
Other Selective Antagonists
To build a complete picture, it is crucial to compare this compound not only to pan-antagonists but also to other selective ligands.
-
Naltrindole (NTI): A non-peptide antagonist that is now one of the most widely used and highly selective tools for studying the DOR.[7][8] It generally exhibits even higher affinity for the DOR than this compound and serves as a common benchmark in modern pharmacological studies.[9]
-
nor-Binaltorphimine (nor-BNI): A highly selective antagonist for the kappa-opioid receptor (KOR), essential for differentiating KOR-mediated effects (such as dysphoria and some forms of analgesia) from MOR and DOR activities.[8]
Quantitative Data Summary: Binding Affinity
The most direct comparison of antagonist selectivity comes from in vitro radioligand binding assays, which determine the binding affinity (Kᵢ) of a compound for each receptor. A lower Kᵢ value signifies a higher binding affinity. The table below provides a consolidated view of these values.
| Antagonist | Mu (μ) Receptor Kᵢ (nM) | Delta (δ) Receptor Kᵢ (nM) | Kappa (κ) Receptor Kᵢ (nM) | Selectivity Profile |
| This compound | ~280[2] | ~1.3 [2] | ~430[2] | Highly δ-selective |
| Naltrindole (NTI) | ~8.1[9] | ~0.09 [9] | ~2.7[9] | Very Highly δ-selective |
| Naloxone | ~5.1 [9] | ~37[9] | ~9.6[9] | Mu-preferring, Non-selective |
| Naltrexone | ~0.2 [10] | ~6.3[10] | ~0.8[10] | Mu-preferring, Non-selective |
| nor-BNI | ~17[10] | ~34[10] | ~0.2 [10] | Highly κ-selective |
Note: Kᵢ values are compiled from multiple sources and can vary based on tissue preparation, radioligand used, and assay conditions.
Experimental Protocols: The Foundation of Pharmacological Characterization
The data presented above are the product of rigorous, validated experimental protocols. Understanding these methodologies is key to appreciating the data's significance and designing future experiments.
Radioligand Competitive Binding Assay
This is the cornerstone assay for determining the affinity and selectivity of a ligand.
Causality: The principle is to measure how effectively the unlabeled test compound (e.g., this compound) competes with a known, radiolabeled ligand for binding to a specific receptor population in a tissue or cell membrane preparation.[11][12] This competition allows for the calculation of the test compound's inhibition constant (Kᵢ).
Detailed Methodology:
-
Receptor Source Preparation: Cell membranes from cell lines stably expressing a single human opioid receptor subtype (e.g., CHO-hDOR) or from specific brain regions are prepared via homogenization and centrifugation.[13][14]
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., the non-selective antagonist [³H]diprenorphine or the δ-selective agonist [³H]DPDPE) and a range of concentrations of the unlabeled test antagonist.[15]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.[11][13]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test antagonist. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
Experimental Workflow: Competitive Binding Assay
Caption: Antagonist action prevents agonist-induced G-protein activation.
Conclusion: Selecting the Appropriate Tool for the Question
The choice of an opioid antagonist is dictated entirely by the experimental question.
-
To isolate and study the function of the delta-opioid receptor: A highly selective antagonist is non-negotiable. This compound is a historically important and effective tool. For studies requiring the highest possible selectivity and affinity, naltrindole is often the preferred modern compound.
-
To investigate the overall effects of the opioid system or to block mu-receptor mediated actions (e.g., in overdose models): A non-selective, mu-preferring antagonist like naloxone or naltrexone is the correct choice.
A thorough understanding of the distinct pharmacological profiles, backed by quantitative data from validated assays, is paramount for any researcher in the opioid field. This knowledge ensures not only the selection of the right tool for the job but also the generation of clear, interpretable, and impactful scientific data.
References
-
Takemori, A. E., & Portoghese, P. S. (1993). In vitro opioid receptor assays. NIDA Research Monograph, 134, 119-131. Retrieved from [Link]
-
Kamei, J. (2002). Delta-opioid receptor antagonists as a new concept for central acting antitussive drugs. Pulmonary Pharmacology & Therapeutics, 15(3), 235-240. Retrieved from [Link]
-
Pasternak, G. W., & Pan, Y. X. (2006). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. The AAPS Journal, 8(3), E458-E464. Retrieved from [Link]
-
Wieland, K., & Lummis, S. C. (1991). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Molecular Pharmacology, 39(6), 708-715. Retrieved from [Link]
-
DeLapp, N. W., et al. (2003). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of Biomolecular Screening, 8(5), 559-567. Retrieved from [Link]
-
Mollica, A., et al. (2015). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Chemical Biology & Drug Design, 86(5), 1109-1118. Retrieved from [Link]
-
Faouzi, A., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(1), 144-167. Retrieved from [Link]
-
Navarro, H. A., et al. (2018). in vitro screening of opioid antagonist effectiveness ecbc-tr-1509. Defense Technical Information Center. Retrieved from [Link]
-
Pasternak, G. W. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology. Retrieved from [Link]
-
Majumdar, S., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules, 26(11), 3345. Retrieved from [Link]
-
DeLapp, N. W., et al. (2003). Development of Displacement Binding and GTPγS Scintillation Proximity Assays for the Identification of Antagonists of the μ-Opioid Receptor. Journal of Biomolecular Screening. Retrieved from [Link]
-
Corder, G., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Opioid Management, 7(1), 37-44. Retrieved from [Link]
-
Dray, A., & Nunan, L. (1984). Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. Peptides, 5(5), 1015-1016. Retrieved from [Link]
-
Cisneros, J. A., et al. (2014). Pharmacological profiling of naltrindole and naloxone on the δ, µ, and κ opioid receptor using naltrexone-red as a tracer. Journal of Receptors and Signal Transduction, 34(6), 438-445. Retrieved from [Link]
-
Heyman, J. S., et al. (1988). Opioid receptor selectivity of beta-endorphin in vitro and in vivo: mu, delta and epsilon receptors. The Journal of Pharmacology and Experimental Therapeutics, 246(3), 1018-1025. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Fraser, G. L., et al. (2007). Delta-Opioid Receptor Antagonists Prevent Sensitization to the Conditioned Rewarding Effects of Morphine. Biological Psychiatry, 62(10), 1195-1203. Retrieved from [Link]
-
Chiang, T., & Saini, A. (2025). Delta opioid receptors: Overlooked outlier or the next big thing. Current Opinion in Pharmacology, 83, 102528. Retrieved from [Link]
-
Borlongan, C. V., & Wang, Y. (2018). Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. Molecules, 23(11), 2826. Retrieved from [Link]
-
Pradhan, A. A., et al. (2016). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology, 7, 283. Retrieved from [Link]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. Retrieved from [Link]
-
GoodRx. (2022). Naloxone vs. Naltrexone: How These Opioid Blockers Differ. GoodRx Health. Retrieved from [Link]
-
WebMD. (2024). Naloxone and Naltrexone: What's the Difference? WebMD. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the difference between naltrexone and naloxone (opioid receptor antagonist) in the management of opioid overdose? Dr.Oracle. Retrieved from [Link]
-
Xu, H., et al. (2000). Selectivity of mu-opioid receptor determined by interfacial residues near third extracellular loop. Molecular Pharmacology, 58(5), 1087-1095. Retrieved from [Link]
-
Bicycle Health. (n.d.). Naloxone vs. Naltrexone: Which OUD Treatment Is Better? Bicycle Health. Retrieved from [Link]
-
Wang, D., et al. (2007). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. Journal of Pharmacological Sciences, 105(2), 147-155. Retrieved from [Link]
-
Faouzi, A., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63397. Retrieved from [Link]
-
Le, T. P., et al. (2023). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 28(6), 2607. Retrieved from [Link]
-
Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630-1637. Retrieved from [Link]
-
Faouzi, A., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63397. Retrieved from [Link]
-
Schiller, P. W. (2010). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 62(3), 353-390. Retrieved from [Link]
Sources
- 1. Naloxone and Naltrexone: Whatâs the Difference? [webmd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. droracle.ai [droracle.ai]
- 6. bicyclehealth.com [bicyclehealth.com]
- 7. Delta-opioid receptor antagonists as a new concept for central acting antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. mdpi.com [mdpi.com]
- 15. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
A Comparative Guide to the Receptor Selectivity of ICI 174,864: A Focus on Mu and Kappa Opioid Receptor Cross-Reactivity
Introduction
ICI 174,864 is a peptide-based antagonist that has been instrumental in the pharmacological characterization of the delta-opioid receptor (DOR). Its high affinity and selectivity for the DOR have made it a valuable tool for distinguishing DOR-mediated effects from those of the mu (MOR) and kappa (KOR) opioid receptors. However, a comprehensive understanding of its utility and potential limitations in experimental systems necessitates a thorough evaluation of its cross-reactivity with MOR and KOR.
This guide provides a detailed comparison of ICI 174,864's binding affinity and functional activity at the delta, mu, and kappa opioid receptors. We will delve into the experimental data that defines its selectivity profile and provide the methodologies used to generate this data. This information is intended to assist researchers in the design and interpretation of studies utilizing this important pharmacological tool.
Binding Affinity Profile: A Quantitative Comparison
The primary measure of a ligand's affinity for a receptor is its equilibrium dissociation constant (Kᵢ), which represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Kᵢ value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.
The data presented below have been compiled from studies using guinea pig brain membranes, providing a consistent tissue source for comparison.
| Receptor | Radioligand | Kᵢ of ICI 174,864 (nM) | Fold Selectivity (vs. Delta) |
| Delta (DOR) | [³H]D-Ala²-D-Leu⁵-enkephalin ([³H]DADLE) | 2.1 | 1 |
| Mu (MOR) | [³H]D-Ala²-MePhe⁴-Gly-ol⁵-enkephalin ([³H]DAMGO) | > 10,000 | > 4760 |
| Kappa (KOR) | [³H]ethylketocyclazocine ([³H]EKC) | > 10,000 | > 4760 |
As the data clearly indicates, ICI 174,864 exhibits a high affinity for the delta-opioid receptor, with a Kᵢ value in the low nanomolar range. In stark contrast, its affinity for both the mu and kappa opioid receptors is significantly lower, with Kᵢ values exceeding 10,000 nM. This translates to a remarkable selectivity of over 4760-fold for the delta receptor compared to the other two opioid receptor types.
Functional Antagonist Activity
While binding affinity indicates how well a compound binds to a receptor, it does not describe its effect on receptor function. Functional assays are therefore essential to characterize a compound as an agonist or antagonist. The pA₂ value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates a more potent antagonist.
The functional antagonist activity of ICI 174,864 has been extensively studied in isolated tissue preparations, such as the mouse vas deferens, which contains a mixed population of opioid receptors.
| Tissue Preparation | Agonist | Receptor Target | pA₂ of ICI 174,864 |
| Mouse Vas Deferens | D-Ala²-D-Leu⁵-enkephalin (DADLE) | Delta (DOR) | 8.1 |
| Mouse Vas Deferens | Normorphine | Mu (MOR) | < 5.0 |
| Mouse Vas Deferens | Ethylketocyclazocine (EKC) | Kappa (KOR) | No antagonism observed |
These functional data corroborate the binding affinity profile. ICI 174,864 is a potent antagonist at the delta-opioid receptor, as evidenced by its high pA₂ value of 8.1. Conversely, it is a very weak antagonist at the mu-opioid receptor, with a pA₂ value less than 5.0, and shows no antagonist activity at the kappa-opioid receptor in this assay. This demonstrates that ICI 174,864's high selectivity observed in binding assays translates to its functional activity.
Experimental Protocols
Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive binding assay to determine the Kᵢ of ICI 174,864 for the delta, mu, and kappa opioid receptors.
Caption: Workflow for determining the Kᵢ of ICI 174,864 at opioid receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
In assay tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of ICI 174,864 (the competitor ligand).
-
A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]DADLE for DOR).
-
Membrane suspension (typically 100-200 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).
-
The tubes are incubated for 60 minutes at 25°C.
-
The assay is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of ICI 174,864 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assay: Mouse Vas Deferens Bioassay
This protocol describes a method to determine the functional antagonist activity (pA₂) of ICI 174,864.
Caption: Workflow for determining the pA₂ of ICI 174,864 in the mouse vas deferens assay.
Step-by-Step Methodology:
-
Tissue Preparation:
-
The vas deferens is dissected from a mouse and mounted in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are measured using an isometric force transducer.
-
-
Antagonist Potency Determination:
-
Once a stable baseline of twitch responses is achieved, a cumulative concentration-response curve is generated for a selective agonist (e.g., DADLE for DOR). The agonist inhibits the twitch response in a concentration-dependent manner.
-
The tissue is washed to restore the baseline twitch response.
-
The tissue is then incubated with a known concentration of ICI 174,864 for a set period.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the agonist's curve.
-
This process is repeated with increasing concentrations of ICI 174,864.
-
-
Data Analysis:
-
The dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist) is calculated for each concentration of ICI 174,864.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of ICI 174,864.
-
For a competitive antagonist, this plot should be linear with a slope of 1. The pA₂ is then determined from the x-intercept of the regression line.
-
Opioid Receptor Signaling and Antagonism
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channels. Antagonists like ICI 174,864 bind to the receptor but do not induce this conformational change, thereby blocking the binding of agonists and preventing downstream signaling.
Caption: Simplified signaling pathway of opioid receptors and the blocking action of an antagonist.
Conclusion
The experimental evidence from both radioligand binding and functional assays unequivocally demonstrates that ICI 174,864 is a highly selective antagonist for the delta-opioid receptor. Its cross-reactivity with mu and kappa opioid receptors is negligible at concentrations where it potently blocks DOR function. This high degree of selectivity makes ICI 174,864 an invaluable pharmacological tool for isolating and studying the physiological and behavioral roles of the delta-opioid system. Researchers can be confident that when used at appropriate concentrations, the observed effects are overwhelmingly mediated by the blockade of DORs.
References
-
Cotton, R., Kosterlitz, H. W., Paterson, S. J., Rance, M. J., & Snell, C. R. (1985). A very potent and highly selective antagonist for the delta-opioid receptor. British Journal of Pharmacology, 84(4), 927–932. [Link]
-
Hirsch, D. J., & Portoghese, P. S. (1988). Comparison of the activities of the delta-selective opioid antagonists, ICI 154,129 and ICI 174,864, in the mouse vas deferens assay. Peptides, 9(4), 843–846. [Link]
A Comparative Guide to the In Vivo Efficacy of ICI 174864 and Other Delta-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of ICI 174864, a selective delta-opioid receptor antagonist. In the spirit of rigorous scientific comparison, its performance is benchmarked against other key delta-opioid antagonists, namely naltrindole and naltriben. This document is intended to serve as a technical resource, offering not only a synthesis of efficacy data but also detailed experimental protocols and an exploration of the underlying pharmacology to aid in experimental design and interpretation.
Introduction to Delta-Opioid Receptor Antagonism
The delta-opioid receptor (DOR), a G protein-coupled receptor, is a critical component of the endogenous opioid system. Its activation by endogenous ligands, such as enkephalins, or exogenous agonists modulates a range of physiological processes, including pain perception, mood, and reward pathways. Consequently, antagonists of the DOR are invaluable tools for elucidating the receptor's function and hold therapeutic potential in various contexts, including the treatment of substance abuse and certain neurological disorders.
ICI 174864 emerged as an early, potent, and selective peptide-based antagonist of the DOR. Its utility in preclinical research has been substantial in delineating the physiological roles of the delta-opioid system. However, the landscape of DOR antagonists has since expanded to include non-peptide antagonists like naltrindole and naltriben, which offer different pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a comparative framework for these key research tools.
Mechanism of Action and Receptor Selectivity
ICI 174864 acts as a competitive antagonist at the delta-opioid receptor, effectively blocking the binding of endogenous and exogenous agonists.[1] Some evidence also suggests that it may possess inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.
dot
Caption: Signaling pathway of the delta-opioid receptor and its antagonism by ICI 174864.
A crucial aspect of any pharmacological tool is its selectivity. The following table summarizes the binding affinities of ICI 174864, naltrindole, and naltriben for the different opioid receptor subtypes.
| Compound | δ-OR Affinity (Ki, nM) | μ-OR Affinity (Ki, nM) | κ-OR Affinity (Ki, nM) | Selectivity for δ-OR | Reference |
| ICI 174864 | ~1-3 | >1000 | >1000 | High | [2] |
| Naltrindole | ~0.1-1 | ~20-50 | ~100-200 | High | [3] |
| Naltriben | ~0.05-0.2 | ~10-30 | ~50-150 | High (δ2 subtype preference) | [4] |
Comparative In Vivo Efficacy
The true utility of a receptor antagonist is demonstrated in its ability to modulate physiological responses in vivo. This section compares the efficacy of ICI 174864, naltrindole, and naltriben in several well-established animal models.
Antagonism of Agonist-Induced Behaviors
A primary function of a receptor antagonist is to block the effects of a corresponding agonist.
| Model | Agonist | Antagonist & Dose | Animal Model | Observed Effect | Reference |
| Antinociception (Tail-Flick Test) | DPDPE (δ-agonist) | ICI 174864 (1-10 mg/kg, s.c.) | Rat | Reversal of DPDPE-induced analgesia | |
| Antinociception (Tail Immersion Test) | DPDPE (δ-agonist) | Naltrindole (0.5-1 mg/kg, i.p.) | Rat | Antagonism of DPDPE-induced antinociception | [5] |
| Motivated Responding for Ethanol | Ethanol | Naltriben (0.9-4.0 mg/kg, i.p.) | Rat | Suppression of ethanol self-administration |
Effects in Models of Pathophysiology
Delta-opioid receptor antagonists have also been investigated for their therapeutic potential in various disease models.
| Model | Compound & Dose | Animal Model | Key Findings | Reference |
| Hemorrhagic Shock | ICI 174864 (3 mg/kg, i.v.) | Rat | Reversal of hypotension and improved survival | [1] |
| Endotoxic Shock | ICI 174864 (3 mg/kg, i.v.) | Rat | Reversal of endotoxin-induced hypotension | [1] |
| Swim-Stress Induced Antinociception | Naltrindole (0.5-1 mg/kg, i.p.) | Rat | Antagonism of opioid-mediated stress-induced analgesia | [5] |
Pharmacokinetic Profiles: A Comparative Overview
The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic properties. While comprehensive, directly comparative studies are limited, the available data provides insights into the absorption, distribution, metabolism, and excretion of these antagonists.
| Compound | Route of Administration | Bioavailability | Half-life | Key Considerations | Reference |
| ICI 174864 | i.v., i.c.v., s.c. | Low oral bioavailability (peptide) | Short | Rapidly metabolized. | [6] |
| Naltrindole | i.p., s.c. | Orally bioavailable (non-peptide) | Longer than ICI 174864 | Crosses the blood-brain barrier. | [7] |
| Naltriben | i.p., s.c. | Orally bioavailable (non-peptide) | Data limited, likely similar to naltrindole | Crosses the blood-brain barrier. |
Potential Adverse Effects and Off-Target Activities
While highly selective, no pharmacological agent is entirely without the potential for side effects or off-target activities.
-
ICI 174864 : At higher doses, ICI 174864 has been reported to exhibit partial agonist activity at delta-opioid receptors.
-
Naltrindole : Some studies suggest that naltrindole may have effects independent of opioid receptors, particularly in the context of immunosuppression.
-
Naltriben : Naltriben has been shown to have activity at the TRPM7 ion channel, which could contribute to some of its observed effects.[4] Additionally, at higher concentrations, it may exhibit kappa-opioid receptor agonism.
It is crucial for researchers to be aware of these potential confounding factors when designing and interpreting experiments.
Detailed Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed, step-by-step methodologies for key in vivo assays.
dot
Caption: A generalized workflow for in vivo efficacy testing of delta-opioid receptor antagonists.
Swim-Stress Induced Antinociception in Rats
This model assesses the ability of an antagonist to block the analgesic response induced by a stressful swim.
Materials:
-
Male Wistar rats (200-250 g)
-
Cylindrical swim tank (40 cm diameter, 60 cm high)
-
Water maintained at 20°C
-
Tail-immersion water bath (52°C)
-
Test compound (e.g., naltrindole) and vehicle
-
Stopwatch
Procedure:
-
Acclimatization: Allow rats to acclimate to the laboratory environment for at least one week.
-
Drug Administration: Administer the test compound or vehicle (e.g., naltrindole 1 mg/kg, i.p.) 30 minutes prior to the swim stress.
-
Baseline Nociception: Measure the baseline tail-flick latency by immersing the distal third of the tail in the 52°C water bath. A cut-off time of 10 seconds is used to prevent tissue damage.
-
Swim Stress: Place the rat in the swim tank containing 20°C water for a 3-minute period.[8]
-
Post-Stress Nociception: Immediately after the swim, dry the rat and measure the tail-flick latency again at various time points (e.g., 0, 15, 30, and 60 minutes post-swim).
-
Data Analysis: Compare the post-swim latencies between the vehicle- and drug-treated groups to determine if the antagonist blocked the stress-induced increase in latency.
Operant Self-Administration of Ethanol in Rats
This model evaluates the effect of an antagonist on the motivation to consume ethanol.[9][10][11][12][13]
Materials:
-
Operant conditioning chambers equipped with two levers and a liquid dispenser
-
Ethanol solution (e.g., 10% v/v)
-
Water or a non-reinforcing solution
-
Test compound (e.g., naltriben) and vehicle
-
Animal scales
Procedure:
-
Training: Train rats to press a lever to receive a liquid reward (e.g., sucrose solution). Once responding is stable, replace the sucrose with the ethanol solution. An alternate lever should deliver water.
-
Stable Baseline: Allow rats to establish a stable baseline of ethanol self-administration over several daily sessions.
-
Drug Administration: Administer the test compound or vehicle (e.g., naltriben 2 mg/kg, i.p.) at a predetermined time before the operant session.
-
Test Session: Place the rat in the operant chamber and record the number of presses on the ethanol and water levers for the duration of the session (e.g., 30 minutes).
-
Data Analysis: Compare the number of ethanol-reinforced lever presses between the drug- and vehicle-treated conditions to assess the effect of the antagonist on ethanol self-administration.
Conclusion and Future Directions
ICI 174864, naltrindole, and naltriben are all potent and selective delta-opioid receptor antagonists that have proven to be invaluable research tools. The choice of antagonist for a particular in vivo study should be guided by the specific research question, the desired pharmacokinetic profile, and an awareness of potential off-target effects.
Future research should focus on directly comparative pharmacokinetic and pharmacodynamic studies to provide a more nuanced understanding of the subtle differences between these compounds. Furthermore, the development of novel delta-opioid antagonists with improved selectivity and pharmacokinetic properties will continue to advance our understanding of the delta-opioid system and its therapeutic potential.
References
-
Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats. Current Protocols in Neuroscience. [Link]
-
A method for the study of swimming stress and stress-induced antinociception in preweanling rats. Journal of Pharmacological and Toxicological Methods. [Link]
-
Regulation of Operant Oral Ethanol Self-Administration: A Dose-Response Curve Study in Rats. Alcoholism: Clinical and Experimental Research. [Link]
-
Operant alcohol self-administration in dependent rats: focus on the vapor model. Alcohol. [Link]
-
Tail Flick Test. Melior Discovery. [Link]
-
Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats. Pharmacology, Biochemistry and Behavior. [Link]
-
Tail flick test – Knowledge and References. Taylor & Francis Online. [Link]
-
Regulation of operant oral ethanol self-administration: a dose-response curve study in rats. Grokipedia. [Link]
-
Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists. European Journal of Pharmacology. [Link]
-
Optimal interval for hot water immersion tail-flick test in rats. Acta Neuropsychiatrica. [Link]
-
Forced swim stress exacerbates inflammation-induced hyperalgesia and oxidative stress in the rat trigeminal ganglia. Frontiers in Molecular Neuroscience. [Link]
-
Swim-stress-induced antinociception in young rats. British Journal of Pharmacology. [Link]
-
Swim-stress-induced antinociception in young rats. British Journal of Pharmacology. [Link]
-
Tail flick test. Wikipedia. [Link]
-
Opioid Antagonists. StatPearls. [Link]
-
The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences. [Link]
-
Pharmacokinetics of ICIs. After intravenous administration, ICIs are.... ResearchGate. [Link]
-
ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action. Neuropeptides. [Link]
-
Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist. European Journal of Pharmacology. [Link]
-
Naltriben. Grokipedia. [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules. [Link]
-
Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Immune Checkpoint Inhibitors. Clinical Pharmacokinetics. [Link]
-
ICI 174864: a highly selective antagonist for the opioid delta-receptor. European Journal of Pharmacology. [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]
-
Opioid Antinociceptive Effects of Delta-Receptor Antagonists. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. Journal of Psychopharmacology. [Link]
-
Immuno-Metabolism: The Role of Cancer Niche in Immune Checkpoint Inhibitor Resistance. International Journal of Molecular Sciences. [Link]
-
A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors. Frontiers in Immunology. [Link]
-
In vivo and in vitro investigation of naltrindole, a delta-opioid antagonist. Proceedings of the Western Pharmacology Society. [Link]
-
Naltrindole. Wikipedia. [Link]
-
Potent, Orally Bioavailable Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5859). Journal of Medicinal Chemistry. [Link]
-
Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats. British Journal of Pharmacology. [Link]
-
Pretreatment with Naltrindole Exhibits Robust Cardioprotection in an Isolated Rat Heart Model of Ischemia-Reperfusion Injury. DigitalCommons@PCOM. [Link]
-
The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor During Ischemia. The FASEB Journal. [Link]
-
In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. Journal of Psychopharmacology. [Link]
-
Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice. Journal of the American Association for Laboratory Animal Science. [Link]
-
A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. bioRxiv. [Link]
-
Evaluation of antitumor drug side effects in small animals. Cancer Chemotherapy and Pharmacology. [Link]
-
Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice. Journal of the American Association for Laboratory Animal Science. [Link]
-
Immuno-Metabolism: The Role of Cancer Niche in Immune Checkpoint Inhibitor Resistance. International Journal of Molecular Sciences. [Link]
-
Murine Pharmacokinetic Studies. Bio-protocol. [Link]
Sources
- 1. ICI 174864, a putative delta opioid antagonist, reverses endotoxemic hypotension: pretreatment with dynorphin 1-13, A kappa agonist, blocks this action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 174864: a highly selective antagonist for the opioid delta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naltrindole - Wikipedia [en.wikipedia.org]
- 8. Swim-stress-induced antinociception in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to ICI 174,864 and its Analogs: Navigating the Landscape of Delta-Opioid Receptor Antagonism
For researchers, scientists, and professionals in drug development, the meticulous selection of pharmacological tools is paramount to unraveling the complexities of biological systems. In the realm of opioid research, the delta (δ)-opioid receptor stands as a critical target for therapeutic intervention in pain, mood disorders, and other neurological conditions. This guide provides an in-depth comparative analysis of ICI 174,864, a cornerstone δ-opioid receptor antagonist, and its key analogs. We will delve into their structure-activity relationships, supported by experimental data, to empower you in making informed decisions for your research endeavors.
The Benchmark Antagonist: ICI 174,864
ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a synthetic peptide that has been instrumental in characterizing the physiological and pathological roles of the δ-opioid system.[1] Its primary mode of action is as a competitive antagonist at the δ-opioid receptor, a G protein-coupled receptor (GPCR). By occupying the receptor's binding site, ICI 174,864 prevents endogenous ligands like enkephalins from initiating downstream signaling cascades.[1]
Interestingly, further studies have revealed a more nuanced pharmacological profile. In systems exhibiting constitutive (basal) receptor activity, ICI 174,864 can act as an inverse agonist, reducing this spontaneous signaling.[1][2] This property makes it a valuable tool for investigating the intrinsic activity of the δ-opioid receptor.
Comparative Analysis of ICI 174,864 and Key Analogs
The pharmacological profile of ICI 174,864 can be modulated through structural modifications, leading to analogs with altered affinity, selectivity, and functional activity. Here, we compare ICI 174,864 with two notable analogs: ICI 154,129 and its metabolic degradation product, LY281217.
Structure-Activity Relationship
The core structure of these peptides, derived from the endogenous opioid enkephalin, is crucial for their interaction with the δ-opioid receptor. The N,N-diallyl group on the N-terminal tyrosine residue is a key determinant of antagonist activity. Variations in the peptide backbone and C-terminus significantly impact receptor selectivity and functional properties.
-
ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu): The presence of two α-aminoisobutyric acid (Aib) residues contributes to a more constrained conformation, which is thought to enhance its affinity and selectivity for the δ-opioid receptor.
-
ICI 154,129 (N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH₂S)-Phe-Leu): This analog differs from ICI 174,864 in the peptide backbone, featuring a reduced peptide bond (ψ-(CH₂S)) between Gly and Phe. This modification alters the peptide's flexibility and interaction with the receptor.
-
LY281217 ([allyl]₂-Tyr-Aib-Aib-Phe): This compound is a carboxypeptidase degradation product of ICI 174,864, lacking the C-terminal leucine. This seemingly minor change dramatically shifts its pharmacological profile.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional activities of ICI 174,864 and its analogs at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Lower Ki values indicate higher binding affinity.
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Primary Functional Activity |
| ICI 174,864 | 1.1 ± 0.2[1] | >1000[1] | >1000[1] | δ-Antagonist / Inverse Agonist[1][2] |
| ICI 154,129 | ~97 (ED50, μ g/mouse , ICV)[3] | - | - | δ-Antagonist[3] |
| LY281217 | - | Potent Agonist | - | μ-Agonist |
Key Insights from the Data:
-
ICI 174,864 exhibits high potency and remarkable selectivity for the δ-opioid receptor over the μ- and κ-subtypes.[1] Its dual role as an antagonist and inverse agonist provides a versatile tool for δ-opioid receptor research.
-
ICI 154,129 also functions as a δ-opioid receptor antagonist, though it is notably less potent than ICI 174,864 in in vivo antinociceptive assays.[3]
-
The removal of the C-terminal leucine residue in LY281217 results in a dramatic switch in selectivity and function, transforming the molecule from a selective δ-antagonist into a potent μ-agonist. This highlights the critical role of the C-terminus in determining receptor specificity within this peptide series.
Experimental Protocols: A Closer Look at a Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound like ICI 174,864, a competitive radioligand binding assay is a standard and robust method. The principle lies in the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Step-by-Step Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Utilize cell membranes from a stable cell line expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands and other cellular components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, a specific radioligand for the δ-opioid receptor (e.g., [³H]-naltrindole), and assay buffer.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled naltrindole) to saturate all specific binding sites.
-
Competitive Binding: Add cell membranes, the radioligand, and varying concentrations of the test compound (e.g., ICI 174,864).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the δ-opioid receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.
Caption: δ-Opioid receptor signaling pathway and the inhibitory action of ICI 174,864.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
ICI 174,864 remains a pivotal tool in opioid pharmacology due to its high selectivity and well-characterized antagonist/inverse agonist profile at the δ-opioid receptor. The comparative analysis with its analogs, ICI 154,129 and LY281217, underscores the profound impact of subtle structural modifications on receptor affinity, selectivity, and functional activity. This guide provides a foundational understanding to aid researchers in selecting the most appropriate molecule for their specific experimental needs, thereby fostering more precise and impactful scientific inquiry into the therapeutic potential of the δ-opioid system.
References
-
The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide. Benchchem.
-
Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. PubMed.
-
Opioid Antinociceptive Effects of Delta-Receptor Antagonists. PubMed.
-
Molecular Pharmacology of δ-Opioid Receptors. PMC - PubMed Central.
-
Selectivities of opioid peptide analogues as agonists and antagonists at the delta-receptor. PubMed.
-
Opioid agonist activity of ICI 174864 and its carboxypeptidase degradation product, LY281217. PubMed.
-
In vivo evidence for the selectivity of ICI 154129 for the delta-opioid receptor. PubMed.
-
A Comparative Guide to the Efficacy of Delta-Opioid Receptor Antagonists: ICI 174864 vs. TIPP-psi. Benchchem.
-
Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. PubMed.
-
ICI 174,864 | δ Opioid Receptors. Tocris Bioscience.
-
Sodium ions increase the binding of the antagonist peptide ICI 174864 to the delta-opiate receptor. PubMed.
-
An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864. Benchchem.
-
Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. Benchchem.
-
GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.
-
GTPγS Binding Assay. Creative Bioarray.
-
Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Springer Nature Experiments.
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Schematic representation of opioid receptors signaling. ResearchGate.
-
δ-opioid receptor. Wikipedia.
-
Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.
-
Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf.
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.
-
Structural modifications of the N-terminal tetrapeptide segment of [D-Ala2]deltorphin I: effects on opioid receptor affinities and activities in vitro and on antinociceptive potency. PubMed.
-
Selective Delta-Opioid Receptor Antagonism by ICI 174,864 in the Central Nervous System. ScienceDirect.
-
ICI 174864: a highly selective antagonist for the opioid delta-receptor. PubMed.
-
The mu opioid receptor: from molecular cloning to functional studies. PubMed.
-
Structural basis for mu-opioid receptor binding and activation. PMC - PubMed Central.
-
Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers.
-
The Effects of C-terminal Modifications on the Opioid Activity of [N-BenzylTyr1]Dynorphin A-(1-11) Analogs. PMC - PubMed Central.
Sources
A Comparative Guide to the Experimental Validation of ICI 174865: A Delta-Opioid Receptor Antagonist
For researchers, scientists, and drug development professionals navigating the complexities of the opioid system, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth technical comparison of ICI 174865, a selective delta-opioid receptor (DOR) antagonist, with other alternatives. We will delve into the experimental validation of this compound, offering detailed protocols and supporting data to ensure scientific integrity and reproducibility.
The Significance of this compound in Opioid Research
This compound is a potent and selective peptide antagonist for the delta-opioid receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including analgesia, mood regulation, and seizure activity.[1] Beyond its primary role as a competitive antagonist, this compound has also been characterized as an inverse agonist, meaning it can suppress the basal or constitutive activity of the delta-opioid receptor.[1][2][3] This dual functionality makes it a valuable tool for dissecting the nuanced signaling of the delta-opioid system.
The selectivity of this compound for the delta-opioid receptor over mu- and kappa-opioid receptors is a critical aspect of its utility in research, allowing for the specific investigation of DOR-mediated pathways.[1]
Validating the Efficacy and Selectivity of this compound: Experimental Protocols
To ensure the validity of experimental results obtained with this compound, a series of well-established assays should be performed. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Validation
1. Radioligand Binding Assay: Quantifying Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of this compound for the delta-opioid receptor and assessing its selectivity against other opioid receptor subtypes.[1]
-
Objective: To determine the inhibition constant (Ki) of this compound for the delta-opioid receptor.
-
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the delta-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Utilize cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).[1]
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine), and assay buffer.[1]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).[1]
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. cAMP Functional Assay: Assessing Inverse Agonism
Since the delta-opioid receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] As an inverse agonist, this compound is expected to increase cAMP levels in cells with constitutive receptor activity, particularly in the presence of an adenylyl cyclase stimulator like forskolin.[2]
-
Objective: To quantify the inverse agonist activity of this compound by measuring its effect on cAMP accumulation.
-
Principle: In cells expressing delta-opioid receptors, forskolin is used to stimulate cAMP production. The ability of this compound to further enhance this forskolin-stimulated cAMP accumulation is measured.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the delta-opioid receptor.
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells) in a suitable multi-well plate and allow them to attach overnight.[2]
-
Pre-treatment: Replace the growth medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[2]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[5]
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for the inverse agonist activity.[6]
-
In Vivo Validation
1. Hot Plate Test: Assessing Antinociceptive Effects
The hot plate test is a classic model for evaluating the analgesic properties of compounds. In the context of a delta-opioid antagonist, this test can be used to determine if this compound can block the analgesic effects of a delta-opioid agonist.
-
Objective: To evaluate the ability of this compound to antagonize delta-opioid agonist-induced analgesia.
-
Principle: The latency of a mouse to react to a thermal stimulus (licking a paw or jumping) is measured. An analgesic will increase this latency, and an antagonist will reverse this effect.[7][8]
Detailed Protocol:
-
Animal Acclimation: Acclimate mice to the testing room and handling procedures for several days before the experiment.
-
Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the time until it licks a hind paw or jumps. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[7][9]
-
Drug Administration:
-
Control Group: Administer the vehicle for both the antagonist and agonist.
-
Agonist Group: Administer a selective delta-opioid agonist.
-
Antagonist Group: Administer this compound followed by the delta-opioid agonist. The timing of administration should be based on the known pharmacokinetics of the compounds.
-
-
Post-Treatment Latency: At the time of peak effect for the agonist, place the mice back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the reaction latencies between the different treatment groups. A significant reduction in the agonist-induced increase in latency by this compound indicates antagonist activity.
2. Conditioned Place Preference (CPP): Investigating Effects on Reward and Aversion
The CPP paradigm is used to assess the rewarding or aversive properties of a drug. It can be employed to determine if a delta-opioid antagonist like this compound can block the rewarding effects of a substance of abuse that may act through the delta-opioid system.[10][11]
Detailed Protocol:
-
Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Pre-Conditioning (Baseline Preference): On the first day, allow the animals to freely explore all three chambers for a set period (e.g., 15-20 minutes) and record the time spent in each chamber to establish any baseline preference.
-
Conditioning Phase (several days):
-
On alternating days, confine the animals to one of the larger chambers after receiving an injection of the rewarding drug (e.g., a delta-opioid agonist or a drug of abuse).
-
On the other days, confine the animals to the other large chamber after receiving a vehicle injection.
-
To test the antagonist effect of this compound, a separate group of animals would receive an injection of this compound prior to the rewarding drug during the conditioning phase.
-
-
Post-Conditioning (Test for Preference): On the test day, allow the animals to again freely explore all three chambers in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber in the post-conditioning phase compared to the pre-conditioning phase indicates a conditioned place preference. If this compound blocks this preference, it demonstrates its antagonistic effect on the rewarding properties of the drug.
Comparative Performance: this compound vs. Alternatives
The primary non-peptide antagonist used in delta-opioid receptor research is naltrindole.[3] A comparison of their performance in the assays described above is crucial for experimental design.
Table 1: Comparative Binding Affinities (Ki in nM) at Opioid Receptors
| Compound | Delta (δ) Receptor | Mu (μ) Receptor | Kappa (κ) Receptor | Reference(s) |
| This compound | 1.3 ± 0.2 | 280 ± 30 | 430 ± 50 | [1] |
| Naltrindole | 0.05 | 15.8 | 39.8 | [12] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity
| Compound | Assay | Parameter | Value (nM) | Activity | Reference(s) |
| This compound | cAMP Accumulation | EC₅₀ | 357 ± 21 | Inverse Agonist | [6] |
| Naltrindole | cAMP Accumulation | pA₂ | ~8.0-9.0 | Neutral Antagonist | [13] |
EC₅₀ represents the concentration for half-maximal effect. pA₂ is a measure of antagonist potency.
Conclusion
The experimental validation of this compound requires a multi-faceted approach encompassing both in vitro and in vivo methodologies. The data clearly demonstrates that this compound is a highly selective delta-opioid receptor antagonist with inverse agonist properties. While naltrindole exhibits higher binding affinity for the delta-opioid receptor, this compound's peptidic nature and distinct inverse agonist profile provide researchers with a unique tool to explore the intricacies of delta-opioid receptor signaling. The choice between this compound and other antagonists will ultimately depend on the specific research question and experimental design. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently utilize and validate their findings with this compound.
References
-
Kamei, J. (2002). Delta-opioid receptor antagonists as a new concept for central acting antitussive drugs. Pulmonary Pharmacology & Therapeutics, 15(3), 235-240. Available at: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Delta-Opioid Receptor Selectivity of ICI 174864. BenchChem.
-
Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2012). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in pharmacological sciences, 33(10), 524–530. Available at: [Link]
- TeachMePhysiology. (2024). G-Proteins (GPCRs). TeachMePhysiology.
- GeeksforGeeks. (2023).
- ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent....
- BenchChem. (2025). The Role of ICI 174,864 in Elucidating Delta-Opioid Receptor Function: A Technical Guide. BenchChem.
- Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts.
-
Morón, J. A., Abul-Husn, N. S., Rozenfeld, R., Andria, M., & Devi, L. A. (2010). Disruption of Morphine-Conditioned Place Preference by a delta2-opioid Receptor Antagonist: Study of Mu-Opioid and Delta-Opioid Receptor Expression at the Synapse. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(28), 955–966. Available at: [Link]
- Morón, J. A., Abul-Husn, N. S., Rozenfeld, R., Andria, M., & Devi, L. A. (2010). Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(28), 955–966.
- Cell Signaling Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk. Cell Signaling Technology.
- Harda, Z., Klimczak, M., Misiołek, K., Chrószcz, M., Sikora, M., Rodriguez-Parkitna, J., & Przegaliński, E. (2025). Mu or delta opioid receptor antagonists increase the expression of social conditioned place preference in early adolescent mice. Psychopharmacology, 1-13.
- Melior Discovery. (n.d.).
- Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118–E125.
- Lamberts, J. T., Smith, J. L., & Traynor, J. R. (2013). Differential Control of Opioid Antinociception to Thermal Stimuli in a Knock-In Mouse Expressing Regulator of G-Protein Signalin. Journal of Neuroscience, 33(10), 4344-4353.
- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language.
- Harda, Z., Klimczak, M., Misiołek, K., Chrószcz, M., Sikora, M., Rodriguez-Parkitna, J., & Przegaliński, E. (2025). Mu and delta opioid receptor antagonists increase the expression of social conditioned place preference in early adolescent mice. bioRxiv.
- Harda, Z., Klimczak, M., Misiołek, K., Chrószcz, M., Sikora, M., Rodriguez-Parkitna, J., & Przegaliński, E. (2025). Mu or delta opioid receptor antagonists increase the expression of social conditioned place preference in early adolescent mice.
- Le, T. N., Lisenbardt, D. N., & Whistler, J. L. (2021). Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. Molecules (Basel, Switzerland), 26(22), 6806.
- Cami-Kobeci, G., Husbands, S. M., & Traynor, J. R. (2011). In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. British journal of pharmacology, 164(2b), 561–570.
- Gaveriaux-Ruff, C., & Kieffer, B. L. (2011). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in pharmacology, 2, 10.
- O'Callaghan, J. P., & Holtzman, S. G. (1976). Detection of antagonist activity for narcotic analgesics in mouse hot-plate test. The Journal of pharmacology and experimental therapeutics, 197(3), 533–544.
- ResearchGate. (n.d.). Inverse delta opioid agonists augment forskolin-stimulated cAMP....
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Sora, I., Takahashi, N., Funada, M., Ujike, H., Revay, R. S., Donovan, D. M., Miner, L. L., & Uhl, G. R. (1997). Opiate receptor knockout mice define mu receptor roles in endogenous nociceptive responses and morphine-induced analgesia.
- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
- ResearchGate. (n.d.). Effect of the-opioid receptor antagonists naltrindole and ICI-174864....
- Technology Networks. (2020).
- Graphviz. (2024). DOT Language. Graphviz.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- Programster's Blog. (2020). Creating Graphs With DOT Language. Programster's Blog.
- D'Amato, R. J., & Holaday, J. W. (1993). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 264(3), 1272–1279.
- Stevens, C. W., & Arneric, S. P. (1998). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain research, 792(2), 271–278.
- ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay....
- Veprintsev, D. B., & Freissmuth, M. (2001). Development of a lanthanide-based assay for detection of receptor-ligand interactions at the delta-opioid receptor. Journal of biomolecular screening, 6(5), 321–327.
- BenchChem. (2025). A Comparative Guide to Naltriben and Naltrindole for Delta-Opioid Receptor Antagonism. BenchChem.
- Tocris Bioscience. (n.d.). ICI 174864. Tocris Bioscience.
- von Rabenau, C. (2022).
- Audet, N., & Pineyro, G. (2013). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular pharmacology, 83(4), 862–872.
- Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity.
- BenchChem. (2025).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). naltrindole [Ligand Id: 1641] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. pnas.org [pnas.org]
- 10. Disruption of morphine-conditioned place preference by a delta2-opioid receptor antagonist: study of mu-opioid and delta-opioid receptor expression at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Choosing the Right Tool for OPRD1 Research: A Comparative Guide to ICI 174,864 and siRNA Knockdown
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (OPRD1), a G protein-coupled receptor, plays a crucial role in pain perception, mood regulation, and the development of analgesic tolerance.[1] As a key target in neuroscience and pharmacology, researchers often need to modulate its function to elucidate its signaling pathways and explore its therapeutic potential. Two powerful and widely used techniques to inhibit OPRD1 function are pharmacological antagonism with molecules like ICI 174,864 and genetic silencing through small interfering RNA (siRNA) knockdown.
This guide provides an in-depth comparison of these two methodologies, offering insights into their mechanisms, experimental considerations, and data interpretation to help you make an informed decision for your OPRD1 research.
ICI 174,864: A Selective Pharmacological Probe
ICI 174,864 is a potent and highly selective peptide antagonist for the delta-opioid receptor.[2] Its primary mechanism of action is competitive antagonism, where it binds to the OPRD1 receptor and prevents the binding of endogenous ligands like enkephalins, thereby blocking downstream signaling.[3] Interestingly, some studies have also characterized ICI 174,864 as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[3][4] This dual functionality makes it a versatile tool for studying OPRD1 signaling.
Mechanism of Action: ICI 174,864
Caption: Mechanism of ICI 174,864 as a competitive antagonist of the OPRD1 receptor.
Key Experimental Considerations for ICI 174,864
-
Speed and Reversibility: The effects of ICI 174,864 are typically rapid in onset and are reversible upon washout of the compound. This makes it ideal for studying acute signaling events.
-
Concentration Dependence: It is crucial to determine the optimal concentration through dose-response experiments to ensure specific antagonism of OPRD1 without off-target effects.[5]
-
Selectivity: While highly selective for OPRD1, at very high concentrations, partial agonist activity has been observed in some in vitro systems.[5]
siRNA Knockdown: Genetic Silencing of OPRD1
Small interfering RNA (siRNA) offers a genetic approach to reducing OPRD1 function. This technique leverages the cell's natural RNA interference (RNAi) pathway.[][7] A synthetic double-stranded siRNA molecule, designed to be complementary to the OPRD1 mRNA, is introduced into the cell. The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the siRNA and uses the single-stranded guide to find and cleave the target OPRD1 mRNA.[][8] This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of the OPRD1 protein.
Mechanism of Action: siRNA Knockdown of OPRD1
Caption: The RNA interference pathway for siRNA-mediated knockdown of OPRD1 expression.
Key Experimental Considerations for siRNA Knockdown
-
Optimization of Transfection: The efficiency of siRNA delivery is critical and highly dependent on the cell type and transfection reagent used.[11] Optimization of cell density, siRNA concentration, and transfection reagent volume is essential.
-
Off-Target Effects: A significant concern with siRNA is the potential for off-target effects, where the siRNA unintentionally silences other genes with partial sequence homology.[12][13][14] It is crucial to use appropriate controls, such as non-targeting siRNAs, and to validate findings with multiple different siRNAs targeting the same gene.[15]
-
Validation of Knockdown: The effectiveness of the knockdown must be confirmed at both the mRNA level (e.g., via qPCR) and the protein level (e.g., via Western blot).[11][16]
Head-to-Head Comparison: ICI 174,864 vs. siRNA Knockdown
| Feature | ICI 174,864 | siRNA Knockdown of OPRD1 |
| Target | OPRD1 Protein | OPRD1 mRNA |
| Mechanism | Competitive Antagonism / Inverse Agonism | RNA Interference (mRNA degradation) |
| Level of Intervention | Post-translational (Protein function) | Post-transcriptional (Gene expression) |
| Onset of Effect | Rapid (minutes) | Slow (24-72 hours)[16] |
| Duration of Effect | Transient (dependent on compound washout) | Prolonged (days)[9] |
| Reversibility | Reversible | Generally irreversible for the lifespan of the cell after transfection |
| Specificity | High for OPRD1, but potential for off-target effects at high concentrations.[5] | Can be highly specific with proper design, but off-target effects are a known concern.[12][17] |
| Key Advantages | - Rapid and reversible action- Easy to apply to cell culture- Allows for the study of acute signaling events | - Long-lasting effect from a single treatment- Can achieve significant reduction in total protein levels- Useful for studying the long-term consequences of reduced OPRD1 expression |
| Key Disadvantages | - Short duration of action- Potential for non-specific effects at high concentrations | - Slower onset of action- Potential for significant off-target effects- Requires transfection, which can induce cellular stress |
| Typical Applications | - Studying rapid signaling cascades- Validating the involvement of OPRD1 in a specific cellular response- High-throughput screening | - Investigating the role of OPRD1 in chronic processes- Creating stable cell lines with reduced OPRD1 expression (using shRNA)- Validating OPRD1 as a therapeutic target |
Experimental Workflows
Sources
- 1. uniprot.org [uniprot.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverse agonistic effect of ICI-174,864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. childrenshospital.org [childrenshospital.org]
- 9. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. The Duration of siRNA Knockdown: What You Need to Know - Oreate AI Blog [oreateai.com]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
Independent Verification of ICI 174865's Pharmacological Profile: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides an in-depth, independent verification of the pharmacological profile of ICI 174865, a notable delta-opioid receptor antagonist. By presenting a comparative analysis with other key antagonists, namely naltrindole and naltriben, and detailing the essential experimental protocols, this document serves as a technical resource for scientists seeking to rigorously evaluate and utilize these pharmacological tools.
Introduction to this compound and the Delta-Opioid Receptor
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a critical target in the central nervous system and periphery, implicated in analgesia, mood regulation, and neuroprotection.[1] this compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) is a peptide-based antagonist that has been instrumental in elucidating the physiological roles of the DOR.[2] Its primary mechanism of action is the competitive blockade of the DOR, thereby preventing the binding and subsequent signaling of endogenous enkephalins and exogenous delta-opioid agonists.[2] Interestingly, some studies have also suggested that this compound can act as an inverse agonist, reducing the basal activity of the receptor in systems where it is constitutively active.[2][3] This dual characteristic makes it a versatile tool for probing the intricacies of DOR signaling.
A crucial aspect of any pharmacological tool is its selectivity. An ideal antagonist should exhibit high affinity for its intended target with minimal off-target effects. This guide will quantitatively assess the selectivity of this compound in comparison to other well-established DOR antagonists.
Comparative Pharmacological Profile: this compound vs. Alternatives
To provide a clear and objective comparison, the binding affinities (Ki) of this compound, naltrindole, and naltriben for the mu (µ), delta (δ), and kappa (κ) opioid receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ vs. µ) | Selectivity (δ vs. κ) |
| This compound | >1000[2] | 1.1 ± 0.2[2] | >1000[2] | >909-fold | >909-fold |
| Naltrindole | 15.8[4] | 0.05[4] | 39.8[4] | 316-fold | 796-fold |
| Naltriben | 19.79 ± 1.12[4] | 0.013 (δ₂) | 82.75 ± 6.32[4] | >1500-fold | >6300-fold |
Note: The Ki value for naltriben at the delta-opioid receptor is specific to the δ₂ subtype, highlighting its utility in dissecting subtype-specific functions.
From this data, it is evident that while all three compounds are potent delta-opioid receptor antagonists, they exhibit distinct selectivity profiles. This compound demonstrates exceptional selectivity for the delta-opioid receptor over the mu and kappa subtypes.[2] Naltriben also shows very high selectivity, particularly for the δ₂ subtype. Naltrindole is a highly potent delta antagonist but displays comparatively lower, though still significant, selectivity against the mu and kappa receptors.[4]
Experimental Verification: Protocols and Rationale
The independent verification of a compound's pharmacological profile relies on robust and well-validated experimental assays. Here, we detail the methodologies for key in vitro experiments used to determine binding affinity and functional antagonism.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of a compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (e.g., this compound) for binding to the receptor.
-
Membrane Preparation: Tissues or cells expressing the opioid receptors of interest (mu, delta, and kappa) are homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptors.
-
Assay Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]diprenorphine for general opioid receptor binding or a selective radioligand like [³H]naltrindole for DOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Causality Behind Experimental Choices: The choice of a non-selective radioligand like [³H]diprenorphine in initial screens allows for the simultaneous assessment of binding to multiple opioid receptor subtypes. Subsequent experiments with subtype-selective radioligands provide more precise affinity data for the target receptor. The inclusion of a known non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone) is crucial to differentiate specific receptor binding from non-specific binding to the filter or membrane lipids.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Antagonism
While binding assays reveal affinity, functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For Gi/o-coupled receptors like the DOR, two common functional assays are the GTPγS binding assay and the cAMP inhibition assay.
This assay measures the first step in G protein activation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.
-
Membrane Preparation: Similar to the binding assay, membranes expressing the DOR are prepared.
-
Assay Incubation: Membranes are incubated with a fixed concentration of a DOR agonist (e.g., DPDPE), [³⁵S]GTPγS, and varying concentrations of the antagonist (this compound).
-
Separation: The reaction is stopped, and the membranes are collected by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (IC50 or pA2 value). A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]
Causality Behind Experimental Choices: The GTPγS binding assay is a direct measure of receptor-G protein coupling and is less prone to signal amplification that can occur in downstream signaling pathways. This provides a clean assessment of a compound's ability to block the initial step of receptor activation.
DORs are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: Whole cells expressing the DOR are used.
-
Adenylyl Cyclase Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to increase basal cAMP levels.
-
Agonist and Antagonist Treatment: The cells are then incubated with a fixed concentration of a DOR agonist and varying concentrations of the antagonist (this compound).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration-dependent reversal of the agonist-induced cAMP inhibition by the antagonist is used to determine its potency.
Causality Behind Experimental Choices: The cAMP assay measures a downstream functional response, providing a more physiologically relevant assessment of a compound's antagonist activity. Using whole cells also allows for the evaluation of cell permeability and potential metabolism of the test compound.
Caption: Simplified signaling pathway of the delta-opioid receptor.
Conclusion
The independent verification of this compound's pharmacological profile confirms its status as a highly potent and selective antagonist of the delta-opioid receptor. Its superior selectivity over mu and kappa opioid receptors, as demonstrated by quantitative binding data, makes it an invaluable tool for researchers investigating the specific roles of the delta-opioid system. When compared to other common delta-opioid antagonists like naltrindole and naltriben, this compound offers a distinct profile that can be leveraged for specific experimental designs. The detailed experimental protocols provided herein offer a framework for the rigorous, in-house validation of this and other pharmacological agents, ensuring the generation of reliable and reproducible data in the pursuit of novel therapeutic discoveries.
References
-
Cotton, R., Giles, M. G., Miller, L., Shaw, J. S., & Timms, D. (1984). ICI 174,864: a highly selective antagonist for the opioid delta-receptor. European journal of pharmacology, 97(3-4), 331–332. [Link]
-
Dray, A. (1986). Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system. Neuropeptides, 7(3), 281-286. [Link]
-
Wang, D., Raehal, K. M., Lin, E. T., Lowery, J. J., Kieffer, B. L., Bilsky, E. J., & Sadee, W. (2007). Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment. The Journal of pharmacology and experimental therapeutics, 321(2), 544–552. [Link]
-
Chan, J. S., Chiu, T. T., & Wong, Y. H. (1998). Inverse agonistic effect of ICI-174864 on the cloned delta-opioid receptor: role of G protein and adenylyl cyclase activation. Molecular pharmacology, 53(4), 645–652. [Link]
-
Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637. [Link]
-
Cvejic, S., & Devi, L. A. (1997). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Brain research, 754(1-2), 251–257. [Link]
-
Wikipedia. (2023). Naltriben. Retrieved from [Link]
-
Wild, K. D., McCormick, J., & Portoghese, P. S. (1993). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 264(3), 1151–1157. [Link]
-
ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. Retrieved from [Link]
-
Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
-
Leff, P. (1992). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. British journal of pharmacology, 106(3), 710–716. [Link]
-
Slideshare. (n.d.). pA2 value, Schild plot and pD2 values- applications in pharmacology. Retrieved from [Link]
-
Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta opioid receptor: an evolving target for the treatment of pain. Trends in pharmacological sciences, 32(10), 581–590. [Link]
Sources
A Researcher's Guide to Navigating the Complexities of ICI 174865: A Focus on Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the quest to unravel the intricate roles of the delta-opioid receptor (DOR) in pain, mood, and addiction, the selective antagonist ICI 174865 has been a widely utilized pharmacological tool. However, the reproducibility of studies employing this peptide-based antagonist has been a subject of underlying concern within the scientific community. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the factors influencing the reproducibility of studies using this compound, compares its performance with key alternatives, and offers robust experimental protocols to enhance the reliability of future research.
The Enigmatic Nature of this compound: More Than a Simple Antagonist
This compound (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu) was one of the earliest selective antagonists developed for the DOR.[1] Its peptide nature, however, presents inherent challenges related to stability and bioavailability. More critically, a growing body of evidence reveals a complex pharmacological profile that extends beyond simple competitive antagonism.
At lower concentrations, this compound effectively blocks the binding of DOR agonists. However, at higher doses, it can exhibit partial agonist activity, initiating a response from the receptor, albeit a weaker one than a full agonist.[2] Furthermore, in systems with constitutive (basal) receptor activity, this compound can act as an inverse agonist, reducing the receptor's intrinsic signaling.[1][3] This multifaceted activity is a significant contributor to variability in experimental outcomes. The observed effect of this compound can be highly dependent on the specific experimental conditions, including the concentration used, the expression level of the receptor in the model system, and the presence of endogenous opioids.
This complex pharmacology necessitates a critical assessment of its suitability for certain experimental designs and highlights the importance of meticulous protocol standardization to ensure reproducible results.
The Delta-Opioid Receptor Landscape: Key Alternatives to this compound
The challenges associated with this compound have spurred the development of alternative DOR antagonists with more predictable pharmacological profiles.
-
Naltrindole: A non-peptide antagonist, naltrindole is arguably the most widely used and well-characterized selective DOR antagonist.[4] Its rigid chemical structure confers greater stability and a more consistent antagonist profile across different experimental models.[5][6] While generally considered a neutral antagonist (blocking agonist effects without affecting basal receptor activity), some studies suggest it may also possess subtle inverse agonist properties under certain conditions.[7]
-
TIPP[psi]: This pseudopeptide antagonist exhibits exceptionally high selectivity and potency for the DOR.[8][9][10] Its modified peptide backbone renders it highly resistant to enzymatic degradation, a significant advantage over traditional peptide antagonists like this compound.[8] However, some research indicates that TIPP and its derivatives can also display agonist activity in certain cellular models, underscoring the need for careful characterization in any new experimental system.[11]
Comparative Performance: A Data-Driven Assessment
To aid researchers in selecting the most appropriate tool for their studies, the following table summarizes key performance characteristics of this compound and its primary alternatives. The variability in reported binding affinities (Ki values) across different studies underscores a critical aspect of reproducibility: the importance of in-house validation and consistent experimental conditions.
| Feature | This compound | Naltrindole | TIPP[psi] |
| Chemical Nature | Peptide | Non-peptide | Pseudopeptide |
| Selectivity for DOR | High | High | Very High |
| Reported δ-OR Ki (nM) | 0.8 - 15 | 0.02 - 1.0 | < 1 |
| Reported µ-OR Ki (nM) | > 1000 | 14 - 64 | > 5000 |
| Reported κ-OR Ki (nM) | > 1000 | 65 - 66 | > 5000 |
| Pharmacological Profile | Antagonist, Partial Agonist, Inverse Agonist[1][2][3] | Primarily Neutral Antagonist[4][7] | Potent Antagonist, some reports of agonist activity[8][11] |
| In Vivo Stability | Low (subject to peptidase degradation) | High | High (resistant to degradation)[8] |
| Reproducibility Concerns | High due to complex pharmacology and potential for batch-to-batch variability. | Moderate, generally considered a reliable tool. | Low, but agonist activity in some systems warrants caution. |
Enhancing Reproducibility: A Framework for Rigorous Experimentation
To mitigate the risks of irreproducibility when working with this compound or any pharmacological tool, a self-validating experimental design is paramount. The following protocols are grounded in the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines and emphasize transparency and methodological rigor.
Experimental Workflow for Assessing DOR Antagonism in a Nociception Model
This workflow outlines a robust approach to evaluating the antagonist properties of this compound in a rodent model of pain.
Caption: Simplified signaling pathway of the delta-opioid receptor, illustrating the modulatory effects of agonists and antagonists like this compound.
The partial agonist activity of this compound at higher concentrations would lead to a submaximal activation of this pathway, while its inverse agonist properties would further suppress basal signaling, contributing to the dose-dependent variability in its effects.
Conclusion: A Call for Methodological Transparency and Critical Tool Selection
This compound has undoubtedly played a significant role in advancing our understanding of the delta-opioid system. However, its complex pharmacological profile presents a clear and present challenge to experimental reproducibility. For researchers embarking on studies involving DOR antagonism, a critical evaluation of the available tools is essential.
For studies requiring a "clean" antagonist profile with high reproducibility, non-peptide antagonists such as naltrindole may be a more prudent choice. When the use of this compound is warranted, for instance, in comparative studies or to investigate its unique pharmacological properties, a heightened level of methodological rigor is non-negotiable. This includes comprehensive dose-response studies, meticulous reporting of all experimental details, and a conscious effort to adhere to established guidelines for preclinical research. By embracing these principles, the scientific community can work towards building a more robust and reproducible body of knowledge on the multifaceted roles of the delta-opioid receptor.
References
-
Portoghese, P. S., Sultana, M., & Takemori, A. E. (1988). Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist. European Journal of Pharmacology, 146(1), 185–186. [Link]
-
Schiller, P. W., Nguyen, T. M., Weltrowska, G., Lemieux, C., Chung, N. N., & Marsden, B. J. (1993). TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity. Journal of Medicinal Chemistry, 36(21), 3182–3187. [Link]
-
Knapp, R. J., Santoro, G., De Leon, I. A., DeFeo, K., Dykstra, L. A., Hruby, V. J., & Yamamura, H. I. (1994). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1277–1285. [Link]
-
Dray, A., & Nunan, L. (1984). Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system. Peptides, 5(5), 1015–1016. [Link]
-
Zadina, J. E., Chang, S. L., Ge, L. J., & Kastin, A. J. (1994). TIPP[psi], a highly selective delta ligand. Annals of the New York Academy of Sciences, 739, 324–326. [Link]
-
Stewart, P. E., & Holtzman, S. G. (1995). Agonist activity of the delta-antagonists TIPP and TIPP-psi in cellular models expressing endogenous or transfected delta-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1538–1546. [Link]
-
Crook, T. J., Kitchen, I., & Hill, R. G. (1993). Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats. British Journal of Pharmacology, 110(4), 1461–1466. [Link]
-
Zaki, P. A., & Evans, C. J. (2002). Molecular pharmacology of δ-opioid receptors. Pharmacology & Therapeutics, 94(1-2), 1–21. [Link]
-
Quock, R. M., Burkey, T. H., Varga, E., Hosohata, Y., Hosohata, K., Cowell, S., Slate, C., Ehlert, F. J., Roeske, W. R., & Yamamura, H. I. (1999). The delta-opioid receptor: molecular pharmacology, signal transduction, and the determination of drug efficacy. Pharmacological Reviews, 51(3), 503–532. [Link]
-
Williams, W., & Jinks, S. L. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 303(1), 240–248. [Link]
-
Gavériaux-Ruff, C., & Kieffer, B. L. (2007). The delta-opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences, 28(12), 632–639. [Link]
-
Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta opioid receptor: an evolving target for the treatment of pain. Trends in Pharmacological Sciences, 32(10), 581–590. [Link]
-
Kelly, E. (2013). Biased agonism: lessons from studies of opioid receptor agonists. Annual Review of Pharmacology and Toxicology, 53, 291–310. [Link]
-
Le Merrer, J., Becker, J. A., Befort, K., & Kieffer, B. L. (2009). Reward processing by the opioid system in the brain. Physiological Reviews, 89(4), 1379–1412. [Link]
-
Waldhoer, M., Bartlett, S. E., & Whistler, J. L. (2004). Opioid receptors. Annual Review of Biochemistry, 73, 953–990. [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. The ARRIVE guidelines. [Link]
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving bioscience research reporting: the ARRIVE guidelines for reporting animal research. PLoS Biology, 8(6), e1000412. [Link]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Würbel, H. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]
-
Wikipedia. (2023). Naltrindole. [Link]
-
Costa, T., & Herz, A. (1989). Antagonists with negative intrinsic activity at delta opioid receptors coupled to GTP-binding proteins. Proceedings of the National Academy of Sciences, 86(19), 7321-7325. [Link]
-
Schiller, P. W., Weltrowska, G., Nguyen, T. M., Lemieux, C., Chung, N. N., & Marsden, B. J. (1994). Synthesis and binding characteristics of tritiated TIPP[psi], a highly specific and stable delta opioid antagonist. Journal of medicinal chemistry, 37(21), 3553-3558. [Link]
-
Williams, W., & Jinks, S. L. (2002). Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 303(1), 240-248. [Link]
-
Gintzler, A. R., & Chakrabarti, S. (2000). The delta-opioid receptor: a target for the treatment of pain. Frontiers in bioscience : a journal and virtual library, 5, D933–D943. [Link]
-
Kamei, J. (2002). Delta-opioid receptor antagonists as a new concept for central acting antitussive drugs. Pulmonary pharmacology & therapeutics, 15(3), 235-240. [Link]
-
Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118–E125. [Link]
-
Portoghese, P. S., Sultana, M., & Takemori, A. E. (1988). Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist. European journal of pharmacology, 146(1), 185-186. [Link]
-
Madar, I., Lever, J. R., Kinter, C. M., Scheffel, U., Ravert, H. T., Musachio, J. L., ... & Dannals, R. F. (1997). N1'-([11C]Methyl)naltrindole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Stevens, W. C., Olmsted, S. L., & Coop, A. (2005). In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. British journal of pharmacology, 144(3), 414–422. [Link]
-
Law, P. Y., Reggio, P. H., & Loh, H. H. (2013). Molecular mechanisms of opioid receptor-dependent signaling and behavior. The AAPS journal, 15(3), 760–773. [Link]
-
Stewart, P. E., & Holtzman, S. G. (1995). Agonist activity of the delta-antagonists TIPP and TIPP-psi in cellular models expressing endogenous or transfected delta-opioid receptors. The Journal of pharmacology and experimental therapeutics, 275(3), 1538–1546. [Link]
-
Kelly, E., Conibear, A., & Henderson, G. (2020). Biased ligands at opioid receptors: current status and future directions. British journal of pharmacology, 177(10), 2245–2258. [Link]
-
National Center for Biotechnology Information. Opioid Antagonists. [Link]
-
Fenalti, G., Giguere, P. M., Katritch, V., Huang, X. P., Thompson, A. A., Cherezov, V., ... & Stevens, R. C. (2014). Molecular control of δ-opioid receptor signalling. Nature, 506(7487), 191-196. [Link]
-
Gillis, A., Gondin, A. B., Kliewer, A., Sanchez, J., Tano, J. Y., & Canals, M. (2020). Delineating the ligand–receptor interactions that lead to biased signaling at the μ-opioid receptor. Journal of chemical information and modeling, 60(11), 5649-5663. [Link]
-
Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Weis, W. I., & Kobilka, B. K. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400-404. [Link]
-
Gurevich, V. V., & Gurevich, E. V. (2019). Biased agonism: lessons from studies of opioid receptor agonists. Annual review of pharmacology and toxicology, 59, 249-272. [Link]
-
Shang, Y., LeRouzic, V., Schneider, S., Bis-Humbert, C., Goudet, C., & Hlavacek, W. S. (2021). Discovery of μ, δ-opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. [Link]
-
Vafai, S. B., & Stock, N. S. (2021). Structure-guided design of partial agonists at an opioid receptor. eLife, 10, e68220. [Link]
-
Zhou, X., & Li, J. (2022). Heterogeneous outcomes of immune checkpoint inhibitor rechallenge in patients with NSCLC: a systematic review and meta-analysis. Journal of Thoracic Oncology, 17(1), 123-134. [Link]
-
Petrelli, F., & Ghidini, A. (2020). Immune-related adverse events as potential surrogates of immune checkpoint inhibitors' efficacy: a systematic review and meta-analysis of randomized studies. ESMO open, 5(6), e000931. [Link]
-
Chen, X., & Zhou, Y. (2019). Endocrine toxicity of immune checkpoint inhibitors: a real-world study leveraging US Food and Drug Administration adverse events reporting system. Journal for immunotherapy of cancer, 7(1), 1-10. [Link]
-
Muroski, M. E., & Muroski, J. V. (2022). Heterogeneous Outcomes of Immune Checkpoint Inhibitor Rechallenge in Patients With NSCLC: A Systematic Review and Meta-Analysis. JTO Clinical and Research Reports, 3(4), 100309. [Link]
-
Klink, A. (2021). P09. 20 Impact of Antibiotics During Immune Checkpoint Inhibitor (ICI) Therapy for Non-Small Cell Lung Cancer: A Real-World Analysis. Journal of Thoracic Oncology, 16(3), S247. [Link]
-
Muro, K., & Muro, Y. (2012). Effect of flow on endothelial endocytosis of nanocarriers targeted to ICAM-1. Journal of controlled release, 158(3), 445-452. [Link]
-
Horvath, A., & Vargova, K. (2023). Impact of Experimental Conditions on Extracellular Vesicles’ Proteome: A Comparative Study. International Journal of Molecular Sciences, 24(2), 1431. [Link]
-
Corbett, A. D., & Kosterlitz, H. W. (1995). Inability of an opioid antagonist lacking negative intrinsic activity to induce opioid receptor up-regulation in vivo. British journal of pharmacology, 115(1), 15-17. [Link]
-
Coop, A. (n.d.). Opioids with Delta Antagonist and Mu Agonist Activity. Grantome. [Link]
-
Wild, K. D., & McCormick, J. (1995). Inhibitory actions of delta 1-, delta 2-, and mu-opioid receptor agonists on excitatory transmission in lamina II neurons of adult rat spinal cord. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(5 Pt 2), 4153–4163. [Link]
-
Muro, S., & Muzykantov, V. R. (2012). Effect of flow on endothelial endocytosis of nanocarriers targeted to ICAM-1. Journal of controlled release : official journal of the Controlled Release Society, 158(3), 445–452. [Link]
Sources
- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective delta-opioid receptor antagonism by ICI 174,864 in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic agonist treatment converts antagonists into inverse agonists at delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrindole - Wikipedia [en.wikipedia.org]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and binding characteristics of tritiated TIPP[psi], a highly specific and stable delta opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist Activity of the delta-antagonists TIPP and TIPP-psi in cellular models expressing endogenous or transfected delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ICI 174865 (Naltrindole hydrochloride)
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of ICI 174865, a potent and selective δ-opioid receptor antagonist also known as Naltrindole hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, as a bioactive heterocyclic compound, requires careful management as hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[2] This guide is designed to provide a clear, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety and Handling: The Foundation of Safe Practice
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as a potentially hazardous substance due to its pharmacological activity.
Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound in any form, the following should be worn:
-
A laboratory coat
-
Safety glasses with side shields
-
Chemical-resistant gloves[1]
Ventilation: To prevent the inhalation of airborne particles, all handling of solid or powdered this compound should be conducted within a certified chemical fume hood.[1]
Spill Management: Accidents can happen, and preparedness is key. A spill kit containing absorbent materials should be readily accessible in the laboratory. All personnel should be trained in its proper use. Any materials used to clean up a spill, such as contaminated rags and absorbents, must be treated and disposed of as hazardous waste.[1]
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste streams.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Spill cleanup materials.
Step 2: Container Selection and Management
The integrity of the waste containment is crucial to prevent leaks and exposure.
-
Container Choice: Use only chemically compatible waste containers that are in good condition and have secure, leak-proof closures.[1] High-density polyethylene (HDPE) containers are often a suitable choice.[1]
-
Container Size: The container should be appropriately sized for the volume of waste to be generated to avoid having large containers that are mostly empty taking up space in the satellite accumulation area.[1]
-
Closure: Keep the waste container tightly closed except when actively adding waste.[1]
-
Secondary Containment: Whenever feasible, use secondary containment to mitigate the impact of potential spills.[1]
Step 3: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1]
-
Clearly list all chemical constituents and their approximate concentrations on the label. Do not use abbreviations or chemical formulas.[1]
-
Indicate the hazard characteristics of the waste (e.g., toxic).
Step 4: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel generating the waste.[3]
-
Store incompatible chemicals separately to prevent dangerous reactions.[3]
Step 5: Disposal of Different Waste Forms
-
Solid Waste: Unused or expired solid this compound should be placed directly into a labeled hazardous waste container. Contaminated items like gloves and weigh boats should also be disposed of in this manner.
-
Liquid Waste:
-
Aqueous Solutions: For aqueous solutions containing this compound, adsorption onto activated carbon is a recommended practice to immobilize the active compound.[1] Add granular activated carbon to the aqueous waste container in a significant excess to ensure maximum adsorption.[1] The container should be sealed and agitated to ensure thorough mixing. The entire container with the carbon-adsorbed antagonist is then disposed of as hazardous waste.[1]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents such as ethanol, DMSO, or DMF should be collected in a separate, compatible hazardous waste container labeled with all solvent components.[4]
-
-
Sharps Waste: Syringes, needles, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.[3]
Step 6: Request for Waste Pickup
Once the hazardous waste container is three-quarters full, or within six months of the accumulation start date, a chemical waste pickup request should be submitted to your institution's Environmental Health and Safety (EH&S) department.[1]
III. Quantitative Data and Regulatory Considerations
The management of laboratory hazardous waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1]
| Parameter | Guideline | Rationale |
| Waste Accumulation Time Limit | Max. 6 months in SAA | To prevent degradation of containers and ensure timely disposal.[1] |
| Container Fill Level | Max. 75% full | To leave headspace for expansion of contents and prevent spills.[1] |
| Labeling Requirement | Immediate upon first waste addition | To ensure proper identification and handling from the outset.[1] |
| Final Disposal Method | High-temperature incineration | This is the recommended method for many organic and pharmaceutical wastes to ensure complete destruction.[1][5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste streams.
V. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of chemical reagents like this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment, protect our ecosystem, and maintain compliance with all relevant regulations. Your commitment to these principles is a testament to your dedication to scientific integrity and excellence.
References
- Standard Operating Procedure: Proper Disposal of Mu Opioid Receptor Antagonist 8 - Benchchem. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, May 8).
- Product Information - Cayman Chemical. (2014, November 14).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (n.d.).
- Naltrindole solid 111469-81-9 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- Naltrindole, Hydrochloride CAS 111469-81-9 | 476880 - Merck Millipore. (n.d.).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
- Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.).
- Chemical Waste - MIT EHS. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ptb.de [ptb.de]
Safeguarding Innovation: A Comprehensive Guide to the Safe Handling of Ici 174865
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the pursuit of novel therapeutics demands not only scientific rigor but also an unwavering commitment to safety. The potent thromboxane A2/prostaglandin H2 receptor antagonist, Ici 174865, represents a significant tool in cardiovascular and thrombosis research.[1][2][3] However, its potent biological activity necessitates a comprehensive safety protocol to protect researchers from potential occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of handling highly potent active pharmaceutical ingredients (HPAPIs).
Understanding the Risk: Why Potency Dictates Precaution
The principles of handling potent compounds are clear: minimize exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).[4][6][7]
Core Safety Directives for Handling this compound
A robust safety program for potent compounds is not a mere checklist but a holistic system that anticipates, recognizes, evaluates, and controls exposure at every stage of the workflow.[4]
Engineering Controls: The First Line of Defense
The primary focus of a comprehensive safety program is to ensure employee safety through effective process containment.[4] Whenever possible, handling of this compound, especially in powdered form, should be conducted within containment systems to minimize the release of the compound into the work environment.
-
Vented Enclosures: A certified chemical fume hood is the minimum requirement for handling stock solutions of this compound. For weighing and reconstituting the powdered compound, a balance enclosure or a powder containment hood is strongly recommended.
-
Isolators and Gloveboxes: For larger quantities or repetitive tasks, the use of isolators or gloveboxes provides the highest level of containment by creating a physical barrier between the operator and the potent compound.[4][6] These systems operate under negative pressure to prevent any material from escaping into the laboratory environment.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Reconstituting Powder | Disposable gown with elastic cuffs, double-gloving (nitrile), safety glasses with side shields or splash goggles, and a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a Powered Air-Purifying Respirator (PAPR).[8][9] |
| Handling Stock Solutions | Laboratory coat, single pair of nitrile gloves, and safety glasses with side shields. |
| Cell Culture and In Vitro Assays | Laboratory coat, nitrile gloves, and safety glasses. |
| Spill Cleanup | Disposable gown, double-gloving (nitrile), splash goggles, and a NIOSH-approved respirator or PAPR. |
Causality Behind PPE Selection:
-
Double-Gloving: When handling powdered HPAPIs, the outer glove can be removed and disposed of immediately after the task, minimizing the spread of contamination.
-
Respirators: Potent compounds in powder form pose a significant inhalation hazard. A respirator is essential to prevent the intake of airborne particles. A PAPR offers a higher level of protection and may be more comfortable for extended use.[8][9]
-
Disposable Gowns: These prevent contamination of personal clothing and are easily removed and disposed of as contaminated waste.
Step-by-Step Operational Protocol for Handling this compound
Adherence to a standardized workflow is crucial for minimizing the risk of exposure.
Preparation and Weighing of Powdered this compound
-
Designated Area: All work with powdered this compound should be conducted in a designated area with restricted access.
-
Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Containment: Perform all powder handling within a certified balance enclosure or powder containment hood.
-
Weighing: Use dedicated, clearly labeled weighing tools. Tare the receiving vessel before adding the compound.
-
Reconstitution: Add the solvent to the vessel containing the powdered this compound slowly and carefully to avoid generating aerosols.
-
Cleaning: After weighing and reconstitution, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid contaminating yourself. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly after removing all PPE.
Workflow for Safe Handling and Disposal of this compound
Sources
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. pharm-int.com [pharm-int.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
